N-(3-Indolylacetyl)-L-valine
Description
N-[1H-Indol-3-YL-acetyl]valine acid is a natural product found in Solanum lycopersicum with data available.
Properties
IUPAC Name |
(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9(2)14(15(19)20)17-13(18)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,14,16H,7H2,1-2H3,(H,17,18)(H,19,20)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEGJHGXTSUPPG-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332229 | |
| Record name | N-(3-Indolylacetyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57105-42-7 | |
| Record name | N-(3-Indolylacetyl)-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Biosynthesis of N-(3-Indolylacetyl)-L-valine in Plants: Enzymology, Regulation, and Function
Foreword for the Advanced Researcher: The precise regulation of auxin levels is paramount for nearly every aspect of plant life, from embryogenesis to senescence. While biosynthesis and transport have historically dominated the field, the metabolic inactivation of auxin through conjugation is now recognized as a critical, dynamic hub for maintaining hormonal homeostasis. This guide provides an in-depth examination of the biosynthesis of a specific auxin conjugate, N-(3-Indolylacetyl)-L-valine (IA-Val). We will move beyond a simple description of the pathway to explore the underlying enzymology of the GRETCHEN HAGEN 3 (GH3) family, the intricate regulatory networks that govern its activity, and the profound physiological consequences of this conjugation for plant development and stress adaptation. This document is designed for professionals who seek not just to understand the pathway, but to critically evaluate the experimental choices that have defined our knowledge and to design future research in this domain.
The Core Biosynthetic Pathway: An Overview
The synthesis of IA-Val is a pivotal reaction in auxin metabolism, converting the active hormone indole-3-acetic acid (IAA) into a temporarily inactive, amide-linked conjugate. This process is crucial for preventing the overaccumulation of free IAA, which can be toxic, and for creating a pool of auxin that can be stored or targeted for further metabolic processing.[1][2]
The Central Reaction: The formation of IA-Val is an ATP-dependent process that conjugates the carboxyl group of IAA to the amino group of L-valine.
-
Substrates: Indole-3-acetic acid (IAA), L-Valine, and Adenosine triphosphate (ATP).
-
Enzyme: IAA-amido synthetases of the GRETCHEN HAGEN 3 (GH3) family.
-
Products: this compound (IA-Val), Adenosine monophosphate (AMP), and Pyrophosphate (PPi).
The precursors for this reaction are themselves products of major metabolic pathways. IAA is primarily synthesized from tryptophan via the well-established TAA/YUC pathway,[3] while L-valine is a branched-chain amino acid synthesized through a multi-step pathway originating from pyruvate.[4][5]
Caption: The core enzymatic reaction for the synthesis of IA-Val.
The Enzymatic Machinery: GH3 Acyl Amido Synthetases
The synthesis of IA-Val and other IAA-amino acid conjugates is catalyzed by members of the GRETCHEN HAGEN 3 (GH3) family of acyl acid amido synthetases.[6] The first GH3 gene was identified in soybean as an early auxin-responsive gene, a finding that provided the initial link between this family and auxin homeostasis.[6]
Classification and Specificity
The GH3 family is extensive; in the model organism Arabidopsis thaliana, it comprises 19 members divided into three groups based on sequence homology and substrate preference.[6][7]
-
Group I: Primarily conjugates jasmonic acid (JA) and salicylic acid (SA). For example, AtGH3.11 (also known as JAR1) is essential for synthesizing the active jasmonate hormone, JA-Isoleucine.[8]
-
Group II: These are the bona fide IAA-amido synthetases responsible for conjugating IAA to various amino acids, including valine, aspartic acid, and glutamic acid.[7][9][10] This group includes eight members in Arabidopsis (e.g., AtGH3.2, AtGH3.6, AtGH3.17).[6][7]
-
Group III: Catalyzes the conjugation of amino acids to substrates like 4-substituted benzoates and indole-3-butyric acid (IBA), an auxin precursor.[6][11]
The functional redundancy within Group II is significant; single-gene mutants often display only subtle phenotypes.[6][7] This redundancy necessitated the use of advanced genetic tools, such as CRISPR/Cas9 to create higher-order mutants (e.g., an octuple mutant lacking all eight Group II genes), to uncover the profound developmental roles of this enzyme class.[10] These octuple mutants accumulate excess free IAA and exhibit severe phenotypes, including extremely short roots and long, dense root hairs, definitively proving the critical role of GH3-mediated conjugation in controlling auxin levels.[10]
Catalytic Mechanism
GH3 enzymes employ a two-step "ping-pong" kinetic mechanism characteristic of the firefly luciferase superfamily of adenylating enzymes.[8][11][12]
-
Adenylation: The enzyme first binds ATP and the acyl acid substrate (IAA). It then catalyzes the formation of a high-energy acyl-adenylate intermediate (IAA-AMP), releasing pyrophosphate (PPi).
-
Conjugation: The activated IAA-AMP intermediate remains in the enzyme's active site. An amino acid (L-Valine) then performs a nucleophilic attack on the intermediate, forming the final amide-linked conjugate (IA-Val) and releasing AMP.
This mechanism is crucial as it activates the otherwise unreactive carboxyl group of IAA, enabling the formation of a stable amide bond.
Substrate Preferences
While this guide focuses on IA-Val, it is vital to recognize that Group II GH3 enzymes exhibit broad but distinct specificities for both the acyl acid and the amino acid substrate.
| Enzyme (Arabidopsis) | Preferred Acyl Acid Substrates | Preferred Amino Acid Substrates | Reference |
| AtGH3.2 | IAA, Phenylacetic Acid (PAA) | Asp, Trp | [9] |
| AtGH3.5 (WES1) | IAA, PAA, Salicylic Acid (SA), Benzoic Acid (BA) | Asp | [13] |
| AtGH3.6 (DFL1) | IAA, Naphthaleneacetic Acid (NAA) | Asp, Glu | [9][10] |
| AtGH3.17 (VAS2) | IAA | Glu | [10][12] |
This table summarizes data from multiple studies and represents key findings; substrate preferences can be broad, and in vitro results may not perfectly reflect in vivo activity.
The structural basis for this specificity lies within the enzyme's active site. For instance, specific amino acid residues like Arg130 and Leu137 in the rice enzyme OsGH3.8 have been shown to be critical determinants of whether the enzyme prefers IAA, JA, or other benzoates.[6][7]
Regulation of IA-Val Biosynthesis
The production of IA-Val is not a static, housekeeping process. It is a highly dynamic pathway that is tightly regulated at the transcriptional level to respond to both internal developmental cues and external environmental stimuli.
The most prominent regulatory feature is a negative feedback loop . Many Group II GH3 genes are rapidly and strongly induced by high concentrations of free IAA.[12][14] This transcriptional activation provides the cell with a mechanism to swiftly counteract rising auxin levels by increasing the enzymatic capacity for conjugation, thereby maintaining auxin homeostasis. This feedback is a cornerstone of auxin signaling and function.
Furthermore, the expression of GH3 genes is integrated into various signaling pathways, linking auxin homeostasis to:
-
Development: Specific GH3 genes show distinct expression patterns, indicating that localized auxin conjugation is required for processes like root elongation and flower development.[10]
-
Stress Responses: GH3 gene expression is often modulated by both biotic and abiotic stresses, suggesting that auxin conjugation is a key component of the plant's adaptive response.[6]
Methodologies for Studying IA-Val Biosynthesis
A multi-faceted experimental approach is required to fully dissect the biosynthesis and function of IA-Val. The following protocols represent core, field-proven methodologies.
Protocol 1: In Vitro GH3 Enzyme Activity Assay
This protocol is foundational for characterizing the kinetic properties and substrate specificity of a purified GH3 enzyme.
Causality: The use of recombinant protein is essential to isolate the activity of a single GH3 enzyme, avoiding confounding activities from other proteins in a crude plant extract. Product identity must be confirmed by a robust analytical method like mass spectrometry.
Methodology:
-
Protein Expression & Purification:
-
Clone the coding sequence of the target GH3 gene into an expression vector (e.g., pET vector with a His-tag).
-
Transform the vector into an E. coli expression strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).
-
Verify protein purity and concentration using SDS-PAGE and a Bradford assay.
-
-
Enzymatic Reaction:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 2 mM DTT).
-
Set up the reaction mixture in a microfuge tube:
-
ATP (e.g., 5 mM final concentration)
-
IAA (e.g., 1 mM final concentration)
-
L-Valine (e.g., 2 mM final concentration)
-
Purified GH3 enzyme (e.g., 1-5 µg)
-
Reaction buffer to final volume (e.g., 50 µL).
-
-
Include negative controls: a reaction without enzyme and a reaction without IAA.
-
Incubate at an optimal temperature (e.g., 30°C) for a set time (e.g., 30-60 minutes).
-
-
Reaction Quenching & Product Detection:
-
Stop the reaction by adding an equal volume of acidified methanol or ethyl acetate.
-
Analyze the reaction products. For a qualitative assessment, thin-layer chromatography (TLC) can be used to separate the product (IA-Val) from the substrate (IAA).[9][15]
-
For quantitative analysis and definitive identification, analyze the sample using High-Performance Liquid Chromatography (HPLC) or, ideally, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Caption: Experimental workflow for in vitro GH3 enzyme characterization.
Protocol 2: Quantification of IA-Val in Plant Tissues by LC-MS/MS
This protocol allows for the precise measurement of endogenous IA-Val levels, which is crucial for understanding its physiological role in wild-type vs. mutant plants or under different conditions.
Causality: The use of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA-Valine) is non-negotiable for accurate quantification. It is added at the very beginning of the extraction to account for sample loss and matrix effects during purification and analysis, forming the basis of the reliable isotope dilution method.[16][17]
Methodology:
-
Sample Preparation:
-
Harvest plant tissue (5-50 mg fresh weight) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
-
Extraction:
-
Add a known amount of the ¹³C-labeled IA-Val internal standard to the powdered tissue.
-
Add extraction buffer (e.g., 80% methanol with 1% acetic acid).
-
Homogenize and incubate (e.g., 1 hour at 4°C with shaking).
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Purification:
-
Perform solid-phase extraction (SPE) to remove interfering compounds. A mixed-mode or reverse-phase SPE cartridge is typically used.
-
Elute the auxin conjugate fraction.
-
Dry the eluate completely under a stream of nitrogen or in a vacuum concentrator.
-
-
Analysis:
-
Resuspend the dried sample in a small volume of mobile phase (e.g., 10% methanol).
-
Inject the sample into an LC-MS/MS system.
-
Use a reverse-phase C18 column for chromatographic separation.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to specifically detect the parent-to-fragment ion transitions for both endogenous IA-Val and the labeled internal standard.
-
Quantify the endogenous IA-Val by comparing its peak area to the peak area of the known amount of internal standard.
-
Conclusion and Future Perspectives
The biosynthesis of this compound via GH3 enzymes is a central node in the regulation of auxin homeostasis. It provides plants with a rapid and tunable mechanism to buffer free IAA levels, which is indispensable for normal development and stress adaptation.[6][10] Our understanding of this pathway has been built on a foundation of genetics, biochemistry, and advanced analytical chemistry.
Despite significant progress, key questions remain. The specific physiological roles of different IAA-amino acid conjugates (e.g., IA-Val vs. IA-Asp vs. IA-Glu) are still being elucidated. The amidohydrolases responsible for hydrolyzing IA-Val back to free IAA in vivo are not all fully characterized.[16] Furthermore, the development of highly specific chemical inhibitors for Group II GH3 enzymes would provide powerful tools to dissect the temporal and spatial dynamics of auxin conjugation in real-time.[12][18] Continued research in these areas will undoubtedly deepen our appreciation for the complexity and elegance of plant hormone metabolism.
References
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National Center for Biotechnology Information (2023). The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation. PubMed Central. Available at: [Link]
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Brunoni, F., Pěnčík, A., Žukauskaitė, A., et al. (2023). Amino acid conjugation of oxIAA is a secondary metabolic regulation involved in auxin homeostasis. New Phytologist, 238(6), 2264-2270. Available at: [Link]
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Encyclopedia.pub (2023). GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in Plant. Available at: [Link]
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Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757-1773. Available at: [Link]
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Staswick, P. E., Serban, B., Rowe, M., et al. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. The Plant Cell, 17(2), 616-627. Available at: [Link]
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Guo, R., Hu, Y., Zheng, Y., et al. (2022). Local conjugation of auxin by the GH3 amido synthetases is required for normal development of roots and flowers in Arabidopsis. Biochemical and Biophysical Research Communications, 589, 114-120. Available at: [Link]
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Hayashi, K., Tan, X., et al. (2021). Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis. Proceedings of the National Academy of Sciences, 118(40), e2108922118. Available at: [Link]
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Ljung, K. (2013). Auxin metabolism and homeostasis during plant development. Development, 140(5), 943-950. Available at: [Link]
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Hu, Y., Li, C., et al. (2020). Chemical genetic screening identifies nalacin as an inhibitor of GH3 amido synthetase for auxin conjugation. Proceedings of the National Academy of Sciences, 117(28), 16682-16691. Available at: [Link]
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Napier, R. (2021). Auxin homeostasis: new roads in a tight network. Journal of Experimental Botany, 72(14), 5031-5033. Available at: [Link]
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Westfall, C. S., Zubieta, C., et al. (2016). Arabidopsis thaliana GH3.15 acyl acid amido synthetase has a highly specific substrate preference for the auxin precursor indole-3-butyric acid. Journal of Biological Chemistry, 291(22), 11743-11753. Available at: [Link]
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Westfall, C. S., Sherp, A. M., et al. (2012). Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases. Plant Signaling & Behavior, 7(7), 895-898. Available at: [Link]
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Westfall, C. S., et al. (2018). Arabidopsis thaliana GH3.15 acyl acid amido synthetase has a highly specific substrate preference for the auxin precursor indole-3-butyric acid. Journal of Biological Chemistry, 293(12), 4234-4245. Available at: [Link]
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Westfall, C. S., et al. (2016). Arabidopsis thaliana GH3.5 acyl acid amido synthetase mediates metabolic crosstalk in auxin and salicylic acid homeostasis. Proceedings of the National Academy of Sciences, 113(50), 14417-14422. Available at: [Link]
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Edlund, A., Eklöf, S., Sundberg, B., et al. (1995). A microscale technique for gas chromatography-mass spectrometry measurements of picogram amounts of indole-3-acetic acid in plant tissues. Plant Physiology, 108(3), 1043-1047. Available at: [Link]
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Porfirio, S., Gomes da Silva, M. D. R., et al. (2016). Current analytical methods for plant auxin quantification--A review. Analytica Chimica Acta, 902, 8-21. Available at: [Link]
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Zhang, L., et al. (2021). Salicylic acid regulates adventitious root formation via competitive inhibition of the auxin conjugation enzyme CsGH3.5 in cucumber hypocotyls. Plant Science, 303, 110777. Available at: [Link]
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Liu, X., Hegeman, A. D., Gardner, G., & Cohen, J. D. (2012). Protocol: high-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant methods, 8(1), 31. Available at: [Link]
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Zhao, Y. (2014). Auxin Biosynthesis. The Arabidopsis Book, 12, e0173. Available at: [Link]
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PubChem. L-valine biosynthesis. National Center for Biotechnology Information. Available at: [Link]
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Schliebner, A., et al. (2013). The genetic architecture of branched chain amino acid accumulation in tomato. Metabolomics, 9, 849-860. Available at: [Link]
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Introduction: The Significance of an Auxin Conjugate
An In-Depth Technical Guide to the Chemical Structure and Synthesis of N-(3-Indolylacetyl)-L-valine
This compound is a synthetic amino acid derivative that holds considerable interest for researchers in plant biology, biochemistry, and drug development.[1] It is structurally composed of two key biological molecules: indole-3-acetic acid (IAA), the most abundant and physiologically active plant hormone of the auxin class, and L-valine, a proteinogenic amino acid.[1][2] The linkage of these two moieties via an amide bond places this compound into the chemical class of auxin-amino acid conjugates.[2]
In plants, the conjugation of IAA to amino acids is a critical homeostatic mechanism used to regulate the levels of free, active auxin.[3][4] This process allows the plant to store, transport, and ultimately deactivate IAA, thereby controlling the myriad of developmental processes that auxins govern, from cell elongation and division to root formation and tropic responses.[4][5] While some IAA conjugates, such as those with aspartic and glutamic acid, are marked for degradation, others can be hydrolyzed to release free IAA, acting as a reversible storage pool.[4][6] Understanding the structure and properties of specific conjugates like this compound is therefore crucial for dissecting these complex regulatory networks and for developing synthetic analogs used in agriculture and biotechnology to manipulate plant growth.[7]
This guide provides a detailed examination of the chemical structure, physicochemical properties, synthesis, and biological relevance of this compound, tailored for professionals in scientific research and development.
Physicochemical and Structural Properties
This compound is formally named (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid according to IUPAC nomenclature.[8] Its structure features a chiral center at the alpha-carbon of the valine residue, retaining the L-configuration of the natural amino acid. The molecule consists of the bicyclic indole ring system connected via a methylene carbonyl bridge to the amino group of L-valine.[1]
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 57105-42-7 | [1][2][9] |
| Molecular Formula | C₁₅H₁₈N₂O₃ | [8][9][10] |
| Molecular Weight | 274.32 g/mol | [2][7][9] |
| IUPAC Name | (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid | [8] |
| Melting Point | 196-199 °C | [2][9] |
| Appearance | Solid | [10] |
| Topological Polar Surface Area | 82.2 Ų | [8][9] |
| Hydrogen Bond Donors | 3 | [9] |
| Hydrogen Bond Acceptors | 3 | [9] |
| Rotatable Bonds | 5 | [9] |
| XLogP3 | 2.1 | [9] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is achieved by forming an amide bond between the carboxylic acid group of indole-3-acetic acid (IAA) and the amino group of L-valine. This reaction is a classic example of peptide coupling, which requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
A highly efficient and common method employs a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or WSCI·HCl), in the presence of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt).[11] This approach is favored for its high yields and for minimizing side reactions, particularly the racemization of the chiral amino acid center.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound via carbodiimide coupling.
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis of this compound.
Materials:
-
Indole-3-acetic acid (IAA)
-
L-Valine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSCI·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reactant Solubilization: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole-3-acetic acid (1.0 eq) and 1-hydroxybenzotriazole (1.1 eq) in anhydrous DMF.
-
Expert Insight: The use of an anhydrous aprotic solvent like DMF is critical. It ensures reactants are fully solubilized and prevents the premature hydrolysis of the highly reactive carbodiimide and the activated acid intermediate. HOBt is included to form an active ester intermediate, which is less prone to racemization and side reactions than the initial O-acylisourea intermediate formed with WSCI.[11]
-
-
Carboxylic Acid Activation: Cool the solution to 0 °C in an ice bath. Add WSCI·HCl (1.2 eq) portion-wise, ensuring the temperature remains low. Stir the reaction mixture at 0 °C for 30 minutes.
-
Expert Insight: The low temperature controls the exothermic reaction and enhances the stability of the activated species.
-
-
Amine Addition and Coupling: In a separate flask, dissolve L-valine (1.1 eq) in a minimal amount of DMF (a slight amount of base like N,N-Diisopropylethylamine can be added to neutralize the hydrochloride salt of the amino acid ester if used, but for free L-valine, it will react directly). Add this solution dropwise to the activated IAA mixture at 0 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours) to ensure the reaction goes to completion.
-
Work-up and Extraction: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and basic byproducts), water, saturated NaHCO₃ solution (to remove unreacted IAA and HOBt), and finally with brine.
-
Trustworthiness Check: This aqueous work-up is a self-validating purification step. Each wash is designed to remove specific types of impurities, ensuring a cleaner crude product for the final purification stage.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification and Characterization: Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Final Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify the chemical structure and molecular weight.
-
Biological Context and Applications
This compound serves as a valuable tool for studying auxin metabolism and signaling.[2] As a synthetic auxin conjugate, it is used in plant tissue culture and agricultural biotechnology to elicit auxin-like responses.[7] Its applications include:
-
Promoting Root Initiation: Used as a synthetic auxin analog to stimulate adventitious root formation in cuttings and improve plant propagation.[7]
-
Callus and Shoot Development: Enhances callus formation and shoot regeneration in micropropagation protocols, which is particularly important for the genetic transformation of plants.[7]
-
Research Tool: Enables researchers to investigate the specificity of auxin conjugate hydrolases—the enzymes responsible for releasing free IAA from their conjugated forms—and to study hormone-regulated plant development.[3]
The biological activity of such conjugates is intrinsically linked to their hydrolysis back to free IAA. The stability of the amide bond and the specificity of plant enzymes for certain amino acid side chains determine whether a conjugate is an active auxin source or a dead-end metabolite.
References
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N-(1H-Indol-3-YL-acetyl)valine acid . PubChem, National Center for Biotechnology Information. [Link]
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This compound . GlpBio. [Link]
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This compound . MySkinRecipes. [Link]
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Rampey, R. A., LeClere, S., Kowalczyk, M., Ljung, K., Sandberg, G., & Bartel, B. (2004). A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination. Plant Physiology, 135(2), 978–988. PubMed Central. [Link]
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N-(1H-Indol-3-ylacetyl)-L-valine . J-GLOBAL. [Link]
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N-(indole-3-acetyl)valine (CHEBI:133561) . European Bioinformatics Institute (EMBL-EBI). [Link]
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González-Lamothe, R., El Oirdi, M., Brisson, N., & Bouarab, K. (2012). The Conjugated Auxin Indole-3-Acetic Acid–Aspartic Acid Promotes Plant Disease Development. The Plant Cell, 24(2), 762–777. PubMed Central. [Link]
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Popa, I., Mas-Roselló, J., & Spulber, M. (2019). Preparation of synthetic auxin-amino acid conjugates. Synthetic Communications, 49(10), 1348-1356. Taylor & Francis Online. [Link]
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Structures of indole-3-acetic acid (IAA) and three conjugate forms analyzed in this report . ResearchGate. [Link]
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The Role of N-(3-Indolylacetyl)-L-valine in Auxin Homeostasis: A Technical Guide
An In-Depth Technical Guide for Researchers
Abstract
The phytohormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of plant growth and development, orchestrating processes from cell division and elongation to organogenesis.[1] The precise spatial and temporal distribution of active IAA is critical, and plants employ a sophisticated network of pathways—biosynthesis, transport, and catabolism—to maintain auxin homeostasis.[2][3][4] A key, yet often underappreciated, component of this network is the conjugation of IAA to amino acids, forming compounds such as N-(3-Indolylacetyl)-L-valine (IA-Val). This guide provides a technical deep-dive into the role of IA-Val and other IAA-amino acid conjugates in auxin homeostasis. We will explore the enzymatic machinery governing its synthesis and hydrolysis, its function as a reversible storage form of auxin, and the state-of-the-art methodologies for its analysis, providing researchers with the foundational knowledge and practical protocols required for its study.
Introduction: The Imperative of Auxin Homeostasis
Auxin acts in a concentration-dependent manner, where optimal levels promote growth, but supraoptimal concentrations can be inhibitory or trigger different developmental programs.[2] Therefore, maintaining precise control over the pool of free, active IAA is paramount for normal plant development.[5] Plants achieve this "auxin homeostasis" through a dynamic interplay of several mechanisms:
-
De novo Biosynthesis: Production of IAA, primarily from tryptophan.[4][6]
-
Polar Transport: Directional, cell-to-cell movement of auxin via influx and efflux carriers (e.g., AUX/LAX and PIN proteins), creating local gradients.[7][8][9]
-
Catabolism: Irreversible degradation of IAA, primarily through oxidation to 2-oxindole-3-acetic acid (oxIAA) by enzymes like DIOXYGENASE FOR AUXIN OXIDATION (DAO).[5][10][11]
-
Conjugation: Reversible or irreversible inactivation of IAA by linking it to sugars or amino acids.[2][12]
IAA-amino acid conjugates represent a significant portion of the total IAA pool in plant tissues.[8] These molecules are not merely inactive byproducts but serve critical functions as temporarily stored reservoirs of auxin, transport forms, or intermediates targeted for degradation. This compound (IA-Val) is an example of an amide-linked conjugate, the study of which provides key insights into the dynamic metabolic grid regulating auxin activity.
The Biochemistry of IA-Val: Synthesis and Hydrolysis
The formation and breakdown of IA-Val are enzymatically controlled processes that directly modulate the levels of free IAA. These reactions are central to buffering the active auxin pool against sudden fluctuations.
Synthesis by GRETCHEN HAGEN 3 (GH3) Acyl Amido Synthetases
The conjugation of IAA to amino acids is catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes.[13][14] In the model organism Arabidopsis thaliana, the GH3 family is divided into three groups based on substrate specificity.[12][15] The Group II GH3 enzymes are well-characterized as IAA-amido synthetases, catalyzing the formation of an amide bond between the carboxyl group of IAA and the amino group of an amino acid, including valine.[12][15]
The reaction proceeds in two steps, analogous to other amino acid conjugation mechanisms, requiring ATP and Coenzyme A (CoA).[16][17][18]
-
IAA Activation: IAA is activated to form an acyl-adenylate intermediate (IAA-AMP), which then reacts with CoA to form a high-energy thioester, indol-3-acetyl-CoA (IA-CoA).
-
Amide Bond Formation: The acyl group is transferred from IA-CoA to the amino group of L-valine, forming IA-Val and releasing free CoA.
Genetic studies in Arabidopsis have been crucial in elucidating the role of GH3 enzymes. Due to high genetic redundancy among the eight Group II GH3 genes, single mutants often show subtle phenotypes.[12][15] However, higher-order mutants, such as the gh3 octuple mutant, exhibit severe auxin-overproduction phenotypes, including extremely short roots and long, dense root hairs, because they are unable to conjugate and inactivate excess IAA.[13][14][19] This demonstrates that GH3-mediated conjugation is a primary mechanism for controlling auxin levels.
Hydrolysis by IAA-Amino Acid Hydrolases
The reversibility of IA-Val conjugation is what makes it a key homeostatic mechanism. The stored IAA can be released back into its active form through the action of IAA-amino acid hydrolases (amidohydrolases). In Arabidopsis, a family of enzymes, including IAA-ALANINE RESISTANT3 (IAR3) and IAA-LEUCINE RESISTANT1 (ILR1), are responsible for cleaving the amide bond.[10]
These hydrolases exhibit substrate specificity. For instance, IAR3 preferentially hydrolyzes IAA-Alanine, while ILR1 can hydrolyze a broader range of conjugates.[10] Mutants lacking these hydrolases become resistant to the root-growth inhibitory effects of exogenously applied IAA-amino acid conjugates because they cannot release the active IAA.[2] This phenotype has been instrumental in genetic screens to identify the enzymes involved in this process.
The balance between GH3 synthetase activity and amidohydrolase activity creates a dynamic cycle that allows the plant to rapidly buffer and release active auxin in response to developmental and environmental cues.
The Fate of Different Conjugates: Storage vs. Degradation
It is critical to distinguish between different IAA-amino acid conjugates, as their metabolic fates differ.
-
Reversible Storage: Conjugates like IA-Val, IAA-Alanine (IA-Ala), and IAA-Leucine (IA-Leu) are generally considered hydrolyzable storage forms, allowing the plant to reclaim active IAA when needed.[2]
-
Irreversible Catabolism: In contrast, IAA-Aspartate (IA-Asp) and IAA-Glutamate (IA-Glu) are often considered precursors for a degradation pathway.[2][20] Recent evidence suggests a coordinated pathway where IAA is first conjugated to Asp or Glu by GH3 enzymes, then oxidized by DAO1 to form oxIAA-Asp and oxIAA-Glu, and finally hydrolyzed by ILR1 to release the inactive catabolite, oxIAA.[20]
This bifurcation in the metabolic pathway highlights a sophisticated regulatory system where the choice of amino acid for conjugation determines the ultimate fate of the auxin molecule.
The Physiological Role of IA-Val in Plant Development
By serving as a readily accessible pool of IAA, IA-Val and similar conjugates play a role in numerous developmental processes.
-
Buffering Auxin Levels: The primary role is to maintain auxin homeostasis by sequestering excess IAA. GH3 genes are themselves auxin-inducible, creating a negative feedback loop: high levels of IAA trigger the expression of GH3s, which then conjugate and inactivate the excess IAA.[10][12]
-
Seed Germination and Seedling Establishment: Seeds often store large amounts of conjugated IAA, which is hydrolyzed upon germination to provide the auxin necessary for early seedling growth, particularly root and hypocotyl elongation.
-
Stress Responses: The synthesis of IAA conjugates can be modulated by various environmental stresses. By rapidly reducing free IAA levels, plants can adjust their growth and development to cope with adverse conditions. For example, jasmonate, a stress hormone, can induce the expression of DAO1, linking the auxin catabolic and conjugation pathways to stress signaling.[21]
-
Transport and Compartmentation: While polar transport of free IAA is well-studied, the movement of conjugates is less understood. There is evidence that auxin conjugates may be transported into the endoplasmic reticulum (ER) by transporters like PIN5, potentially sequestering them from the cytosol and making them available for specific metabolic pathways within that compartment.[2][8]
The following diagram illustrates the central position of IA-Val within the broader network of auxin homeostasis.
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An In-depth Technical Guide to the Discovery and Analysis of Indole-3-Acetyl-Amino Acid Conjugates
Abstract
The phytohormone indole-3-acetic acid (IAA), the principal auxin in most plants, is a master regulator of plant growth and development. Its cellular concentration is exquisitely controlled through a dynamic interplay of biosynthesis, transport, and metabolic inactivation. A critical component of this homeostatic regulation is the conjugation of IAA to amino acids. Initially perceived as simple inactivation or storage mechanisms, the discovery of IAA-amino acid conjugates has unveiled a sophisticated metabolic hub that dictates auxin activity, signaling, and degradation. This guide provides a comprehensive technical overview of the pivotal discoveries, enzymatic machinery, and analytical methodologies that have shaped our current understanding of IAA-amino acid conjugates, offering researchers and drug development professionals a foundational resource for exploring this vital pathway.
The Genesis of Discovery: Early Observations and the Rise of a Concept
The concept of auxin conjugates emerged nearly half a century ago, long before the enzymatic players were identified.[1] Early studies noted that a significant portion of IAA in plant tissues was not present as a free acid but was chemically bound to other molecules, rendering it biologically inactive yet recoverable through hydrolysis.[2][3] This led to the hypothesis that conjugation serves as a mechanism for reversible inactivation, creating a cellular reservoir of auxin that could be released when needed.
The causality behind this line of inquiry was rooted in a fundamental biological question: How do plants rapidly modulate the levels of a potent signaling molecule like IAA to orchestrate complex developmental programs? A system of readily available, inactive precursors (conjugates) that could be quickly hydrolyzed to release the active hormone provided a more elegant and rapid control mechanism than relying solely on de novo synthesis.[2] This conceptual framework drove the analytical chemistry efforts to identify the nature of these conjugated forms.
Through meticulous extraction and analysis, researchers identified two major classes of conjugates: ester-linked conjugates (with sugars) and amide-linked conjugates with amino acids and peptides.[4][5][6] The discovery of specific IAA-amino acid conjugates, such as IAA-Aspartate (IAA-Asp) and IAA-Alanine (IAA-Ala), in various plant species solidified their role as key metabolites in auxin homeostasis.[3][7][8]
Unmasking the Master Conjugators: The GRETCHEN HAGEN3 (GH3) Gene Family
For decades, the enzymes responsible for forging the amide bond between IAA and amino acids remained elusive.[1] The breakthrough came from a convergence of genetic and biochemical approaches in the model organism Arabidopsis thaliana. Researchers had identified a family of auxin-inducible genes named GRETCHEN HAGEN3 (GH3). The rapid induction of these genes by auxin suggested a role in a negative feedback loop to control auxin levels.
This hypothesis provided the critical "why" for the subsequent experiments. If high auxin levels turn on a gene, it is logical to posit that the gene's product acts to reduce auxin levels. Conjugation is a primary method of auxin inactivation. Therefore, the GH3 proteins were prime candidates for the long-sought IAA-amido synthetases.
Biochemical validation confirmed this hypothesis. In a landmark study, recombinant Arabidopsis GH3 enzymes were shown to catalyze the ATP-dependent synthesis of IAA-amino acid conjugates in vitro.[1][9] This provided the first direct evidence for the enzymatic basis of conjugate formation and established the GH3 family as central players in auxin metabolism.[10][11]
The general reaction catalyzed by GH3 enzymes is a two-step process:
-
Adenylation of IAA: The enzyme first activates the carboxyl group of IAA using ATP to form an enzyme-bound IAA-adenylate (IAA-AMP) intermediate.
-
Amide Bond Formation: The activated IAA is then transferred to the amino group of an amino acid, releasing AMP and forming the final IAA-amino acid conjugate.
A Tale of Two Fates: Reversible Storage vs. Irreversible Catabolism
Further research revealed a fascinating functional specificity among different IAA-amino acid conjugates. They are not all destined for the same metabolic fate. This functional dichotomy is a cornerstone of auxin homeostasis.
-
Reversible Storage Conjugates: Conjugates like IAA-Alanine (IAA-Ala) and IAA-Leucine (IAA-Leu) are considered reversible storage forms. They can be hydrolyzed by a family of amidohydrolases (e.g., ILR1, IAR3, ILLs) to release free, active IAA.[6][7][12] This allows the plant to store excess auxin and rapidly mobilize it during germination or in response to developmental cues.[6]
-
Irreversible Catabolic Precursors: In contrast, IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu) are generally considered precursors for irreversible degradation.[10][13] These conjugates are poor substrates for hydrolytic enzymes and are instead targeted for oxidation.[5][8]
This bifurcation provides a sophisticated control system: conjugation can either temporarily shelve auxin for later use or permanently remove it from the active pool.
The Modern View: The Integrated GH3-DAO-ILR1 Catabolic Pathway
The discovery of the DIOXYGENASE FOR AUXIN OXIDATION (DAO) enzyme family, which converts IAA to its oxidized, inactive form 2-oxindole-3-acetic acid (oxIAA), added another critical layer to the story.[4][14] Recent evidence has elegantly tied these pathways together, revealing that the primary route for auxin catabolism in Arabidopsis is not the direct oxidation of free IAA, but rather a multi-step process involving conjugation first.[15][16]
This integrated pathway, often called the GH3-ILR1-DAO pathway, functions as follows:
-
Conjugation: Excess IAA is converted by GH3 enzymes into IAA-Asp and IAA-Glu.[15]
-
Oxidation of the Conjugate: The DAO1 dioxygenase then irreversibly oxidizes the indole ring of IAA-Asp and IAA-Glu to form oxIAA-Asp and oxIAA-Glu.[15][17]
-
Hydrolysis: Finally, amidohydrolases like ILR1 cleave the amino acid from the oxidized conjugate, releasing the inactive oxIAA.[15][16]
This pathway ensures that the decision to degrade IAA is definitive. By first conjugating IAA to specific amino acids, the cell effectively "tags" it for destruction via the DAO-mediated oxidation step.
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N-(3-Indolylacetyl)-L-valine as an Auxin Storage Form: A Technical Guide to Its Role in Plant Homeostasis
This guide provides a comprehensive technical overview of N-(3-Indolylacetyl)-L-valine (IA-Val), an amino acid conjugate of the primary plant hormone indole-3-acetic acid (IAA). We will delve into the enzymatic machinery governing its synthesis and hydrolysis, its putative role as a reversible storage form of auxin, and the methodologies required for its study. This document is intended for researchers in plant science, biochemistry, and drug development seeking to understand and investigate the nuanced mechanisms of auxin homeostasis.
Introduction: The Dynamic Regulation of Auxin Homeostasis
Indole-3-acetic acid (IAA) is a critical signaling molecule that orchestrates a vast array of developmental processes in plants, from embryogenesis to root and shoot architecture, and responses to environmental stimuli.[1][2] The cellular concentration of free, active IAA must be precisely controlled in both space and time to ensure proper development.[1][2] Plants achieve this through a complex network of pathways including de novo biosynthesis, transport, degradation, and the formation of conjugates with sugars, amino acids, and peptides.[1][3]
IAA-amino acid conjugates, such as IA-Val, are central to this homeostatic mechanism.[3][4] These conjugates can be broadly categorized into two groups: those destined for irreversible degradation, such as IAA-Aspartate (IAA-Asp) and IAA-Glutamate (IAA-Glu), and those that can be hydrolyzed to release free IAA, acting as a readily available pool of the active hormone.[3] This latter category represents a crucial strategy for the temporary storage and protection of auxin from oxidative degradation.[1] This guide will focus on IA-Val as a representative of these reversible storage forms.
Biosynthesis of IA-Val: The Role of GH3 Acyl Acid Amido Synthetases
The synthesis of IAA-amino acid conjugates is catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes.[2][5] These enzymes are acyl-acid-amido synthetases that link the carboxyl group of IAA to the amino group of an amino acid in an ATP-dependent manner.[6] The GH3 gene family is diverse, with different members exhibiting distinct substrate specificities for both the auxin and the amino acid.[2][5]
The catalytic mechanism of GH3 enzymes proceeds through a two-step reaction. First, the GH3 enzyme, in the presence of Mg²⁺ or Mn²⁺, catalyzes the adenylation of the IAA carboxyl group using ATP, forming an activated IAA-adenylate (IAA-AMP) intermediate and releasing pyrophosphate.[6][7] In the second step, a specific amino acid, such as L-valine, binds to the enzyme-intermediate complex and acts as a nucleophile, attacking the IAA-AMP to form the amide bond of IA-Val and releasing AMP.[6]
Caption: The role of IA-Val in the broader context of auxin homeostasis.
Experimental Protocols
The study of IA-Val requires robust and sensitive analytical methods. The following sections provide template protocols for the quantification of IA-Val and for assaying the activity of the enzymes involved in its metabolism. These protocols are based on established methods for other auxin conjugates and should be optimized for the specific experimental system.
Quantification of Endogenous IA-Val by LC-MS/MS
This protocol outlines a method for the extraction, purification, and quantification of IA-Val from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique. [8][9][10][11]
Caption: Workflow for the quantification of IA-Val by LC-MS/MS.
Step-by-Step Methodology:
-
Sample Preparation:
-
Harvest 50-100 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
-
Extraction:
-
Transfer the powdered tissue to a microcentrifuge tube and add 1 mL of pre-chilled (-20°C) 80% methanol (v/v) containing a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA-Val) for accurate quantification.
-
Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the auxins and their conjugates with 1 mL of 80% methanol.
-
Note: A mixed-mode cation exchange SPE column may also be effective for separating auxin conjugates.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reversed-phase LC column.
-
Perform chromatographic separation using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
The mass spectrometer should be operated in positive ion electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for IA-Val and its internal standard in Multiple Reaction Monitoring (MRM) mode. Note: The exact mass transitions for IA-Val need to be determined empirically using a pure standard.
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous IA-Val and the internal standard.
-
Calculate the concentration of endogenous IA-Val in the original tissue sample based on the ratio of the peak areas and the known amount of internal standard added.
-
In Vitro Enzyme Assay for GH3-mediated IA-Val Synthesis
This protocol provides a method to measure the in vitro activity of a recombinant GH3 enzyme in synthesizing IA-Val. The formation of the product can be quantified by LC-MS. [6][7] Step-by-Step Methodology:
-
Recombinant Enzyme Preparation:
-
Express and purify the GH3 enzyme of interest (e.g., as a GST- or His-tagged fusion protein) from E. coli or another suitable expression system.
-
Determine the protein concentration of the purified enzyme solution.
-
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂).
-
In a microcentrifuge tube, combine the following components:
-
Reaction buffer
-
ATP (final concentration 1-5 mM)
-
IAA (final concentration 50-200 µM)
-
L-valine (final concentration 1-10 mM)
-
Purified GH3 enzyme (e.g., 1-5 µg)
-
-
Include control reactions lacking the enzyme, ATP, IAA, or L-valine to confirm that the product formation is dependent on all components.
-
-
Incubation:
-
Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding an equal volume of 100% methanol.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Quantify the amount of IA-Val produced using the LC-MS/MS method described in section 5.1.
-
Calculate the specific activity of the enzyme (e.g., in pmol of IA-Val formed per minute per mg of enzyme).
-
-
Kinetic Analysis (Optional):
-
To determine the Michaelis-Menten constants (Km and Vmax), perform the assay with varying concentrations of one substrate (e.g., IAA or L-valine) while keeping the others at saturating concentrations.
-
Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Conclusion and Future Directions
This compound, as an amino acid conjugate of auxin, represents an important component of the complex mechanisms that regulate auxin homeostasis in plants. Its synthesis by GH3 enzymes and potential hydrolysis by amidohydrolases allow it to function as a reversible storage form of IAA, contributing to the precise control of auxin levels required for normal plant growth and development.
While the general principles of its metabolism are understood, significant knowledge gaps remain. Future research should focus on:
-
Identifying the specific GH3 enzymes and amidohydrolases that exhibit high activity and specificity for IA-Val in vivo.
-
Performing detailed kinetic analyses of these enzymes to understand their efficiency and regulatory properties.
-
Quantifying the endogenous levels of IA-Val in different plant tissues and in response to various developmental and environmental cues to elucidate its specific physiological roles.
-
Utilizing genetic approaches , such as the generation of knockout or overexpression lines for the identified enzymes, to further dissect the function of IA-Val in planta.
By addressing these questions, we can gain a more complete understanding of the intricate network that governs auxin homeostasis and its profound impact on plant life.
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Widemann, E., et al. (2013). The Amidohydrolases IAR3 and ILL6 Contribute to Jasmonoyl-Isoleucine Hormone Turnover and Generate 12-Hydroxyjasmonic Acid Upon Wounding in Arabidopsis Leaves. PubMed Central. [Link]
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Westfall, C. S., et al. (2010). Modulating plant hormones by enzyme action: The GH3 family of acyl acid amido synthetases. Plant Signaling & Behavior, 5(12), 1593–1595. [Link]
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Kowalczyk, M., & Sandberg, G. (2001). Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis. PubMed, 11743128. [Link]
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Kowalczyk, M., & Sandberg, G. (2001). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. ResearchGate. [Link]
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Neu, A., et al. (2010). Characterization of Four Bifunctional Plant IAM/PAM-Amidohydrolases Capable of Contributing to Auxin Biosynthesis. MDPI. [Link]
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Kowalczyk, M., & Sandberg, G. (2001). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. OiPub. [Link]
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Savić, S., et al. (2009). Auxin amidohydrolases from Brassica rapa cleave the alanine conjugate of indolepropionic acid as a preferable substrate: a biochemical and modeling approach. PubMed, 19636841. [Link]
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Kaever, A., et al. (2014). Integrative study of Arabidopsis thaliana metabolomic and transcriptomic data with the interactive MarVis-Graph software. PubMed Central. [Link]
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Kowalczyk, M., & Sandberg, G. (2001). Quantitative Analysis of Indole3Acetic Acid Metabolites in Arabidopsis. ResearchGate. [Link]
-
Kowalczyk, M., & Sandberg, G. (2001). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. PubMed Central. [Link]
- Schematic diagram of auxin metabolic pathways with heat maps representing changes of particular compound accumulation during the experiment.
- Savić, S., et al. (2009). Auxin Amidohydrolases from Brassica rapa Cleave the Alanine Conjugate of Indolepropionic Acid as a Preferable Substrate: A Biochemical and Modeling Approach.
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Casanova-Sáez, R., et al. (2021). Auxin Metabolism in Plants. PubMed Central. [Link]
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Rampey, R. A., et al. (2004). A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination. PubMed Central. [Link]
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Ding, X., et al. (2008). Activation of the Indole-3-Acetic Acid–Amido Synthetase GH3-8 Suppresses Expansin Expression and Promotes Salicylate- and Jasmonate-Independent Basal Immunity in Rice. The Plant Cell, 20(8), 2289–2305. [Link]
- Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31)
-
Kramer, E. M., & Ackelsberg, E. M. (2015). Auxin metabolism rates and implications for plant development. Frontiers in Plant Science, 6, 150. [Link]
- The auxin biosynthesis pathways identified in plants: Solid arrows indicate pathways in which the enzymes, genes, or intermediates are known, and dashed arrows indicate pathways that are not well defined.
- Method of Enzyme Assay. (SlideShare)
-
Gasteiger, E., et al. (2005). Production and characterisation of glycoside hydrolases from GH3, GH5, GH10, GH11 and GH61 for chemo-enzymatic. Protein Identification and Analysis Tools on the ExPASy Server, 571–607. [Link]
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Vieitez, A. M., et al. (1998). Quantitation of endogenous levels of IAA, IAAsp and IBA in micro-propagated shoots of hybrid chestnut pre-treated with IBA. ResearchGate. [Link]
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The Pivotal Role of Auxin Conjugates in Orchestrating Plant Development: A Technical Guide
Abstract
The phytohormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of plant growth and development. Its cellular concentration, which dictates developmental outcomes, is meticulously controlled through a dynamic interplay of biosynthesis, transport, degradation, and conjugation. This technical guide provides an in-depth exploration of auxin conjugates, detailing their critical functions in maintaining auxin homeostasis and modulating a vast array of developmental processes. We will delve into the enzymatic machinery governing their formation and breakdown, their roles as both reversible storage forms and intermediates for catabolism, and their impact on root, shoot, and reproductive development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the molecular mechanisms underpinning auxin conjugate function in plant biology.
Introduction: The Principle of Auxin Homeostasis
The concept of "free" versus "conjugated" auxin is fundamental to understanding its regulatory role. While free IAA is the biologically active form that initiates downstream signaling cascades, it often constitutes only a small fraction of the total auxin pool within a plant, sometimes as little as 25%, depending on the tissue and species.[1][2][3] The majority of auxin exists in a conjugated state, bound to amino acids, sugars, or peptides.[2][3][4] This conjugation is not merely a passive inactivation process but a sophisticated mechanism to tightly regulate the levels of active auxin, allowing for rapid responses to developmental cues and environmental stimuli.[5][6]
The regulation of auxin levels is a cornerstone of plant development, influencing everything from cell elongation and division to organ patterning and tropic responses.[7][8] Auxin conjugation and subsequent hydrolysis provide a crucial homeostatic mechanism to buffer the free IAA pool, preventing excessive accumulation that can be inhibitory or even toxic, while ensuring a readily available source of active hormone when needed.[4][9][10]
The Enzymatic Machinery of Auxin Conjugation and Hydrolysis
The reversible nature of auxin conjugation is governed by two key families of enzymes: the GRETCHEN HAGEN 3 (GH3) acyl amido synthetases for conjugation and the ILR1/ILL family of amidohydrolases for hydrolysis.
Synthesis of Auxin Conjugates: The GH3 Family
The GRETCHEN HAGEN 3 (GH3) family of enzymes catalyzes the formation of amide-linked auxin conjugates by attaching an amino acid to the carboxyl group of IAA.[11][12] This process is ATP-dependent and serves as a primary mechanism for inactivating excess auxin.[12][13] The Arabidopsis genome, for instance, contains 19 GH3 genes, which are categorized into distinct groups based on their substrate specificity.[11][12][13] Group II GH3 enzymes are primarily responsible for conjugating IAA to various amino acids, with a preference for aspartate and glutamate.[10][11]
The expression of GH3 genes is often induced by high levels of auxin, creating a negative feedback loop to maintain homeostasis.[4] This transcriptional regulation is mediated by AUXIN RESPONSE FACTORS (ARFs), which bind to auxin-responsive elements in the promoters of GH3 genes.[4] The localized expression of different GH3 genes suggests that the spatial control of auxin conjugation is critical for specific developmental processes.[11][14] For example, studies on gh3 mutants in Arabidopsis have revealed the prominent roles of specific GH3 enzymes in root elongation and seed production.[11][14]
Hydrolysis of Auxin Conjugates: The ILR1/ILL Family
The release of free, active IAA from its conjugated forms is catalyzed by a family of amidohydrolases, with the ILR1 (IAA-LEUCINE RESISTANT1) and ILL (ILR1-LIKE) proteins being the most well-characterized in Arabidopsis.[15][16] These enzymes exhibit specificity for different IAA-amino acid conjugates.[6][15] For example, ILR1, IAR3, and ILL2 have been shown to cleave IAA-leucine and IAA-phenylalanine.[15]
The subcellular localization of these hydrolases is predominantly in the endoplasmic reticulum (ER), suggesting that auxin conjugates may be transported into the ER for processing.[9][15] This compartmentalization adds another layer of regulation to auxin homeostasis.[4][9] Mutant analyses have demonstrated the physiological importance of these hydrolases; for instance, Arabidopsis plants defective in multiple amidohydrolases exhibit phenotypes consistent with low endogenous auxin levels, such as shorter hypocotyls and fewer lateral roots.[15] This provides direct evidence that the hydrolysis of auxin conjugates contributes significantly to the pool of active IAA required for normal development.[15]
Functional Roles of Auxin Conjugates in Plant Development
The dynamic balance between auxin conjugation and hydrolysis is integral to a multitude of developmental processes, from shaping the root system architecture to ensuring successful reproductive development.
Root Development
Auxin is a master regulator of root development, influencing primary root elongation, lateral root formation, and root hair development.[17][18][19] The maintenance of an optimal auxin concentration in different root zones is crucial, and auxin conjugation plays a key role in this.[17] For example, mutants lacking multiple Group II GH3 genes accumulate excess free IAA, leading to extremely short primary roots and an overproduction of long, dense root hairs, a classic high-auxin phenotype.[11][14] This demonstrates that the local conjugation of auxin is essential for normal root development.[11][14] Conversely, mutants deficient in auxin conjugate hydrolases have phenotypes indicative of lower auxin levels, such as a reduction in lateral root formation.[15]
Shoot Development
In the shoot apical meristem (SAM), local auxin maxima are required for the initiation of new organs like leaves and flowers.[20] While polar auxin transport is a major driver of these gradients, auxin metabolism, including conjugation, is also a critical contributor.[20][21] The regulation of free auxin levels in the shoot influences apical dominance, internode elongation, and overall shoot architecture.[21] Overexpression of genes involved in auxin conjugation can lead to phenotypes such as increased tillering in rice, which is associated with reduced free IAA levels.[21]
Reproductive Development
Auxin plays a fundamental role in various aspects of reproductive development, including floral organ development, pollen maturation, fertilization, and fruit development.[8][22] The precise spatiotemporal control of auxin levels is critical for these processes. For instance, auxin is required for stamen filament elongation and normal pollen development.[22] Experiments involving the expression of bacterial genes that conjugate IAA have shown that reducing free auxin levels in developing anthers leads to defects in these processes.[22] Furthermore, auxin is essential for fruit set and growth, and the regulation of auxin homeostasis through conjugation is a key factor in these developmental transitions.[22][23]
Reversible vs. Irreversible Conjugation: Fates of Auxin Conjugates
Auxin conjugates can have different metabolic fates. Some are considered reversible storage forms, readily hydrolyzed to release free IAA when needed.[9] This is particularly true for conjugates with certain amino acids like alanine and leucine in Arabidopsis.[6]
In contrast, other conjugates, such as those with aspartate and glutamate, are often considered intermediates for irreversible catabolism.[6] These conjugates can be oxidized by enzymes like DIOXYGENASE FOR AUXIN OXIDATION (DAO) to form 2-oxoindole-3-acetic acid (oxIAA) conjugates, which are then hydrolyzed to release the inactive oxIAA.[10][16][24] This pathway represents a terminal inactivation of auxin.[16][25]
The specific amino acid conjugated to IAA can therefore determine its ultimate fate, highlighting the complexity and specificity of this regulatory mechanism.
Experimental Protocols for the Analysis of Auxin Conjugates
The study of auxin conjugates requires sensitive and specific analytical techniques due to their low abundance and the complexity of the plant matrix.[26]
Quantification of Auxin Conjugates by UPLC-MS/MS
Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the state-of-the-art method for the quantification of auxins and their conjugates.[27] This technique offers high sensitivity, specificity, and throughput.
Experimental Protocol:
-
Sample Preparation:
-
Harvest plant tissue (5-10 mg fresh weight) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[28]
-
Homogenize the frozen tissue to a fine powder.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) to each sample for accurate quantification.[28]
-
Extract the auxins and their conjugates using an appropriate solvent, typically an acidic solution of 80% methanol or isopropanol.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
To remove interfering compounds from the crude extract, a multi-step SPE protocol is often employed.[28] This may involve sequential purification using different types of SPE cartridges, such as amino and polymethylmethacrylate columns.[28]
-
The choice of SPE sorbents can be optimized based on the specific conjugates of interest and the plant matrix.
-
-
UPLC-MS/MS Analysis:
-
Resuspend the purified and dried sample in a suitable solvent for injection into the UPLC-MS/MS system.
-
Separate the different auxin conjugates using a reverse-phase UPLC column with a gradient of acidified water and acetonitrile.
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high specificity by monitoring a specific precursor-to-product ion transition for each compound.
-
Table 1: Example MRM Transitions for Selected Auxin Conjugates
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| IAA | 176.1 | 130.1 |
| IAA-Asp | 291.1 | 130.1 |
| IAA-Glu | 305.1 | 130.1 |
| ¹³C₆-IAA | 182.1 | 136.1 |
Note: These values are illustrative and should be optimized for the specific instrument used.
Conclusion and Future Perspectives
Auxin conjugates are not merely inactive byproducts of auxin metabolism but are central players in the intricate network that governs plant development. The synthesis and hydrolysis of these molecules provide a dynamic and responsive system for maintaining auxin homeostasis, allowing for precise control over a vast array of developmental processes. While significant progress has been made in identifying the key enzymatic players and elucidating the roles of different conjugates, many questions remain. Future research will likely focus on the transport mechanisms for auxin conjugates, the specific roles of the diverse array of conjugates found in different plant species, and the integration of auxin conjugation with other hormonal signaling pathways. A deeper understanding of these processes holds great promise for the development of novel strategies to improve crop yield and resilience.
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Physical and chemical properties of N-(3-Indolylacetyl)-L-valine
An In-depth Technical Guide to the Physical and Chemical Properties of N-(3-Indolylacetyl)-L-valine
Introduction
This compound is a notable amino acid derivative that has garnered interest in various scientific fields. Structurally, it is the conjugate of indole-3-acetic acid (IAA), a primary plant auxin, and the essential amino acid L-valine.[1][2] This unique combination of a biologically active signaling molecule and an amino acid building block gives rise to its distinct properties and functions. It is recognized as an indole-3-acetyl-amino acid conjugate that plays a role in the regulatory mechanisms controlling auxin activity during both normal physiological processes and in response to stress or pathological conditions in plants.[3]
In practical applications, this compound is utilized as a synthetic auxin analog in plant tissue culture to encourage root initiation and enhance callus formation and shoot development.[4] Its potential biological activities, including antiviral and antifungal properties, are also areas of active research.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the physical and chemical properties of this compound, along with protocols for its characterization.
Chemical Identity and Structure
The chemical structure of this compound is fundamental to its physical properties and chemical reactivity. It features a bicyclic indole ring connected via an acetyl linker to the amino group of L-valine.[1] This amide linkage is a key feature, and the stereochemistry of the valine component is of the L-configuration.
Figure 1: Chemical Structure of this compound
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 57105-42-7[3][5][6][7] |
| Molecular Formula | C15H18N2O3[3][4][5][6][7] |
| Molecular Weight | 274.32 g/mol [3][4][5][7] |
| IUPAC Name | (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid[6] |
| Synonyms | Indole-3-acetyl-L-valine, IAA-L-Val, N-(1H-Indol-3-ylacetyl)-L-valine[5][6][8] |
Physical Properties
The physical characteristics of this compound are crucial for its handling, formulation, and application.
Table 2: Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Solid | [6] |
| Melting Point | 196-199 °C | [3][5] |
| Boiling Point | 589.4 °C at 760 mmHg | [5] |
| Density | 1.255 g/cm³ | [5] |
| Flash Point | 310.2 °C | [5] |
| Refractive Index | 1.615 | [5] |
Experimental Protocol: Melting Point Determination
Objective: To determine the melting point range of a sample of this compound as an indicator of purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, sealed at one end, and packed to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is increased rapidly to about 15-20 °C below the expected melting point (196 °C).
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
-
Interpretation: A narrow melting range (e.g., 1-2 °C) is indicative of a high-purity sample.
Solubility Profile
The solubility of this compound is influenced by its molecular structure, which contains both nonpolar (indole ring, isopropyl group) and polar (carboxylic acid, amide) functionalities. It is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, and sparingly soluble in water. A related compound, N-(3-Indolylacetyl)-L-alanine, is soluble in DMSO.[9]
Experimental Protocol: Solubility Determination
Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO).
-
Qualitative Assessment:
-
To 1 mL of each solvent in a separate vial, add a small, pre-weighed amount (e.g., 1 mg) of the compound.
-
Vortex the vials for 1-2 minutes and visually inspect for dissolution.
-
If dissolved, add another weighed portion and repeat until the solution is saturated.
-
-
Quantitative Assessment (for solvents where it is soluble):
-
Prepare a saturated solution at a controlled temperature (e.g., 25 °C).
-
After equilibration (e.g., 24 hours with stirring), centrifuge the solution to pellet any undissolved solid.
-
A known volume of the supernatant is carefully removed, diluted, and analyzed by a calibrated HPLC method to determine the concentration.
-
Chemical Properties and Reactivity
Stability and Storage
Proper storage is essential to maintain the integrity of this compound.
-
Recommended Storage: The compound should be stored at 2-8 °C.[4][7]
-
Potential Degradation:
-
Hydrolysis: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, yielding indole-3-acetic acid and L-valine.
-
Oxidation: The indole ring can be prone to oxidation, especially when exposed to light and air.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may undergo decarboxylation.
-
Acidity and Basicity
This compound possesses both an acidic carboxylic acid group and a weakly basic indole nitrogen. The pKa of the carboxylic acid is expected to be in the range of 3-5, similar to other amino acid derivatives. The indole nitrogen is very weakly basic. Consequently, the overall charge of the molecule is pH-dependent.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the methylene protons of the acetyl group, the methine and methyl protons of the valine residue, and the amide and carboxylic acid protons.
-
¹³C NMR: The carbon NMR spectrum will display characteristic resonances for the carbons of the indole ring, the carbonyl carbons of the amide and carboxylic acid, and the aliphatic carbons of the valine moiety.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.[10]
-
N-H Stretch: A band around 3300 cm⁻¹ for the indole and amide N-H groups.
-
O-H Stretch: A broad band in the range of 2500-3300 cm⁻¹ for the carboxylic acid O-H.
-
C=O Stretch: Strong absorptions around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl and 1650-1680 cm⁻¹ for the amide carbonyl.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion: The expected molecular ion peak [M+H]⁺ would be at m/z 275.1389 in high-resolution mass spectrometry.
-
Fragmentation: Common fragmentation pathways would involve the cleavage of the amide bond and fragmentation of the indole ring and valine side chain.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity and quantifying this compound.
Figure 2: A typical HPLC workflow for the analysis of this compound.
Experimental Protocol: HPLC Method Development
Objective: To establish a reversed-phase HPLC method for the purity analysis of this compound.
Methodology:
-
Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
B: Acetonitrile or methanol with the same modifier.
-
-
Gradient Elution: A linear gradient from a low to a high percentage of organic solvent (B) is recommended for initial method development (e.g., 5% to 95% B over 20 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm, corresponding to the absorbance maximum of the indole chromophore.
-
Sample Preparation: The sample is dissolved in a suitable diluent, typically the mobile phase at the initial conditions or DMSO.
Chiral Purity
Given that the molecule is synthesized from L-valine, it is crucial to confirm its enantiomeric purity. This can be achieved using chiral HPLC with a specialized column or by derivatization with a chiral reagent followed by analysis on a standard achiral column.[11]
Synthesis and Purification
This compound is a synthetic compound.[1] A common synthetic approach involves the condensation of indole-3-acetic acid with L-valine methyl or ethyl ester, followed by hydrolysis of the ester.
General Purification Protocol: Recrystallization
Objective: To purify the crude product after synthesis.
Methodology:
-
Solvent Selection: The crude solid is dissolved in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol/water mixture).
-
Dissolution: The crude material is heated in the solvent until it completely dissolves.
-
Cooling: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.
-
Isolation: The purified crystals are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of cold solvent.
-
Drying: The purified product is dried under vacuum.
Conclusion
This compound is a multifaceted molecule with significant applications in plant biology and potential in other areas of research. A thorough understanding of its physical and chemical properties, as outlined in this guide, is paramount for its effective use and the generation of reliable and reproducible scientific data. The protocols provided offer a framework for the robust characterization of this compound, ensuring its quality and integrity in research and development settings.
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Royal Society of Chemistry. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization. Retrieved from [Link]
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An In-depth Technical Guide to the Endogenous Production of Indole-3-Acetic Acid in Algae
Foreword
Indole-3-acetic acid (IAA), the principal auxin in higher plants, has long been recognized as a critical signaling molecule governing a myriad of developmental processes. However, its role and origin in the vast and diverse kingdom of algae have, until recently, remained comparatively enigmatic. This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the endogenous production of IAA in algae. We will journey through the intricate biosynthetic pathways, dissect the analytical methodologies for its quantification, and explore the complex interplay of genetic and environmental factors that govern its synthesis. This document moves beyond a mere recitation of facts, offering a causal analysis of experimental choices and a self-validating framework for the protocols described, thereby providing a robust foundation for future research and application.
The Complex Landscape of IAA Biosynthesis in Algae
The synthesis of IAA in algae is a multifaceted process, with evidence pointing towards the existence of both tryptophan-dependent and tryptophan-independent pathways, mirroring the complexity observed in terrestrial plants. However, the genetic underpinnings and enzymatic machinery often diverge, and in many algal species, the primary source of IAA is not endogenous but rather a product of a symbiotic relationship with phycosphere bacteria.
Tryptophan-Dependent Pathways: A Familiar Framework
Several pathways for IAA biosynthesis originating from the amino acid L-tryptophan have been identified or proposed in algae. These pathways are named after their key intermediates.[1][2] While homologs of genes from these pathways in Arabidopsis thaliana have been found in some algal genomes, many marine algae lack these homologs, suggesting that the origin of their IAA may be different or that they possess novel biosynthetic routes.[2][3]
The primary tryptophan-dependent pathways include:
-
The Indole-3-Pyruvic Acid (IPyA) Pathway: This is considered a major pathway in many organisms.[4][5] It involves the deamination of tryptophan to indole-3-pyruvic acid by a tryptophan aminotransferase (TAA), followed by the decarboxylation of IPyA to indole-3-acetaldehyde (IAD) by an indole-3-pyruvate decarboxylase (IPDC). Finally, IAD is oxidized to IAA.[5] In the model alga Chlamydomonas reinhardtii, the extracellular enzyme L-amino acid oxidase (LAO1) can deaminate L-tryptophan to yield IPyA, especially under nitrogen-limiting conditions.[4][6]
-
The Tryptamine (TAM) Pathway: In this pathway, tryptophan is first decarboxylated to tryptamine by a tryptophan decarboxylase (TDC). Tryptamine is then oxidized to indole-3-acetaldehyde, which is subsequently converted to IAA.[7]
-
The Indole-3-Acetamide (IAM) Pathway: This pathway involves the conversion of tryptophan to indole-3-acetamide by a tryptophan-2-monooxygenase, followed by the hydrolysis of IAM to IAA by an amidase.[1]
-
The Indole-3-Acetaldoxime (IAOx) Pathway: Tryptophan is converted to indole-3-acetaldoxime by a cytochrome P450 enzyme. IAOx can then be converted to indole-3-acetonitrile (IAN) and subsequently hydrolyzed to IAA by a nitrilase.[1][5]
It is crucial to note that the presence of gene homologs does not definitively confirm the operational pathway in a given algal species.[3] Functional characterization of the enzymes is necessary to elucidate the precise biosynthetic routes.
The Tryptophan-Independent Pathway: An Alternative Route
Evidence also suggests the existence of a tryptophan-independent pathway for IAA synthesis in some organisms, including algae.[1][8] This pathway is thought to utilize precursors such as indole or indole-3-glycerol phosphate.[1] While the precise enzymatic steps and genetic control of this pathway in algae are still largely uncharacterized, its potential contribution to the overall IAA pool should not be overlooked, especially in species lacking clear homologs for the tryptophan-dependent pathways.
The Phycosphere Microbiome: A Key Contributor
A significant paradigm shift in our understanding of algal IAA comes from the recognition of the pivotal role played by the phycosphere microbiome. The phycosphere, the microenvironment surrounding an algal cell, is teeming with bacteria, many of which are capable of producing IAA.[9] In numerous cases, the IAA detected in algal cultures is primarily, if not exclusively, of bacterial origin.[3][9]
This symbiotic relationship is often a two-way street:
-
Algae exude organic compounds, including tryptophan, which serve as a nutrient source and a precursor for IAA synthesis by the associated bacteria.[3][9]
-
In return, the bacteria release IAA into the phycosphere, which can then be taken up by the algal cells, influencing their growth and physiology.[3][9]
This cross-kingdom communication highlights the importance of studying algae not as isolated organisms but as holobionts, where the interactions with their microbial partners are integral to their biology. The presence of IAA-producing bacteria can significantly impact algal growth, metabolism, and even the formation of algal blooms.[3]
Analytical Methodologies for IAA Quantification
Accurate quantification of IAA in algal biomass is essential for understanding its physiological roles and biosynthetic pathways. A range of analytical techniques are available, each with its own advantages and limitations. The choice of method often depends on the research question, the required sensitivity, and the available instrumentation.
Overview of Analytical Techniques
| Method | Principle | Advantages | Disadvantages | Primary Use |
| Salkowski Reagent (Colorimetric) | Forms a colored complex with indolic compounds in the presence of a strong acid and an oxidizing agent (FeCl₃). | Simple, rapid, and inexpensive. | Low specificity (reacts with other indoles), low sensitivity, prone to interference. | Screening for IAA production, semi-quantitative estimation.[10][11] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary phase, followed by detection (e.g., UV, fluorescence). | Good selectivity and sensitivity, allows for quantification of multiple compounds. | Requires sample purification, can be time-consuming. | Routine quantification of IAA in purified extracts.[12][13] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile derivatives of compounds, which are then identified by their mass-to-charge ratio. | High sensitivity and specificity, provides structural information. | Requires derivatization of the analyte, which can be complex. | Confirmatory analysis and quantification of IAA.[14][15] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. | Very high sensitivity and specificity, allows for quantification in complex matrices with minimal sample cleanup. | High instrument cost and complexity. | Gold standard for accurate and sensitive quantification of IAA and its metabolites.[11][16] |
A Validated Workflow for IAA Extraction and Quantification by LC-MS/MS
The following protocol provides a robust and self-validating workflow for the extraction and quantification of IAA from algal biomass. The inclusion of an internal standard is critical for accounting for analyte loss during sample preparation and for correcting for matrix effects during analysis.
Step-by-Step Methodology:
-
Biomass Harvesting: Harvest algal cells from the culture medium by centrifugation or filtration.[17] It is crucial to work quickly and keep the samples cold to minimize metabolic changes.
-
Biomass Lysis and Extraction:
-
Immediately freeze the harvested biomass in liquid nitrogen and lyophilize to a constant dry weight.
-
Grind the dried biomass to a fine powder using a mortar and pestle or a bead beater.
-
Accurately weigh a known amount of the powdered biomass (e.g., 50-100 mg).
-
Add a pre-chilled extraction solvent (e.g., 80% methanol with 1% acetic acid) at a fixed ratio (e.g., 1:10 w/v).
-
Crucially, at this stage, add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA). This is the cornerstone of a self-validating protocol, as it will co-extract with the endogenous IAA and allow for accurate correction of any losses during the subsequent steps.
-
Vortex thoroughly and incubate on a shaker at 4°C in the dark for at least 4 hours.
-
-
Purification:
-
Centrifuge the extract at high speed (e.g., 13,000 x g) at 4°C for 15 minutes.
-
Carefully collect the supernatant.
-
For cleaner samples, pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., a mixed-mode cation exchange cartridge) to remove interfering compounds.[18]
-
-
Concentration and Reconstitution:
-
Evaporate the purified extract to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system equipped with a suitable column (e.g., C18).
-
Develop a multiple reaction monitoring (MRM) method to specifically detect the parent-to-fragment ion transitions for both endogenous IAA and the labeled internal standard.[16]
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of an authentic IAA standard, with a constant concentration of the internal standard.
-
Calculate the concentration of IAA in the sample by comparing the peak area ratio of the endogenous IAA to the internal standard against the calibration curve.[11]
-
Factors Influencing Endogenous IAA Production
The production of IAA in algae is not static but is dynamically regulated by a variety of environmental and biological factors.
-
Light: Light intensity can significantly influence IAA production. For instance, in Scenedesmus obliquus, illuminance was found to be the only significant factor affecting the amount of IAA released into the medium.[13]
-
Nutrient Availability: The availability of nutrients, particularly nitrogen and the precursor tryptophan, can have a profound impact on IAA synthesis.[10][19] Nitrogen limitation can induce the expression of enzymes involved in tryptophan-dependent IAA synthesis in some algae.[4] The addition of tryptophan to the culture medium often leads to increased IAA production, especially in cultures with symbiotic bacteria.[10][20]
-
Environmental Stress: Abiotic stressors such as high salinity and extreme temperatures can modulate the production of phytohormones, including IAA, as part of the alga's stress response.[21]
-
Symbiotic Bacteria: As previously discussed, the presence and activity of IAA-producing bacteria in the phycosphere are major determinants of the IAA concentration experienced by the alga.[3][22]
Physiological Roles of IAA in Algae
IAA acts as a signaling molecule in algae, influencing a range of physiological processes, although its effects can be concentration-dependent.[23]
-
Growth Promotion: At low concentrations (typically in the micromolar range), IAA can stimulate cell division and elongation, leading to increased biomass production in many microalgae species, including Chlorella and Synechocystis.[14][24]
-
Growth Inhibition: At high concentrations, IAA can have an inhibitory or even toxic effect on algal growth, potentially leading to cell death.[3][9]
-
Metabolic Regulation: IAA has been shown to influence the biochemical composition of microalgae, including the accumulation of pigments, lipids, and amino acids.[14][21]
-
Morphogenesis: In macroalgae, IAA can play a role in morphogenesis, such as rhizoid and frond development.[23]
Conclusion and Future Perspectives
The endogenous production of indole-3-acetic acid in algae is a complex and fascinating area of research. While significant progress has been made in identifying potential biosynthetic pathways and understanding the critical role of symbiotic bacteria, many questions remain. Future research should focus on:
-
Functional Genomics: Elucidating the specific genes and enzymes involved in IAA biosynthesis in a wider range of algal species.
-
Metabolomics: Characterizing the complete metabolic networks associated with IAA synthesis and degradation.
-
Holobiont Studies: Investigating the intricate signaling and metabolic exchanges between algae and their associated bacteria.
-
Biotechnological Applications: Harnessing the potential of algal-derived auxins as sustainable biostimulants for agriculture.[25]
By continuing to unravel the complexities of IAA in algae, we can gain valuable insights into the evolution of phytohormone signaling and unlock new opportunities for biotechnological innovation.
References
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Methodological & Application
Application Notes and Protocols: Synthesis of N-(3-Indolylacetyl)-L-valine from L-valine
Introduction
N-acyl amino acids (NAAAs) represent a significant class of biomolecules with diverse applications in the food, cosmetic, and pharmaceutical industries.[1] Among these, N-(3-Indolylacetyl)-L-valine, a conjugate of the plant hormone indole-3-acetic acid (IAA) and the amino acid L-valine, is of particular interest to researchers.[2][3] It is involved in the regulatory mechanisms controlling auxin activity in plants and is a valuable tool for studying hormone-regulated growth and development.[2][4] This document provides a detailed guide for the chemical synthesis of this compound from L-valine and indole-3-acetic acid, targeting researchers, scientists, and professionals in drug development. The protocol emphasizes the critical role of coupling agents in facilitating the formation of the amide bond, a cornerstone of peptide and N-acyl amino acid synthesis.[5][6][7]
Principle of the Synthesis: The Amide Bond Formation
The core of this synthesis is the formation of an amide bond between the carboxyl group of indole-3-acetic acid (IAA) and the amino group of L-valine. This reaction, however, is not spontaneous and requires the "activation" of the carboxylic acid.[6][7][8] Coupling reagents are employed to convert the carboxyl group into a more reactive intermediate, making it susceptible to nucleophilic attack by the amino group of L-valine.[5][6] This activation step is crucial for achieving efficient and high-yield synthesis while minimizing side reactions.[6][7]
The Role of Coupling Reagents
In peptide synthesis and related amide bond formations, coupling reagents are indispensable.[8] They overcome the thermodynamic barrier of the reaction, which would otherwise be too slow to be practical.[5][6] A variety of coupling reagents have been developed over the years, with carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) being classic examples.[7][9] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization. To suppress this side reaction and improve efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides.[7][10] The HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less reactive but also less prone to racemization, leading to a cleaner reaction.[10]
Reaction Workflow
The synthesis of this compound from L-valine and indole-3-acetic acid can be visualized as a two-step process, often performed as a one-pot reaction.
Caption: General workflow for the synthesis of this compound.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| L-Valine | ≥98% | Sigma-Aldrich | |
| Indole-3-acetic acid (IAA) | ≥98% | Sigma-Aldrich | |
| Dicyclohexylcarbodiimide (DCC) | Synthesis grade | Sigma-Aldrich | Caution: Potent allergen. |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis grade | Sigma-Aldrich | Caution: Potentially explosive. |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific | For extraction and chromatography. |
| Hexanes | ACS grade | Fisher Scientific | For chromatography. |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | For washing. | |
| 1M Hydrochloric acid (HCl) | For washing. | ||
| Brine (saturated NaCl solution) | For washing. | ||
| Anhydrous magnesium sulfate (MgSO₄) | For drying. | ||
| Silica gel | 60 Å, 230-400 mesh | For column chromatography. |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer
-
Mass spectrometer
Detailed Synthesis Protocol
Step 1: Activation of Indole-3-acetic Acid
-
In a 100 mL round-bottom flask, dissolve indole-3-acetic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM) (approx. 20 mL).
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
In a separate flask, dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the IAA/HOBt solution over 15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for an additional 30 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[7]
Rationale: The initial formation of the O-acylisourea intermediate by DCC is rapid. The subsequent reaction with HOBt to form the more stable and less racemization-prone active ester is crucial for a clean reaction.[10] Performing the activation at 0 °C minimizes potential side reactions.
Step 2: Coupling with L-Valine
-
In a separate 50 mL flask, suspend L-valine (1.0 eq) in a mixture of DCM and a small amount of N,N-dimethylformamide (DMF) to aid solubility.
-
Add the L-valine suspension to the activated IAA mixture at 0 °C.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Rationale: The nucleophilic amino group of L-valine attacks the activated carbonyl carbon of the IAA-OBt ester, forming the desired amide bond. The extended reaction time ensures maximum conversion.
Step 3: Work-up and Purification
-
After the reaction is complete (as indicated by TLC), filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 20 mL) to remove unreacted HOBt and any remaining acidic impurities.
-
1M Hydrochloric acid (2 x 20 mL) to remove any unreacted amine.
-
Brine (1 x 20 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be an off-white or yellowish solid.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield this compound as a solid.
Rationale: The aqueous work-up is essential to remove the majority of the byproducts and unreacted starting materials. Column chromatography provides the final purification to isolate the target compound with high purity.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₅H₁₈N₂O₃[11][12] |
| Molecular Weight | 274.32 g/mol [2][11] |
| Appearance | Solid[12] |
| Melting Point | 196-199 °C[2][11] |
| Storage | Store at 4°C[13] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the indole ring protons, the methylene protons of the acetyl group, and the protons of the L-valine moiety.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all 15 carbon atoms in their respective chemical environments.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the product (e.g., [M+H]⁺ or [M+Na]⁺). The exact mass is 274.13174244.[11]
Reaction Mechanism
The following diagram illustrates the key steps in the DCC/HOBt mediated coupling reaction.
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Application Notes and Protocols for the Extraction of Auxin Conjugates from Plant Tissue
Abstract
The dynamic regulation of auxin homeostasis is fundamental to nearly every aspect of plant growth and development. While free indole-3-acetic acid (IAA) is the principal active auxin, a significant portion of the total auxin pool exists as conjugates, primarily with amino acids and sugars.[1][2][3] These conjugated forms are generally considered inactive storage or transport molecules that can be hydrolyzed to release free IAA, thereby providing a mechanism for the precise spatial and temporal control of auxin levels.[1][2][3][4][5] This document provides a comprehensive, field-proven protocol for the extraction, purification, and quantification of auxin conjugates from plant tissues, designed for researchers in plant biology, agricultural science, and drug development. The methodology emphasizes scientific integrity, explaining the rationale behind each step to ensure robust and reproducible results.
Introduction: The Significance of Auxin Conjugates
Auxin action is exquisitely dose-dependent, with optimal concentrations promoting growth and supraoptimal levels often being inhibitory.[5] Plants maintain auxin homeostasis through a complex interplay of biosynthesis, transport, degradation, and the reversible formation of conjugates.[4][5] The conjugation of IAA to amino acids is primarily catalyzed by the GH3 family of amido synthetases, while hydrolysis back to free IAA is mediated by specific amidohydrolases.[1][3] The diverse array of auxin conjugates and the differential expression of the enzymes that metabolize them suggest specific physiological roles for these molecules in various developmental processes and responses to environmental stimuli.[1][6]
Analyzing the profile of auxin conjugates provides a more complete picture of auxin metabolism than measuring free IAA alone. However, the low abundance of these compounds and the complexity of the plant matrix present significant analytical challenges.[7] This protocol outlines a robust workflow for the extraction and analysis of auxin conjugates using solid-phase extraction (SPE) for purification and ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for sensitive and specific quantification.[7]
Experimental Workflow Overview
The overall workflow for the extraction and analysis of auxin conjugates is a multi-step process designed to maximize recovery and minimize interference from the complex plant matrix. Each stage is critical for obtaining accurate and reproducible data.
Figure 1: A schematic overview of the experimental workflow for the extraction and quantification of auxin conjugates from plant tissue.
Materials and Reagents
Equipment
-
Mortar and pestle or cryogenic homogenizer
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Refrigerated centrifuge
-
Solid-phase extraction (SPE) manifold
-
Nitrogen evaporator or centrifugal vacuum concentrator
-
UPLC-MS/MS system (e.g., triple quadrupole)
-
Analytical balance
-
Vortex mixer
Chemicals and Consumables
-
Liquid nitrogen
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Stable isotope-labeled internal standards (e.g., ¹³C₆-IAA, D₅-IAA-Asp, D₅-IAA-Glu)
-
Solid-phase extraction cartridges (e.g., C18, mixed-mode cation exchange)
-
Syringe filters (0.22 µm, PTFE)
Detailed Protocol
This protocol is optimized for the extraction of auxin conjugates from approximately 50-100 mg of fresh plant tissue. Adjustments may be necessary for different tissue types or quantities.
Sample Preparation and Homogenization
Rationale: Rapid freezing and homogenization in the presence of a pre-chilled extraction solvent are crucial to quench metabolic activity and prevent enzymatic degradation of the target analytes.[8]
-
Weigh 50-100 mg of fresh plant tissue and immediately freeze it in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.
-
Transfer the frozen powder to a pre-chilled 2.0 mL microcentrifuge tube.
Extraction
Rationale: A methanol-based extraction solvent is effective for extracting a broad range of polar and semi-polar metabolites, including auxin conjugates.[9][10] The addition of an acid, such as formic acid, helps to protonate the analytes, improving their retention on reversed-phase SPE sorbents. The inclusion of stable isotope-labeled internal standards at the beginning of the extraction process is essential for accurate quantification, as it corrects for analyte loss during sample preparation and for matrix effects during LC-MS analysis.[11]
-
Prepare the extraction solvent: 80% methanol in water with 0.1% formic acid. Pre-chill the solvent to -20°C.
-
Add 1 mL of the pre-chilled extraction solvent to the homogenized tissue.
-
Add the internal standard mix to each sample at a known concentration.
-
Vortex the tube vigorously for 1 minute.
-
Incubate the sample at 4°C for 30 minutes with gentle shaking.
-
Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
Solid-Phase Extraction (SPE) Purification
Rationale: SPE is a critical step for removing interfering compounds from the crude extract, such as pigments, lipids, and other primary and secondary metabolites, which can cause ion suppression in the mass spectrometer and contaminate the LC system.[7][12] A C18 sorbent is effective for retaining the relatively nonpolar auxin conjugates while allowing more polar interfering compounds to be washed away.
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from step 4.2.7 onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water to remove highly polar impurities.
-
Elute the auxin conjugates with 1 mL of 80% methanol.
-
Collect the eluate in a clean 1.5 mL microcentrifuge tube.
Sample Concentration and Reconstitution
Rationale: The eluate from the SPE step is concentrated to increase the analyte concentration and then reconstituted in a solvent that is compatible with the initial mobile phase conditions of the UPLC separation. This ensures good peak shape and retention time reproducibility.
-
Evaporate the eluate to dryness using a nitrogen evaporator or a centrifugal vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).
-
Vortex the tube for 30 seconds to ensure complete dissolution.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial.
UPLC-MS/MS Analysis
Rationale: UPLC-MS/MS provides the high sensitivity, selectivity, and speed required for the accurate quantification of low-abundance auxin conjugates.[7] A reversed-phase C18 column is typically used for separation, and a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for the specific detection of each analyte.
Table 1: Example UPLC and MS/MS Parameters
| Parameter | Setting |
| UPLC System | |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | Analyte-specific precursor > product ion transitions |
Note: The optimal MRM transitions and collision energies should be determined for each auxin conjugate and internal standard by direct infusion of authentic standards.
Data Analysis and Quantification
-
Integrate the peak areas for each endogenous auxin conjugate and its corresponding internal standard using the instrument's software.
-
Calculate the response ratio by dividing the peak area of the endogenous analyte by the peak area of the internal standard.
-
Generate a calibration curve using a series of standards of known concentrations containing a fixed amount of the internal standard. Plot the response ratio against the concentration of the standard.
-
Determine the concentration of the endogenous auxin conjugate in the sample by interpolating its response ratio on the calibration curve.
-
Express the final concentration as ng/g or pmol/g of fresh weight.
Hydrolysis of Auxin Conjugates (Optional)
To determine the total amount of IAA that can be released from conjugates, alkaline hydrolysis can be performed. However, direct quantification of intact conjugates is generally preferred as it provides more detailed information about the auxin profile.[13]
Caution: Alkaline hydrolysis can also convert other indolic compounds, such as indole-3-acetonitrile (IAN), to IAA, potentially leading to an overestimation of the amide-linked IAA pool.[13]
-
To a separate aliquot of the crude extract, add 7 M NaOH.
-
Incubate at 100°C for 3 hours to hydrolyze amide-linked conjugates.
-
Cool the sample and neutralize with concentrated HCl.
-
Proceed with the SPE purification and LC-MS/MS analysis of the released free IAA.
Conclusion
This protocol provides a detailed and robust method for the extraction, purification, and quantification of auxin conjugates from plant tissues. By understanding the rationale behind each step, researchers can adapt and troubleshoot the procedure for their specific experimental needs. The accurate measurement of auxin conjugates is crucial for advancing our understanding of auxin homeostasis and its role in plant biology.
References
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Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757-1773. [Link]
- Staswick, P. E., Serban, B., Rowe, M., Tiryaki, I., Maldonado, M. T., Maldonado, M. C., & Su, W. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. The Plant Cell, 17(2), 616–627.
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Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. PubMed, 21307383. [Link]
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Ludwig-Müller, J. (2011). Auxin conjugates: Their role for plant development and in the evolution of land plants. ResearchGate. [Link]
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Ludwig-Müller, J. (2021). Synthesis and hydrolysis of auxins and their conjugates with different side-chain lengths: are all products active auxins? Spiridion Brusina lecture. Periodicum Biologorum, 122(3-4), 103-110. [Link]
-
Pavlíková, D., et al. (2021). Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. Molecules, 26(11), 3329. [Link]
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Chen, Q., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31. [Link]
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Bandurski, R. S., & Schulze, A. (1974). Strategies for Extracting, Purifying, and Assaying Auxins from Plant Tissues. Botanical Gazette, 144(1), 1-10. [Link]
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Sugahara, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. Rapid Communications in Mass Spectrometry, 34(7), e8639. [Link]
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Sugahara, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. PubMed, 32096338. [Link]
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Went, F. W. (1938). A Simplified Method for Auxin Extraction. CaltechAUTHORS. [Link]
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Kende, H. (2021). How do you extract auxin from plants?. Quora. [Link]
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Sugahara, K., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. ResearchGate. [Link]
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Tam, Y. Y., & Normanly, J. (2002). Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose. Plant Physiology, 130(4), 1937–1944. [Link]
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Chen, Q., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. ResearchGate. [Link]
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Dobrev, P. I., Hoyerová, K., & Petrášek, J. (2017). Analytical Determination of Auxins and Cytokinins. Methods in Molecular Biology, 1568, 19-31. [Link]
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Dai, X., et al. (2017). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. Plant Molecular Biology Reporter, 35(1), 1-10. [Link]
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Pereira-Lorenzo, S., & Sestraș, R. E. (2021). The Use of Auxin Quantification for Understanding Clonal Tree Propagation. Plants, 10(11), 2410. [Link]
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Chen, Q., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8, 31. [Link]
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Westfall, C. S., et al. (2016). Comparison of auxin conjugate hydrolysis. ResearchGate. [Link]
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LeClere, S., et al. (2002). A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination. Plant Physiology, 130(4), 1945–1955. [Link]
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Dobrev, P., & Vankova, R. (2012). Purification and determination of plant hormones auxin and abscisic acid using solid phase extraction and two-dimensional high performance liquid chromatography. Journal of Chromatography A, 1262, 117-125. [Link]
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Wolters-Arts, M., et al. (2020). Auxin Metabolite Balance During Haploid and Zygotic Oat Embryo Development—Quantitative and Localization Studies. International Journal of Molecular Sciences, 21(21), 8205. [Link]
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Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of N-(3-Indolylacetyl)-L-valine
Abstract
This document provides a comprehensive guide to the development and validation of a robust analytical method for the quantification of N-(3-Indolylacetyl)-L-valine (IA-Val), an important amino acid conjugate of the plant hormone auxin. Due to its low endogenous concentrations and the complexity of biological matrices, a highly sensitive and selective method is required. This application note details a workflow centered on Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which has become the gold standard for phytohormone analysis[1][2][3]. We will cover essential physicochemical properties, in-depth protocols for sample preparation, chromatographic separation, and mass spectrometric detection, concluding with a framework for method validation according to International Council for Harmonisation (ICH) guidelines.
Introduction: The Significance of IA-Val Analysis
This compound is a naturally occurring conjugate of indole-3-acetic acid (IAA), the primary auxin in plants[4][5]. These conjugates are crucial components of auxin homeostasis, acting as storage forms that can be hydrolyzed back to free, active IAA, thereby regulating plant growth and development processes[4][6]. The accurate measurement of IA-Val and other IAA conjugates is fundamental to understanding plant physiology, metabolism, and responses to environmental stimuli.
The analytical challenge lies in the trace levels of these compounds (often ng/g or pg/g) within highly complex biological matrices like plant tissues[7]. This necessitates a method with exceptional selectivity and sensitivity. This guide is designed for researchers, scientists, and drug development professionals requiring a reliable protocol for IA-Val quantification.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is the foundation of any successful analytical method development. These characteristics dictate the choice of extraction solvents, pH adjustments, and chromatographic conditions.
| Property | Value | Source |
| Chemical Formula | C₁₅H₁₈N₂O₃ | [8][9] |
| Molecular Weight | 274.32 g/mol | [5][8] |
| Monoisotopic Mass | 274.1317 Da | [8] |
| Melting Point | 196-199 °C | [5][8] |
| XLogP3 (Lipophilicity) | 2.1 - 2.8 | [8][10] |
| Topological Polar Surface Area | 82.2 Ų | [8] |
| Nature | Weakly acidic small molecule | [7] |
The Analytical Workflow: A Bird's-Eye View
The quantification of IA-Val from a complex biological sample is a multi-step process. Each stage is designed to isolate the analyte from interfering matrix components and prepare it for sensitive detection. The gold-standard approach combines liquid chromatography for physical separation with tandem mass spectrometry for highly selective detection.
Caption: Overall workflow for IA-Val quantification.
Part I: Sample Preparation Protocol
This stage is the most critical for achieving accurate and reproducible results. The goal is to efficiently extract IA-Val while minimizing the co-extraction of interfering substances and preventing analyte degradation[11][12].
Step 1: Extraction from Plant Tissue
The choice of solvent is critical for efficiently extracting weakly acidic, mid-polarity phytohormones[7]. A modified Bieleski solvent is highly effective. The use of low temperatures is mandatory to quench metabolic activity and prevent enzymatic degradation of the analyte[1][7].
Protocol:
-
Flash-freeze 50-100 mg of plant tissue in liquid nitrogen immediately after harvesting.
-
Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.
-
Add 1.0 mL of pre-chilled (-20°C) extraction solvent (Methanol:Formic Acid:Water, 15:1:4 v/v/v) to the powdered tissue[7].
-
At this stage, add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IA-Val or D₄-IA-Val) to each sample. This is essential for accurate quantification by correcting for analyte loss during sample preparation and for matrix effects during MS analysis[12].
-
Vortex thoroughly and incubate at 4°C for at least 1 hour with gentle shaking.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants pooled.
-
Evaporate the organic solvent from the pooled supernatant under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.
Step 2: Solid-Phase Extraction (SPE) Purification
SPE is employed to remove polar (sugars, salts) and non-polar (lipids, pigments) interferences from the crude extract, thereby concentrating the analyte and reducing matrix effects[4][7]. A reversed-phase C18 cartridge is ideal for this purpose.
Protocol:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of 1% acetic acid in water. Do not allow the cartridge to dry.
-
Loading: Take the aqueous residue from the extraction step and adjust the pH to ~3.0 with acetic acid. Load this onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 3 mL of 1% acetic acid in water to remove highly polar impurities.
-
Elution: Elute the IA-Val and other retained compounds with 2 mL of 80% methanol containing 1% acetic acid[4].
-
Final Step: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid) for UPLC-MS/MS analysis.
Part II: UPLC Chromatographic Separation
Reversed-phase ultra-performance liquid chromatography (UPLC) provides the high-resolution separation required for complex biological extracts[1]. A C18 stationary phase separates compounds based on their hydrophobicity. Acidification of the mobile phase is crucial to ensure that IA-Val (which has a carboxylic acid group) is in its neutral, protonated form, leading to better retention and sharp, symmetrical peak shapes.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Industry standard for separating mid-polarity molecules like IAA conjugates[13]. Small particle size enhances resolution and speed. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to suppress analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting hydrophobic compounds. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 1.0 | 5 | |
| 8.0 | 95 | |
| 9.0 | 95 | |
| 9.1 | 5 | |
| 12.0 | 5 |
Part III: MS/MS Detection and Quantification
Tandem mass spectrometry provides unparalleled selectivity and sensitivity. By using a triple quadrupole (QQQ) instrument in Multiple Reaction Monitoring (MRM) mode, we can specifically monitor for a predefined precursor-to-product ion transition unique to IA-Val.
Ionization and Fragmentation
Electrospray ionization (ESI) is used to generate gas-phase ions. IA-Val can be detected in both positive and negative modes.
-
Positive Mode (ESI+): The protonated molecule [M+H]⁺ is selected as the precursor ion. Collision-induced dissociation (CID) characteristically cleaves the amide bond, yielding the stable quinolinium ion at m/z 130.0, which is an excellent product ion for quantification[14].
-
Negative Mode (ESI-): The deprotonated molecule [M-H]⁻ is selected. Fragmentation can result in the loss of the valine side chain or other characteristic fragments[13].
MRM Parameters
| Parameter | Recommended Setting |
| Ionization Mode | ESI Positive |
| Precursor Ion (Q1) | m/z 275.1 |
| Product Ion (Q3) | m/z 130.0 (Quantifier) |
| Product Ion (Q3) | m/z 103.0 (Qualifier) |
| Dwell Time | 50 ms |
| Collision Energy (CE) | Optimized experimentally (typically 15-25 eV) |
| Internal Standard | Monitor appropriate transition (e.g., for ¹³C₆-IA-Val, m/z 281.1 -> 136.0) |
Part IV: Method Validation Framework
A rigorous method validation is required to ensure that the analytical procedure is reliable, reproducible, and fit for its intended purpose. The validation should be performed according to established guidelines, such as those from the ICH[2][15][16][17].
Caption: Key parameters for analytical method validation.
Validation Experiments and Acceptance Criteria
| Parameter | Experimental Approach | Typical Acceptance Criteria |
| Specificity | Analyze blank matrix samples to check for interferences at the retention time of IA-Val. | No significant interfering peaks (>20% of LOQ) in the blank matrix. |
| Linearity | Analyze calibration standards at a minimum of 5 concentrations to create a calibration curve. | Correlation coefficient (r²) > 0.99[2]. |
| Accuracy | Analyze blank matrix samples spiked with known amounts of IA-Val at low, medium, and high concentrations (n=3 for each). | Mean recovery between 80-120%[18]. |
| Precision | Repeatability (Intra-day): Analyze spiked samples at 3 concentrations 6 times on the same day. Intermediate (Inter-day): Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). |
| LOQ | The lowest concentration on the calibration curve that meets accuracy and precision criteria. Can be estimated as Signal-to-Noise ratio of 10:1. | RSD ≤ 20%, Accuracy 80-120%. |
| LOD | The lowest concentration that can be detected with a Signal-to-Noise ratio of 3:1. |
References
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Recent advances in sample preparation methods of plant hormones. PubMed.[Link]
-
Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. PubMed.[Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. National Institutes of Health (NIH).[Link]
-
Analytical Methods for Plant Hormones. PharmiWeb.com.[Link]
-
Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography--Electrospray Ionization. J-Stage.[Link]
-
HORMONE ANALYSIS G1. Methods of Plant Hormone Analysis. ResearchGate.[Link]
-
Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. MDPI.[Link]
-
Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. National Institutes of Health (NIH).[Link]
-
Analytical Determination of Auxins and Cytokinins. PubMed.[Link]
-
HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. ResearchGate.[Link]
-
Biochemical analyses of indole-3-acetaldoxime-dependent auxin biosynthesis in Arabidopsis. National Institutes of Health (NIH).[Link]
-
Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. ResearchGate.[Link]
-
Indole-3-acetyl-valine. PubChem.[Link]
-
A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars. MDPI.[Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. FDA.[Link]
-
Validated method for phytohormone quantification in plants. National Institutes of Health (NIH).[Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).[Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA).[Link]
-
Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization as a GMP Starting Material. Royal Society of Chemistry.[Link]
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Application Note: A Robust and Sensitive LC-MS Method for the Direct Analysis of Underivatized Amino Acids
Abstract
Amino acid analysis is a critical tool in various scientific disciplines, from biomedical research and clinical diagnostics to food science and biotechnology.[1] Traditional methods often rely on chemical derivatization to enhance the chromatographic retention and detection of these highly polar molecules.[2][3] However, derivatization can introduce complexities, including reagent instability, byproduct interference, and increased sample preparation time.[2] This application note presents a detailed and robust Liquid Chromatography-Mass Spectrometry (LC-MS) method for the direct analysis of underivatized amino acids. By leveraging Hydrophilic Interaction Chromatography (HILIC), this method offers a simplified, rapid, and sensitive approach, eliminating the need for derivatization and providing accurate quantification of a wide range of amino acids in complex matrices.[2][4]
Introduction: The Rationale for a Derivatization-Free Approach
The analysis of amino acids is fundamental to understanding cellular metabolism, protein composition, and nutritional status.[5][6] Historically, the inherent challenges of analyzing these small, polar, and often isomeric compounds have necessitated derivatization.[3][7] This process involves chemically modifying the amino acids to improve their chromatographic properties and facilitate detection by UV or fluorescence detectors.[2] While effective, derivatization workflows can be laborious and prone to variability, impacting reproducibility.[3]
The advent of sensitive mass spectrometry coupled with advanced chromatographic techniques has paved the way for direct, underivatized amino acid analysis.[1][8] This approach offers several distinct advantages:
-
Simplified Sample Preparation: Eliminating the derivatization step significantly reduces sample handling, minimizing potential sources of error and improving sample throughput.[2][9]
-
Improved Accuracy: Direct analysis avoids the potential for incomplete or variable derivatization reactions, which can affect quantitative accuracy.[3]
-
Enhanced Specificity: Mass spectrometry provides high selectivity, allowing for the confident identification and quantification of amino acids, even in complex biological matrices.[10]
-
Cost and Time Efficiency: The streamlined workflow reduces the need for expensive derivatization reagents and shortens the overall analysis time.[3]
Hydrophilic Interaction Chromatography (HILIC) has emerged as the premier separation technique for underivatized amino acids.[2][11][12] HILIC utilizes a polar stationary phase and a high organic content mobile phase to retain and separate polar analytes based on their partitioning between the mobile phase and a water-enriched layer on the stationary phase surface.[2][13] This mechanism is ideally suited for the diverse polarity range of amino acids.
Experimental Workflow
The overall workflow for the underivatized analysis of amino acids by LC-MS is a streamlined process from sample to data.
Caption: A generalized workflow for underivatized amino acid analysis by LC-MS.
Detailed Protocols
Part 1: Sample Preparation
The goal of sample preparation is to remove interfering substances, primarily proteins, that can compromise the analytical column and ion source. A simple protein precipitation step is typically sufficient for most biological matrices.[14]
Materials:
-
Sample (e.g., plasma, serum, cell culture supernatant)
-
Sulfosalicylic acid (SSA), 30% (w/v) in water or Trichloroacetic acid (TCA), 10% (w/v) in water
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Microcentrifuge
Protocol:
-
Aliquoting the Sample: Pipette 100 µL of the sample into a clean microcentrifuge tube.
-
Protein Precipitation: Add 20 µL of 30% SSA solution to the sample. The ratio of sample to precipitant may need optimization depending on the sample matrix.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubation (Optional): For some matrices, incubating the mixture on ice for 10 minutes can enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean autosampler vial.
-
Dilution: Dilute the supernatant with an appropriate solvent, often the initial mobile phase composition (e.g., 90:10 ACN:Water with mobile phase additives), to ensure compatibility with the HILIC column and to bring the analyte concentrations within the linear range of the assay. A 10-fold dilution is a good starting point.[5]
Part 2: LC-MS Method
This protocol is a general guideline and may require optimization based on the specific LC-MS system and the target amino acids.
Instrumentation:
-
Liquid Chromatograph capable of delivering accurate gradients at low flow rates.
-
Mass Spectrometer (Triple Quadrupole or High-Resolution Mass Spectrometer) equipped with an Electrospray Ionization (ESI) source.[10]
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)[4] | Amide-based stationary phases provide excellent retention and selectivity for polar amino acids. The smaller particle size enhances peak efficiency. |
| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.15% Formic Acid[2] | Ammonium formate is a volatile salt compatible with mass spectrometry.[2][9] Formic acid helps to protonate the amino acids for positive ion mode detection and improves peak shape.[15] |
| Mobile Phase B | 90:10 Acetonitrile:Water with 10 mM Ammonium Formate and 0.15% Formic Acid[2] | A high percentage of acetonitrile is necessary for retention in HILIC mode. The small amount of water maintains the aqueous layer on the stationary phase. |
| Flow Rate | 0.4 mL/min | A moderate flow rate is suitable for the column dimensions and ensures proper equilibration. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but should be optimized to not compromise analyte stability.[5] |
| Injection Volume | 1-5 µL | A small injection volume is recommended to minimize peak distortion, especially with high organic mobile phases. |
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 95 |
| 1.0 | 95 |
| 12.0 | 50 |
| 12.1 | 20 |
| 14.0 | 20 |
| 14.1 | 95 |
| 18.0 | 95 |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Most amino acids readily form positive ions ([M+H]+) in acidic mobile phases. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For triple quadrupole instruments, MRM provides high sensitivity and selectivity for quantitative analysis.[8] |
| Capillary Voltage | 3.5 kV | This voltage is a typical starting point for ESI and should be optimized for maximum signal intensity. |
| Gas Temperature | 300 °C | The drying gas temperature aids in desolvation of the analyte ions. |
| Gas Flow | 10 L/hr | The flow rate of the drying gas should be optimized to ensure efficient desolvation without causing ion suppression. |
| Nebulizer Pressure | 45 psi | This pressure controls the formation of the aerosol and should be optimized for stable spray. |
MRM Transitions:
The following table provides example MRM transitions for a selection of standard amino acids. These should be empirically optimized on the specific instrument being used.
| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Alanine | 90.1 | 44.2 | 10 |
| Arginine | 175.1 | 70.1 | 20 |
| Aspartic Acid | 134.0 | 74.0 | 15 |
| Glutamic Acid | 148.0 | 84.0 | 15 |
| Glycine | 76.0 | 30.2 | 12 |
| Leucine/Isoleucine | 132.1 | 86.1 | 15 |
| Methionine | 150.1 | 104.1 | 12 |
| Phenylalanine | 166.1 | 120.1 | 15 |
| Proline | 116.1 | 70.1 | 18 |
| Serine | 106.1 | 60.1 | 12 |
| Tyrosine | 182.1 | 136.1 | 15 |
| Valine | 118.1 | 72.1 | 15 |
Data Analysis and Quantification
Quantification is typically performed using a calibration curve prepared from certified amino acid standards.[9] The use of stable isotope-labeled internal standards for each amino acid is highly recommended to correct for matrix effects and variations in instrument response, leading to the most accurate and precise results.[16]
Troubleshooting and Method Considerations
-
Peak Tailing: Poor peak shape for acidic or basic amino acids can sometimes be observed. Adjusting the pH or the concentration of the mobile phase additive (ammonium formate) can often improve peak symmetry.[2][9]
-
Separation of Isomers: Baseline separation of isobaric amino acids like leucine and isoleucine can be challenging.[5] Careful optimization of the gradient and selection of a highly efficient HILIC column are crucial.[4] In some cases, complete chromatographic resolution may not be achievable, and reliance on mass spectrometry for differentiation may be necessary if unique product ions can be generated.
-
Matrix Effects: Complex biological samples can cause ion suppression or enhancement.[8] A thorough sample cleanup and the use of stable isotope-labeled internal standards are the most effective strategies to mitigate these effects.
-
Alternative Chromatographic Modes: While HILIC is the most common approach, mixed-mode chromatography, which combines multiple retention mechanisms (e.g., ion exchange and hydrophobic interactions), can also offer unique selectivity for amino acid separations.[17][18]
Conclusion
The direct analysis of underivatized amino acids by LC-MS offers a powerful, efficient, and robust alternative to traditional derivatization-based methods. By employing HILIC for chromatographic separation and tandem mass spectrometry for detection, this approach provides the sensitivity and specificity required for accurate quantification in a variety of complex matrices. The simplified workflow enhances sample throughput and reduces potential sources of analytical error, making it an invaluable tool for researchers, scientists, and drug development professionals.
References
- Advanced Chromatography Technologies. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
- Blackwell, A. E., Hurteau, R., Hsiao, J. J., Chu, T.-W., & Ramagiri, S. (2018). Analysis of Underivatized Amino Acids and Metabolites in Cell Culture Media by HILIC-LC/MS. Agilent Technologies.
- Sigma-Aldrich. (n.d.). Analysis of 20 Underivatized Amino Acids.
- Agilent Technologies. (n.d.). Routine Quantitation of 17 Underivatized Amino Acids by LCMS.
-
Ji, J., & Han, X. (2019). Amino Acid Analysis by Hydrophilic Interaction Chromatography Coupled with Isotope Dilution Mass Spectrometry. Methods in Molecular Biology, 2030, 111–118. [Link]
-
Cowan, T. M., & Le, A. (2019). Quantitative Analysis of Underivatized Amino Acids by Liquid Chromatography-Tandem Mass Spectrometry. Methods in Molecular Biology, 2030, 101–110. [Link]
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Gritti, F., & Guiochon, G. (2012). Applications of hydrophilic interaction chromatography to amino acids, peptides, and proteins. Journal of Chromatography B, 909, 1-13. [Link]
- MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry.
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]
- ResearchGate. (n.d.). Applications of hydrophilic interaction chromatography to Amino Acids, Peptides and Proteins.
- Park, S. H., Lovejoy, K., Grosse, S., De Pra, M., Meding, S., & Steiner, F. (n.d.). Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection. Thermo Fisher Scientific.
- Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
- Waters. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.
- Anumol, T., & Bivens, A. (2018). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. Agilent Technologies.
- Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
-
Prinsen, B. H. C. M., van der Wurff, A. W. G., & de Sain-van der Velden, M. G. M. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Metabolomics, 12(5), 83. [Link]
- Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. John Wiley & Sons.
- Restek. (2025). A Novel LC-MS/MS Method for Direct Analysis of Underivatized Amino Acids in Human Plasma.
- Sigma-Aldrich. (n.d.). LC-MS/MS Analysis of 20 Underivatized Amino Acids on Supel™ Carbon LC column.
- Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
-
Le, A., & Cowan, T. M. (2014). A rapid, sensitive method for quantitative analysis of underivatized amino acids by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Chromatography B, 944, 166-174. [Link]
- Cytiva Life Sciences. (2024). Fundamentals of mixed mode (multimodal) chromatography.
- ResearchGate. (n.d.). Mass spectral parameters for the 35 amino acids.
- Wikipedia. (n.d.). Mixed-mode chromatography.
Sources
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N-(3-Indolylacetyl)-L-valine: A Versatile Tool in Biochemical Research
Introduction: Understanding the Role of N-(3-Indolylacetyl)-L-valine in Auxin Homeostasis
This compound (IA-Val) is a key molecule in the study of plant biochemistry, particularly in the intricate regulation of auxin homeostasis. As a conjugate of the primary plant hormone indole-3-acetic acid (IAA) and the amino acid L-valine, IA-Val serves as a critical intermediate in the metabolic pathways that control auxin activity.[1] In plants, the reversible conjugation of IAA to amino acids is a fundamental mechanism for managing the levels of free, active auxin, thereby influencing a vast array of developmental processes, from root architecture to fruit development.[2]
IA-Val is synthesized by the Gretchen Hagen 3 (GH3) family of enzymes, which act as IAA-amido synthetases.[2] This conjugation process effectively sequesters free IAA, rendering it inactive. Conversely, the hydrolysis of IA-Val back to free IAA is catalyzed by a family of amidohydrolases, such as ILR1 (IAA-LEUCINE RESISTANT 1) and its homologs, releasing the active hormone.[3] This dynamic interplay between synthesis and hydrolysis allows for precise spatial and temporal control over auxin signaling.
For researchers, synthetic IA-Val is an invaluable tool to probe these processes. By applying exogenous IA-Val to plant systems, scientists can investigate the activity of amidohydrolases, study the physiological effects of a controlled release of IAA, and dissect the downstream signaling events. This guide provides detailed application notes and protocols for the effective use of this compound in biochemical and plant science research.
Physicochemical Properties and Solution Preparation
A thorough understanding of the physicochemical properties of IA-Val is essential for accurate and reproducible experimental design.
| Property | Value | Reference |
| Chemical Formula | C₁₅H₁₈N₂O₃ | [4][5] |
| Molecular Weight | 274.32 g/mol | [1][6][7] |
| Appearance | Solid | [4][5] |
| CAS Number | 57105-42-7 | [8] |
Solubility and Stock Solution Preparation
While specific solubility data for IA-Val is not extensively published, its structure as an N-acyl amino acid suggests solubility in organic solvents and aqueous solutions, particularly at a non-neutral pH. Based on the properties of similar compounds like L-valine and other N-acetylated amino acids, the following guidelines are recommended for preparing stock solutions.
Protocol 1: Preparation of IA-Val Stock Solutions
1. Materials:
- This compound (solid)
- Dimethyl sulfoxide (DMSO), anhydrous
- Ethanol (95-100%), anhydrous
- Methanol, anhydrous
- Sterile, purified water
- 1 M KOH or 1 M NaOH
- Sterile microcentrifuge tubes or glass vials
- Vortex mixer
- Analytical balance
2. Procedure for Organic Stock Solutions (e.g., 10 mM in DMSO): a. Accurately weigh the desired amount of IA-Val. For a 10 mM stock solution, this would be 2.74 mg for 1 mL. b. Place the weighed IA-Val into a sterile microcentrifuge tube or glass vial. c. Add the appropriate volume of anhydrous DMSO (or ethanol/methanol) to achieve the final concentration. d. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution. e. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
3. Procedure for Aqueous Stock Solutions (e.g., 10 mM): a. Weigh the desired amount of IA-Val and place it in a sterile container. b. Add a small volume of 1 M KOH or 1 M NaOH to dissolve the compound. The carboxyl group of valine will be deprotonated, increasing its aqueous solubility. c. Once dissolved, bring the solution to the final volume with sterile, purified water. d. Check and adjust the pH of the final solution as needed for your experimental system. e. Sterilize the solution by passing it through a 0.22 µm filter. f. Store at 4°C for short-term use or at -20°C for long-term storage.
Note on Stability: While specific stability data for IA-Val is limited, amino acid conjugates can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. It is recommended to prepare fresh working solutions from frozen stock solutions for each experiment.
Applications in Plant Biology Research
IA-Val is a powerful tool for investigating various aspects of plant growth and development regulated by auxin.
Investigating Root Development
Auxin plays a central role in shaping the root system architecture, including primary root elongation and lateral root formation. Exogenous application of auxin conjugates like IA-Val can be used to study the in vivo activity of amidohydrolases and their contribution to the active auxin pool that drives these processes.
Protocol 2: Arabidopsis Root Elongation Assay
This assay assesses the effect of IA-Val on primary root growth, which is often inhibited by high concentrations of active auxin. The degree of inhibition can be correlated with the rate of IA-Val hydrolysis to free IAA.
1. Materials:
- Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
- Murashige and Skoog (MS) medium, including vitamins and sucrose
- Agar
- Petri dishes (square or round)
- IA-Val stock solution (e.g., 10 mM in DMSO)
- Sterile water
- Growth chamber with controlled light and temperature
2. Procedure: a. Seed Sterilization: Surface sterilize Arabidopsis seeds using your preferred method (e.g., bleach or ethanol washes). b. Plating: Sow sterilized seeds on MS agar plates. c. Stratification: Store the plates at 4°C in the dark for 2-4 days to synchronize germination. d. Germination: Transfer the plates to a growth chamber under long-day conditions (16 h light / 8 h dark) at 22°C. e. Seedling Transfer: After 4-5 days, when seedlings have a primary root of approximately 1-2 cm, carefully transfer them to fresh MS agar plates containing a range of IA-Val concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM). Include a mock-treated control (containing the same concentration of the solvent used for the IA-Val stock). f. Root Growth Measurement: Place the plates vertically in the growth chamber to allow roots to grow along the surface of the agar. Mark the position of the root tip at the time of transfer. g. Data Collection: Measure the length of new root growth from the initial mark after a set period (e.g., 3-5 days). h. Analysis: Compare the root elongation in the presence of IA-Val to the mock-treated control. A dose-dependent inhibition of root growth suggests that IA-Val is being hydrolyzed to active IAA.
Protocol 3: Lateral Root Induction Assay
This protocol allows for the synchronized induction of lateral roots, providing a powerful system to study the role of auxin in this developmental process.
1. Materials:
- Arabidopsis thaliana seeds
- MS medium
- N-1-naphthylphthalamic acid (NPA) stock solution (e.g., 10 mM in DMSO)
- IA-Val stock solution (e.g., 10 mM in DMSO)
- Petri dishes
2. Procedure: a. Seed Germination on NPA: Germinate and grow Arabidopsis seedlings for 5-7 days on MS agar plates supplemented with an optimal concentration of NPA (e.g., 10 µM) to inhibit lateral root formation.[9] b. Transfer to IA-Val: Transfer the seedlings to fresh MS agar plates containing various concentrations of IA-Val (e.g., 0.1 µM, 1 µM, 10 µM) or a mock control. c. Induction and Observation: Incubate the plates for several days and observe the formation of lateral roots. d. Quantification: Count the number of emerged lateral roots per unit length of the primary root. An increase in lateral root density with increasing IA-Val concentration indicates its conversion to physiologically active IAA.
Figure 1. A simplified diagram illustrating the central role of IA-Val in auxin homeostasis and its impact on root development.
Biochemical Assays
Directly measuring the enzymatic activities involved in IA-Val metabolism provides valuable insights into the regulation of auxin homeostasis.
Protocol 4: In Vitro GH3 Enzyme Activity Assay
This assay measures the rate of IA-Val synthesis from IAA and L-valine by a crude or purified GH3 enzyme preparation.
1. Materials:
- Plant tissue for enzyme extraction (e.g., Arabidopsis seedlings)
- Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10% glycerol, 50 mM EDTA, 40 mM 2-mercaptoethanol)
- Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)
- Indole-3-acetic acid (IAA)
- L-valine
- ATP
- LC-MS/MS system for product quantification
- Quenching solution (e.g., 1 M HCl)
2. Procedure: a. Enzyme Extraction: Homogenize plant tissue in extraction buffer and clarify the lysate by centrifugation to obtain a crude enzyme extract. b. Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, IAA (e.g., 1 mM), L-valine (e.g., 1 mM), and ATP (e.g., 3 mM). c. Initiate Reaction: Add the enzyme extract to the reaction mixture to start the reaction. d. Incubation: Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 10-60 minutes). e. Stop Reaction: Terminate the reaction by adding a quenching solution. f. Product Analysis: Analyze the reaction mixture by LC-MS/MS to quantify the amount of IA-Val produced. g. Controls: Include a no-enzyme control and a no-substrate control to account for non-enzymatic reactions and background levels.
Protocol 5: In Vitro Amidohydrolase Activity Assay
This assay measures the hydrolysis of IA-Val to free IAA by an amidohydrolase.
1. Materials:
- Source of amidohydrolase (e.g., purified recombinant ILR1 or IAR3 protein, or a crude plant extract)
- Assay buffer (e.g., 50 mM MES-KOH pH 6.0, 1 mM MnCl₂)
- This compound (substrate)
- LC-MS/MS system for product and substrate quantification
- Quenching solution (e.g., 1 M HCl)
2. Procedure: a. Reaction Setup: In a microcentrifuge tube, combine the assay buffer and IA-Val (e.g., 100 µM). b. Initiate Reaction: Add the amidohydrolase enzyme to the reaction mixture. c. Incubation: Incubate at the optimal temperature (e.g., 37°C) for a specific time. d. Stop Reaction: Stop the reaction by adding a quenching solution. e. Analysis: Quantify the amount of IAA produced and/or the remaining IA-Val using LC-MS/MS. f. Controls: Include a no-enzyme control to assess the stability of IA-Val under the assay conditions.
Figure 2. A generalized workflow for in vitro enzymatic assays involving IA-Val.
Analytical Methods: Quantification of IA-Val in Plant Tissues
Accurate quantification of endogenous or exogenously applied IA-Val and its metabolites is crucial for understanding its role in plant physiology. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.
Protocol 6: Extraction and Quantification of IA-Val by LC-MS/MS
This protocol outlines a general procedure for the extraction of IA-Val from plant tissues and its subsequent analysis.
1. Materials:
- Plant tissue (e.g., Arabidopsis seedlings)
- Liquid nitrogen
- Extraction solvent (e.g., 80% methanol with 1% acetic acid)
- Internal standard (e.g., ¹³C₆-IAA or a custom-synthesized labeled IA-Val)
- Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode)
- LC-MS/MS system equipped with an electrospray ionization (ESI) source
2. Procedure: a. Sample Harvest and Homogenization: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Homogenize the frozen tissue to a fine powder. b. Extraction: Add a known volume of cold extraction solvent containing the internal standard to the homogenized tissue. Vortex and incubate on ice. c. Clarification: Centrifuge the extract at high speed to pellet cell debris. Collect the supernatant. d. Solid-Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load the clarified extract onto the cartridge. Wash the cartridge to remove interfering compounds. Elute the auxin conjugates with an appropriate solvent (e.g., methanol or acetonitrile). e. Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis. f. LC-MS/MS Analysis:
- Chromatography: Separate the analytes on a C18 reversed-phase column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The specific MRM transitions for IA-Val would need to be determined empirically, but would involve the precursor ion [M+H]⁺ and characteristic product ions. For IA-Val (C₁₅H₁₈N₂O₃, MW 274.32), the precursor ion would be m/z 275.1. Product ions would likely correspond to the indole-3-acetyl moiety (m/z 130.1) and the valine fragment. g. Quantification: Calculate the concentration of IA-Val in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | Optimized for separation of auxin conjugates |
| Ionization Mode | ESI Positive |
| MRM Transition (IA-Val) | Q1: 275.1 -> Q3: [Product Ion 1], [Product Ion 2] |
Note: The optimal LC-MS/MS parameters, including MRM transitions and collision energies, should be determined by infusing a pure standard of IA-Val.
Interaction with Auxin Receptors
A key question in the study of auxin conjugates is whether they can interact directly with the auxin receptor complex or if they must first be hydrolyzed to free IAA. The primary auxin receptor is a co-receptor complex consisting of a TIR1/AFB F-box protein and an Aux/IAA transcriptional repressor.[10][11]
Currently, there is limited direct evidence for the binding of IA-Val to the TIR1/AFB-Aux/IAA co-receptor complex. The prevailing model suggests that most auxin conjugates, including IA-Val, act as precursors to free IAA. However, a competitive binding assay could be designed to investigate this directly.
Conceptual Protocol 7: Competitive Binding Assay for IA-Val with the TIR1/AFB-Aux/IAA Complex
This assay would assess the ability of IA-Val to compete with radiolabeled IAA for binding to the co-receptor complex.
1. Materials:
- Purified recombinant TIR1/AFB and Aux/IAA proteins
- Radiolabeled IAA (e.g., [³H]-IAA)
- Unlabeled IAA (for positive control)
- This compound
- Binding buffer
- Method for separating bound from free radiolabel (e.g., size-exclusion chromatography, filter binding assay)
- Scintillation counter
2. Procedure: a. Co-receptor Complex Formation: Incubate the purified TIR1/AFB and Aux/IAA proteins to allow for complex formation. b. Competitive Binding: In a series of reactions, incubate the co-receptor complex with a fixed concentration of [³H]-IAA and increasing concentrations of unlabeled IA-Val. Include a set of reactions with unlabeled IAA as a positive control for competition. c. Separation and Quantification: Separate the protein-bound [³H]-IAA from the free radiolabel. Quantify the amount of bound radioactivity using a scintillation counter. d. Analysis: Plot the percentage of bound [³H]-IAA as a function of the competitor concentration. A decrease in bound radioactivity with increasing concentrations of IA-Val would suggest that it can compete with IAA for binding to the co-receptor complex.
Conclusion
This compound is a multifaceted research tool that provides a window into the complex world of auxin metabolism and signaling. By employing the protocols outlined in this guide, researchers can effectively utilize IA-Val to dissect the enzymatic machinery of auxin conjugation and hydrolysis, investigate the physiological consequences of controlled auxin release, and ultimately contribute to a deeper understanding of plant growth and development. As with any experimental system, careful optimization and the use of appropriate controls are paramount to obtaining robust and meaningful results.
References
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- Casimiro, I., et al. (2001).
- Himanen, K., et al. (2002). Auxin-Mediated Cell Cycle Activation during Early Lateral Root Initiation. The Plant Cell, 14(10), 2339-2351.
- Himanen, K., et al. (2016). Lateral Root Inducible System in Arabidopsis and Maize. Journal of Visualized Experiments, (107), e53481.
- Kowalczyk, M., & Sandberg, G. (2001). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 127(4), 1845-1853.
- LeClere, S., et al. (2002). A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination. Plant Physiology, 135(2), 976-986.
- Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 37.
- Ljung, K., et al. (2001). Sites and homeostatic control of auxin biosynthesis in Arabidopsis during vegetative growth. The Plant Journal, 28(4), 465-474.
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Rampey, R. A., et al. (2004). A family of auxin-conjugate hydrolases that contributes to free indole-3-acetic acid levels during Arabidopsis germination. Plant Physiology, 135(2), 978-988.
- Reed, R. C., et al. (1998). Auxin Transport Promotes Arabidopsis Lateral Root Initiation. The Plant Cell, 10(11), 1835-1846.
- Staswick, P. E., et al. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. The Plant Cell, 17(2), 616-627.
- Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707-735.
- Calderón-Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin.
- Parry, G., et al. (2009). Complex regulation of the TIR1/AFB family of auxin receptors. Proceedings of the National Academy of Sciences, 106(52), 22540-22545.
- Prigge, M. J., et al. (2020). Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife, 9, e53523.
- Sugawara, S., et al. (2019). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. Rapid Communications in Mass Spectrometry, 34(5), e8593.
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The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
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van der Zaal, B. (n.d.). Microarray Experiment - auxin-induced lateral root formation. TAIR. Retrieved from [Link]
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Böttcher, C., et al. (2012). The activity of GH3-1 (A) and GH3-6 (B) was determined over a concentration range of MgATP (1 mM IAA, 1 mM Asp) by quantifying the formation of IAA-Asp after 10 min reaction time using LC-ESI-MS/MS. ResearchGate. Retrieved from [Link]
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DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
- European Journal of Pharmaceutical Sciences. (1999). Stability of 5-aminolevulinic acid in aqueous solution. 7(2), 87-91.
-
NIST WebBook. (n.d.). 3-Indoleacetic acid, 2TMS derivative. Retrieved from [Link]
-
PubMed. (n.d.). Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. Retrieved from [Link]
-
PubMed Central. (2017). Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement and Correlation of Solubility of L-Valine in Water plus (Ethanol, N,N-Dimethylformamide, Acetone, Isopropyl Alcohol) from 293.15 K to 343.15 K. Retrieved from [Link]
- Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase.
- Dharmasiri, N., et al. (2005). The F-box protein TIR1 is an auxin receptor.
Sources
- 1. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. TAIR - Arabidopsis [arabidopsis.org]
- 4. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lateral Root Inducible System in Arabidopsis and Maize - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Peptide Synthesis Applications of Indolylacetyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Versatility of Indolylacetyl Amino Acids in Peptide Chemistry
Indolylacetyl amino acids, conjugates of indole-3-acetic acid (IAA) and amino acids, are a fascinating class of molecules with a rich history in plant biology as auxin hormones.[1][2] Beyond their established role in regulating plant growth, these compounds are emerging as powerful tools in peptide synthesis and drug development. Their unique biochemical properties, including selective enzymatic cleavage and the potential for targeted delivery, have opened new avenues for creating sophisticated peptide-based therapeutics and research tools.
This comprehensive guide provides an in-depth exploration of the applications of indolylacetyl amino acids in peptide synthesis. We will delve into the rationale behind their use, provide detailed protocols for their synthesis and incorporation into peptides, and explore their application in innovative prodrug strategies.
Core Applications in Peptide Synthesis
The incorporation of an indolylacetyl group at the N-terminus of a peptide or as a modification on an amino acid side chain can impart several desirable properties:
-
Prodrug Design: The indolylacetyl-amino acid linkage can serve as a stable, yet enzymatically cleavable, linker. This allows for the targeted release of a therapeutic peptide or a small molecule drug at a specific site where the cleaving enzyme is active.[3][4]
-
Modulation of Physicochemical Properties: The lipophilic indole moiety can influence the solubility, membrane permeability, and pharmacokinetic profile of a peptide.
-
Mimicking Natural Post-Translational Modifications: N-terminal acetylation is a common post-translational modification in eukaryotes.[5] The indolylacetyl group, as an N-terminal cap, can mimic this natural modification, potentially increasing the peptide's stability against aminopeptidases.
Section 1: Synthesis of Indolylacetyl Amino Acids
The foundational step for utilizing these molecules is their efficient synthesis. This can be achieved through standard solution-phase peptide coupling techniques.
Protocol 1: Solution-Phase Synthesis of N-(Indole-3-acetyl)-L-amino Acid Methyl Ester
This protocol describes a general method for coupling indole-3-acetic acid to the methyl ester of an amino acid.
Causality Behind Experimental Choices:
-
Amino Acid Protection: The carboxylic acid of the amino acid is protected as a methyl ester to prevent self-condensation and to direct the reaction to the amino group.
-
Carbodiimide Activation: Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are used to activate the carboxylic acid of indole-3-acetic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amino group of the amino acid ester.
-
Additive for Racemization Suppression: Hydroxybenzotriazole (HOBt) or OxymaPure® are added to the reaction to suppress racemization of the amino acid and to improve the efficiency of the coupling reaction by forming a less reactive, but more selective, active ester intermediate.
Materials:
-
Indole-3-acetic acid (IAA)
-
L-amino acid methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt) or OxymaPure®
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Amino Acid Salt Neutralization: In a round-bottom flask, dissolve the L-amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM or DMF. Add TEA or DIPEA (1.1 eq) and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.
-
Activation of Indole-3-acetic Acid: In a separate flask, dissolve indole-3-acetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF. Cool the solution to 0 °C in an ice bath.
-
Coupling Reaction: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM or DMF to the cooled IAA/HOBt mixture. Stir the reaction at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Addition of Amino Acid: Add the neutralized amino acid ester solution from step 1 to the activated IAA solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
If using DCC, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-(Indole-3-acetyl)-L-amino acid methyl ester.
-
Ester Hydrolysis (Optional): To obtain the free acid, dissolve the purified methyl ester in a mixture of methanol and 1 M NaOH. Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the solution with 1 M HCl and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield the N-(Indole-3-acetyl)-L-amino acid.
Section 2: Incorporation of Indolylacetyl Group into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The indolylacetyl group is typically introduced at the N-terminus of a resin-bound peptide after the completion of the peptide sequence assembly.
Protocol 2: N-Terminal Indolylacetylation of a Resin-Bound Peptide
This protocol outlines the procedure for capping the N-terminus of a peptide synthesized on a solid support using Fmoc/tBu chemistry.
Causality Behind Experimental Choices:
-
Fmoc Deprotection: The final Fmoc protecting group on the N-terminal amino acid is removed with a piperidine solution to expose the free amine for acylation.
-
In Situ Activation: Indole-3-acetic acid is activated in situ using a standard peptide coupling reagent like HATU or HBTU. These reagents, in the presence of a base, rapidly form an active ester that efficiently acylates the resin-bound amine. This method is preferred for its high efficiency and low risk of side reactions on the solid phase.
-
Washing Steps: Extensive washing after each step is crucial in SPPS to remove excess reagents and by-products, ensuring the purity of the final peptide.
Materials:
-
Fmoc-protected peptide-resin (fully assembled sequence)
-
20% (v/v) Piperidine in DMF
-
Indole-3-acetic acid (IAA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Indolylacetylation:
-
In a separate vial, dissolve indole-3-acetic acid (3-5 eq) and HATU (or HBTU) (3-5 eq) in a minimal amount of DMF.
-
Add DIPEA (6-10 eq) to the activation solution and vortex briefly.
-
Immediately add the activation solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
To monitor the reaction completion, a small sample of resin can be taken for a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete acylation.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and MeOH (3 times).
-
-
Drying: Dry the resin under vacuum for several hours.
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Workflow for Solid-Phase N-Terminal Indolylacetylation
Caption: Workflow for N-terminal indolylacetylation of a peptide on solid support.
Section 3: Application in Prodrug Development
A significant application of indolylacetyl amino acids is in the design of prodrugs that can be activated by specific enzymes.
Enzyme-Activatable Prodrugs for Targeted Cancer Therapy
One promising strategy involves the use of indolylacetyl-based prodrugs in combination with an enzyme delivered to the tumor site. Horseradish peroxidase (HRP) is an enzyme that can catalytically oxidize indole-3-acetic acid and its derivatives, leading to the formation of cytotoxic species.[3][4]
Mechanism of Action:
-
Enzyme Targeting: HRP can be conjugated to an antibody that specifically targets a tumor-associated antigen (Antibody-Directed Enzyme Prodrug Therapy, ADEPT).
-
Prodrug Administration: A non-toxic indolylacetyl-amino acid prodrug is administered systemically.
-
Site-Specific Activation: At the tumor site, HRP oxidizes the indole moiety of the prodrug. This leads to the formation of a reactive 3-indolylmethyl (skatolyl) radical, which can subsequently react with oxygen to form a peroxyl radical and ultimately a cytotoxic 3-methylene-2-oxindole species.[3][4] This reactive species can damage cellular components like DNA and thiols, leading to tumor cell death.
Diagram of HRP-Mediated Prodrug Activation
Caption: HRP-mediated activation of an indolylacetyl prodrug at the tumor site.
Cleavage by Endogenous Enzymes
In plant systems, auxin-amino acid conjugates are hydrolyzed by a family of amidohydrolases to release free auxin.[1][6][7][8] This principle can be harnessed for drug delivery by designing indolylacetyl-amino acid prodrugs that are substrates for specific human enzymes, such as carboxypeptidases, which are known to cleave C-terminal amino acids from peptides and can also act on N-acyl amino acids.[9][10][11][12][13]
Table 1: Stability of Indolylacetyl-Amino Acid Conjugates to HRP Oxidation
| Amino Acid Conjugated to IAA | Stability to HRP Oxidation |
| Alanine, Glycine, Aspartic Acid | High (Resistant to oxidation)[14][15] |
| Leucine, Isoleucine, Valine | Low (Readily oxidized)[14][15] |
| Arginine, Tyrosine | Low (Readily oxidized)[14][15] |
This data highlights the importance of the conjugated amino acid in determining the susceptibility of the prodrug to enzymatic activation.
Section 4: Analytical Characterization and Purification
The successful synthesis and application of indolylacetyl peptides rely on robust analytical and purification methods.
Protocol 3: Purification and Characterization of Indolylacetyl Peptides
1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Principle: RP-HPLC separates peptides based on their hydrophobicity. The indolylacetyl group increases the hydrophobicity of the peptide, which will affect its retention time.
-
Column: A C18 stationary phase is typically used.
-
Mobile Phase: A gradient of acetonitrile (or methanol) in water, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), is commonly employed.
-
Procedure:
-
Dissolve the crude peptide in the initial mobile phase conditions (low organic content).
-
Inject the sample onto the HPLC column.
-
Elute the peptide using a linear gradient of increasing organic solvent concentration.
-
Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (for the indole group).
-
Collect the fractions corresponding to the desired peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified peptide.[16][17][18][19][20]
-
2. Characterization by Mass Spectrometry (MS):
-
Principle: Mass spectrometry is used to confirm the molecular weight of the synthesized indolylacetyl peptide.
-
Techniques: Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques.
-
Procedure:
-
Prepare a dilute solution of the purified peptide.
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum.
-
Compare the observed molecular weight with the calculated theoretical mass of the indolylacetyl peptide to confirm its identity. Tandem MS (MS/MS) can be used to further confirm the peptide sequence.[21][22][23][24][25]
-
Table 2: Expected Mass Shift upon Indolylacetylation
| Modification | Chemical Formula | Monoisotopic Mass (Da) |
| Indolylacetyl group | C₁₀H₉NO | 159.068 |
This table provides the expected mass increase upon successful N-terminal indolylacetylation, which can be verified by mass spectrometry.
Conclusion
Indolylacetyl amino acids represent a versatile and powerful addition to the peptide chemist's toolkit. Their straightforward synthesis and incorporation into peptides, coupled with their potential for creating innovative, enzyme-activatable prodrugs, make them highly valuable for both basic research and therapeutic development. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to effectively harness the potential of these unique molecules in their peptide synthesis endeavors.
References
-
Rates of oxidation of substituted indole-3-acetic acids by horseradish peroxidase and subsequent cytotoxicity. (n.d.). Retrieved from [Link]
- Wardman, P. (2002). Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. Current Pharmaceutical Design, 8(15), 1363-1374.
- Greco, O., et al. (2001). Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy. Current Pharmaceutical Design, 8(15), 1363-74.
- Rampey, R. A., LeClere, S., Kowalczyk, M., Ljung, K., Sandberg, G., & Bartel, B. (2004). A family of auxin-conjugate hydrolases that contributes to free indole-3-acetic acid levels during Arabidopsis germination. Plant physiology, 135(2), 978-988.
- Staswick, P. E., Serban, B., Rowe, M., Tiryaki, I., Maldonado, M. T., Maldonado, M. C., & Suza, W. (2005). Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid. The Plant Cell, 17(2), 616-627.
- Staswick, P. E., Serban, B., Rowe, M., Tiryaki, I., Maldonado, M. T., Maldonado, M. C., & Suza, W. (2005). Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid. The Plant Cell, 17(2), 616-627.
- LeClere, S., Rampey, R. A., & Bartel, B. (2009). Auxin amidohydrolases from Brassica rapa cleave the alanine conjugate of indolepropionic acid as a preferable substrate: a biochemical and modeling approach. Plant & cell physiology, 50(9), 1587-1599.
- Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of experimental botany, 62(6), 1757-1773.
- Lipscomb, W. N. (1974). Carboxypeptidase A mechanisms. Proceedings of the National Academy of Sciences, 71(10), 3875-3878.
- Sytar, O., Brestic, M., & Zivcak, M. (2004). Oxidation of indole-3-acetic acid-amino acid conjugates by horseradish peroxidase. Plant Physiology and Biochemistry, 42(10), 825-829.
-
Wikipedia contributors. (2024, January 2). Carboxypeptidase. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Sytar, O., Brestic, M., & Zivcak, M. (2004). Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase. Plant Physiology and Biochemistry, 42(10), 825-829.
-
Wikipedia contributors. (2023, December 29). Carboxypeptidase A. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
- Kowalczyk, M., & Sandberg, G. (2001). Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis. The Plant Cell, 13(8), 1845-1856.
- Pěnčík, A., et al. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Plant Physiology, 192(3), 1865-1879.
- Matsuda, F., et al. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(4), 778-783.
- Johnson, H. E., & Crosby, D. G. (1963). Indole-3-acetic acid. Organic Syntheses, 43, 55.
- Guryanov, I., et al. (2019). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry, 17(3), 568-574.
-
Turissini, J. (n.d.). Carboxypeptidase A. Retrieved from [Link]
- Matsuda, F., et al. (2005). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(4), 778-783.
- Guryanov, I., et al. (2019). A highly efficient in situ N-acetylation approach for solid phase synthesis. Organic & Biomolecular Chemistry, 17(3), 568-574.
- Turissini, J. (2019). Carboxypeptidase A. Proteopedia.
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
- Wenschuh, H., et al. (2021). Solid phase synthesis of acylated peptides. U.S.
- Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. The Protein Protocols Handbook, 553-576.
-
Agilent Technologies. (2022). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]
-
LifeTein. (2024). Should My Peptide Be Acetylated?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Acetyl indole from 1,3- diacetylindole Step 2: Bromination of 3-acetyl indole. Retrieved from [Link]
- Liu, Y., et al. (2005). Synthesis of Amino Acid Derivatives of Indole-3-acetic Acid. Journal of Chemical Research, 2005(10), 640-642.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-35.
-
Sciencemadness Discussion Board. (2017). 3-acetylindole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-acetyl indole. Synthesis of 1,3-Diacetyl Indole. Retrieved from [Link]
-
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. Retrieved from [Link]
Sources
- 1. Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of an Arabidopsis enzyme family that conjugates amino acids to indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Carboxypeptidase A mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carboxypeptidase - Wikipedia [en.wikipedia.org]
- 11. Carboxypeptidase A - Wikipedia [en.wikipedia.org]
- 12. UVACollab has been retired [collab.its.virginia.edu]
- 13. proteopedia.org [proteopedia.org]
- 14. Oxidation of Indole-3-Acetic Acid-Amino Acid Conjugates by Horseradish Peroxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 18. HPLC Analysis and Purification of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Stability of N-(3-Indolylacetyl)-L-valine Solutions
Welcome to the technical support center for N-(3-Indolylacetyl)-L-valine (I-V). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of I-V solutions. Ensuring the integrity of your experimental solutions is paramount for reproducible and reliable results. This center offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during experimental workflows.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter with I-V solutions, providing explanations for the underlying causes and actionable steps for resolution.
Issue 1: Rapid Discoloration (Yellowing/Browning) of the I-V Solution
Question: My freshly prepared this compound solution is turning yellow or brown, even when stored in the dark. What is causing this, and how can I prevent it?
Answer:
This discoloration is a common indicator of the degradation of the indole moiety within the I-V molecule. The primary cause is oxidation . The electron-rich indole ring is susceptible to attack by atmospheric oxygen, leading to the formation of colored oxidation products.
Causality Explained: The indole ring can be oxidized at the C2 and C3 positions, leading to the formation of various oxindole and eventually more complex, colored polymeric degradation products. This process can be accelerated by several factors in your experimental setup.
Solutions:
-
Deoxygenate Your Solvents: Before dissolving the I-V powder, purge your solvent with an inert gas like nitrogen or argon for 15-30 minutes. This removes dissolved oxygen, a key reactant in the oxidation process.
-
Work Under an Inert Atmosphere: If possible, prepare your I-V solution inside a glove box or under a gentle stream of inert gas. This minimizes the exposure of the solution to atmospheric oxygen.
-
Use Antioxidants: For applications where it will not interfere with downstream processes, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the solution.
-
Control the pH: While the optimal pH for I-V stability is not definitively established, indole derivatives are generally more stable in slightly acidic to neutral conditions. Avoid highly alkaline conditions, which can promote oxidation.
Issue 2: Precipitate Formation in the I-V Solution Over Time
Question: I've successfully dissolved my this compound, but a precipitate forms after a period of storage, even at 2-8°C. What is happening?
Answer:
Precipitate formation can be due to several factors, including poor initial solubility, temperature-dependent solubility, or the formation of insoluble degradation products.
Causality Explained:
-
Poor Solubility: I-V has limited solubility in aqueous solutions. If the initial concentration is close to its saturation point, small changes in temperature or solvent composition can cause it to precipitate out.
-
Hydrolysis: The amide bond linking the indole-3-acetyl group to the L-valine can undergo hydrolysis, especially under acidic or basic conditions[1][2]. This would yield indole-3-acetic acid and L-valine. While L-valine is soluble in water, indole-3-acetic acid has lower aqueous solubility and could precipitate, especially at higher concentrations.
Solutions:
-
Optimize Your Solvent System: For aqueous-based experiments, consider preparing a concentrated stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol[3][4]. You can then dilute this stock into your aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
pH Control: Maintain the pH of your solution within a stable range, ideally between 6.0 and 7.5, to minimize acid- or base-catalyzed hydrolysis. Use a reliable buffering agent to maintain a constant pH.
-
Filter Sterilization: If you are preparing a sterile solution, use a 0.22 µm syringe filter to remove any undissolved microparticles that could act as nucleation sites for precipitation.
-
Re-dissolution: If a precipitate has formed, gentle warming and sonication may help to redissolve the compound, assuming it has not chemically degraded. However, it is always best to prepare fresh solutions if stability is a concern.
Issue 3: Inconsistent or Decreased Biological Activity of I-V Solutions
Question: My experiments using this compound solutions are showing variable or diminishing effects over time. Could this be a stability issue?
Answer:
Yes, a loss of biological activity is a strong indicator of chemical degradation. Both oxidation of the indole ring and hydrolysis of the amide bond will alter the molecular structure of I-V, rendering it unable to interact with its biological target effectively.
Causality Explained: The biological activity of I-V is directly related to its specific three-dimensional structure. Any modification to the indole ring or cleavage of the amide bond will change this structure and likely abolish its intended biological function.
Solutions:
-
Prepare Fresh Solutions: The most reliable way to ensure consistent biological activity is to prepare fresh I-V solutions for each experiment.
-
Aliquot and Store Properly: If you must store solutions, prepare small-volume aliquots to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C in tightly sealed, amber vials to protect from light and air.
-
Perform a Stability Study: To understand the stability of I-V in your specific experimental buffer, you can perform a simple stability study. Prepare a batch of the solution, and at various time points (e.g., 0, 2, 4, 8, 24 hours), test its biological activity. This will give you a practical timeframe for using the solution after preparation.
-
Analytical Verification: For critical applications, the concentration and purity of your I-V solution can be verified using High-Performance Liquid Chromatography (HPLC) before each experiment. A decrease in the main peak area and the appearance of new peaks are indicative of degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For a concentrated stock solution, dimethyl sulfoxide (DMSO) is a good first choice due to its ability to dissolve a wide range of compounds[3][4]. Ethanol is another suitable option. For working solutions, these stock solutions can be diluted into an appropriate aqueous buffer. Always check the tolerance of your specific assay to the final concentration of the organic solvent.
Q2: How should I store the solid this compound powder?
A2: The solid powder should be stored in a tightly sealed container at 2-8°C, protected from light and moisture[5]. For long-term storage, keeping it in a desiccator within this temperature range is recommended.
Q3: What are the primary degradation pathways for this compound?
A3: The two main degradation pathways are:
-
Oxidation of the indole ring: This leads to the formation of oxindole derivatives and other colored products.
-
Hydrolysis of the amide bond: This breaks the molecule into indole-3-acetic acid and L-valine[1][2].
Q4: How does pH affect the stability of I-V solutions?
A4: The pH of the solution can significantly impact stability.
-
Acidic conditions (pH < 6): Can accelerate the hydrolysis of the amide bond[1][2].
-
Alkaline conditions (pH > 8): Can promote the oxidation of the indole ring. A pH range of 6.0-7.5 is generally recommended to minimize both degradation pathways.
Q5: Is this compound sensitive to light?
A5: Yes, indole-containing compounds are known to be light-sensitive and can undergo photodegradation[6][7]. It is crucial to protect both solid I-V and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO or 200-proof ethanol to achieve the desired concentration (e.g., 10-50 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C in amber vials.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method to assess the purity and degradation of I-V.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or Formic Acid.
-
-
Gradient: A linear gradient from 10% to 90% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (the absorbance maximum for the indole chromophore).
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject the standard solution to determine the retention time of the intact I-V peak.
-
To assess stability, incubate your I-V solution under the desired stress conditions (e.g., different pH, temperature, light exposure).
-
At specified time points, take an aliquot of the stressed solution, dilute it appropriately with the mobile phase, and inject it into the HPLC system.
-
Monitor the chromatogram for a decrease in the area of the main I-V peak and the appearance of new peaks, which represent degradation products.
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways of this compound
Caption: Primary degradation routes for this compound.
Troubleshooting Workflow for Solution Instability
Caption: Decision tree for troubleshooting I-V solution instability.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage of Solid | 2-8°C, desiccated, protected from light[5] | Minimizes degradation from temperature, moisture, and light. |
| Storage of Solutions | -20°C or -80°C in aliquots | Prevents repeated freeze-thaw cycles and slows degradation kinetics. |
| Recommended pH | 6.0 - 7.5 | Balances the risk of acid-catalyzed hydrolysis and base-promoted oxidation. |
| Solvents for Stock | DMSO, Ethanol[3][4] | High solubility for preparing concentrated stocks. |
References
- BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Indole Intermediates. BenchChem.
- Gotor-Fernández, V., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(9), 3848–3857.
- Gotor-Fernández, V., et al. (2014). Unexpected hydrolytic instability of N-acylated amino acid amides and peptides. PubMed, 79(9), 3848-57.
- BenchChem. (n.d.). Overcoming poor solubility of 3-fluoro-2-methyl-1H-indole derivatives. BenchChem.
- Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N’-diacetyl-L-cystine in cell culture media. Insights.bio.
- Science.gov. (n.d.). n-acylated amino acids: Topics by Science.gov. Science.gov.
- Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Insights.bio.
- Leasure, C. D., et al. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6. Plant Signaling & Behavior, 8(11), e26275.
- ResearchGate. (2020). (PDF) A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. ResearchGate.
- MedChemExpress. (n.d.). N-(3-Indolylacetyl)-L-alanine (Indoleacetylalanine). MedChemExpress.
- Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips.
- Semantic Scholar. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Semantic Scholar.
- International Journal of Pharmaceutical Sciences and Research. (2021). Stability Indicating Method Development and Validation for the Simultaneous Estimation of N-Acetylcysteine and Acebrophylline in Tablet Dosage Form. IJPSR.
- Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
- ResearchGate. (2013). Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 | Request PDF. ResearchGate.
- PubMed. (2007). Indole-3-acetic acid protein conjugates: novel players in auxin homeostasis. PubMed.
- Frontiers in Plant Science. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. Frontiers.
- Indian Journal of Chemistry. (1980). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
- National Institutes of Health. (2023). Metabolic profiles of 2-oxindole-3-acetyl-amino acid conjugates differ in various plant species. NIH.
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- bioRxiv. (2024). Degradation of indole-3-acetic acid by plant-associated microbes. bioRxiv.
- MDPI. (2024). Synthesis and Degradation of the Phytohormone Indole-3-Acetic Acid by the Versatile Bacterium Paraburkholderia xenovorans LB400 and Its Growth Promotion of Nicotiana tabacum Plant. MDPI.
- CymitQuimica. (n.d.). This compound. CymitQuimica.
- CymitQuimica. (n.d.). CAS 57105-42-7: this compound. CymitQuimica.
- PubMed. (2016). Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation by the Plant-Growth-Promoting Rhizobacterium Paraburkholderia phytofirmans PsJN. PubMed.
- PubMed. (1968). Microbial synthesis and degradation of indole-3-acetic acid. 3. The isolation and characterization of indole-3-acetyl-epsilon-L-lysine. PubMed.
- bioRxiv. (2024). Degradation of indole-3-acetic acid by plant-associated microbes. bioRxiv.
- MySkinRecipes. (n.d.). This compound. MySkinRecipes.
- DOI. (n.d.). Solubility Behavior and Data Correlation of N-Acetyl-L-valine in 12 Individual Solvents at Multiple Temperatures. DOI.
- ResearchGate. (2015). (PDF) Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. ResearchGate.
- PubMed. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed.
- PubChem. (n.d.). L-valine degradation I | Pathway. PubChem.
- ECHEMI. (n.d.). 57105-42-7, this compound Formula. ECHEMI.
- National Institutes of Health. (2016). Disruptions in valine degradation affect seed development and germination in Arabidopsis. NIH.
- Journal of Agroalimentary Processes and Technologies. (2015). PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Journal of Agroalimentary Processes and Technologies.
- StatPearls. (2023). Biochemistry, Amino Acid Synthesis and Degradation. NCBI Bookshelf.
- PubChem. (n.d.). Valine, Leucine, and Isoleucine Degradation | Pathway. PubChem.
- ResearchGate. (2021). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. ResearchGate.
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- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of IAA Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the challenges of matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Indole-3-acetic acid (IAA) conjugates. Our goal is to equip you with the expertise and validated protocols necessary to ensure the accuracy and reliability of your analytical data.
Section 1: Understanding the Challenge: Matrix Effects Explained
Q1: What are matrix effects and why are they a significant problem in the LC-MS analysis of IAA conjugates?
A: Matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2] This interference can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][3] In the context of IAA conjugates, which are often present at very low concentrations (ng/g to pg/g) within complex biological matrices like plant tissues, these effects are particularly problematic.[4][5]
The primary culprits behind matrix effects are endogenous components of the sample that co-elute with the target analytes and interfere with the ionization process in the mass spectrometer's ion source.[6][7] For plant-derived samples, these interfering compounds can include phospholipids, pigments (like chlorophyll), salts, and other small molecules.[3][4] The electrospray ionization (ESI) source, commonly used for analyzing polar molecules like IAA conjugates, is especially susceptible to these effects.[8]
Section 2: Diagnosing the Problem: How to Identify Matrix Effects
Q2: How can I determine if my LC-MS analysis of IAA conjugates is being affected by matrix effects?
A: There are several established methods to qualitatively and quantitatively assess the presence and magnitude of matrix effects in your analysis.
Qualitative Assessment: Post-Column Infusion
This technique provides a visual representation of where ion suppression or enhancement occurs throughout a chromatographic run.
-
Mechanism: A constant flow of a standard solution of your IAA conjugate is infused into the mobile phase after the analytical column but before the mass spectrometer. A blank, extracted sample matrix (containing no analyte) is then injected onto the column.
-
Interpretation: As the components of the blank matrix elute from the column, any deviation (dip or peak) from the stable baseline signal of the infused analyte indicates a region of ion suppression or enhancement, respectively.[11] This allows you to see if your target analyte's retention time coincides with a region of significant matrix interference.
Quantitative Assessment: Post-Extraction Spike Method
This is considered the "gold standard" for quantifying matrix effects and is a requirement for regulated bioanalysis.[3]
-
Procedure: This method involves comparing the peak area of an analyte in a pure solution to the peak area of the same analyte spiked into a blank matrix extract after the sample preparation process.
-
Calculation: The Matrix Factor (MF) is calculated as follows: MF = (Peak Area of Analyte in Post-Spiked Matrix) / (Peak Area of Analyte in Neat Solution)
-
An MF value of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.[3]
-
-
Best Practice: To ensure robustness, this assessment should be performed using matrix from at least six different sources to account for biological variability.[9] The precision of the calculated MF should not exceed 15%.[9]
Workflow for Assessing Matrix Effects
Caption: Workflow for the quantitative assessment of matrix effects using the post-extraction spike method.
Section 3: Troubleshooting and Mitigation Strategies
Once you have confirmed that matrix effects are impacting your analysis, the next step is to implement strategies to minimize or compensate for them.
Q3: My analysis shows significant ion suppression. What are the most effective sample preparation techniques to clean up my plant tissue samples?
A: The primary goal of sample preparation is to remove interfering matrix components while efficiently recovering your target IAA conjugates. Improving your cleanup protocol is often the most effective way to combat matrix effects.[12][13]
Solid-Phase Extraction (SPE)
SPE is a powerful and widely used technique for purifying and concentrating phytohormones from complex extracts.[4] The choice of sorbent is critical and depends on the physicochemical properties of your IAA conjugates.
-
Reversed-Phase (e.g., C18): C18 cartridges are effective at removing non-polar interferences like chlorophyll and can also remove some highly polar matrix components.[4] A two-step C18 SPE protocol can be highly effective for IAA purification.[14]
-
Mixed-Mode (e.g., Oasis MCX, MAX): These sorbents combine reversed-phase and ion-exchange mechanisms, offering enhanced selectivity for acidic (MAX) or basic (MCX) compounds.[13]
-
Immunoaffinity SPE: These columns use antibodies specific to the target analyte, offering very high selectivity and purification.
Detailed Protocol: Two-Step SPE for IAA Conjugate Purification
This protocol is adapted from established methods for auxin purification and is effective for removing a broad range of interferences.[15][16]
-
Tissue Homogenization: Homogenize 5-20 mg of plant tissue in an appropriate extraction buffer (e.g., imidazole-buffered isopropanol/water) containing a stable isotope-labeled internal standard.[16][17]
-
Centrifugation: Centrifuge the homogenate and collect the supernatant.
-
First SPE (Anion Exchange - e.g., NH2 resin):
-
Condition an NH2-based SPE tip/cartridge with hexane, acetonitrile, ethyl acetate, and finally an appropriate buffer (e.g., 0.2 M imidazole, pH 7.0).[15]
-
Load the supernatant. At neutral pH, the acidic IAA conjugates will be retained, while neutral and basic interferences will pass through.
-
Wash the cartridge with solvents like hexane and methanol to remove remaining non-polar compounds.
-
Elute the IAA conjugates with an acidic solvent (e.g., a mixture of ethyl acetate and formic acid).
-
-
Second SPE (Reversed-Phase - e.g., C18):
-
Condition a C18 cartridge with methanol and then water.
-
Dilute the eluate from the first SPE step with water to reduce the organic solvent concentration and ensure retention on the C18 phase.
-
Load the diluted sample.
-
Wash with a low-percentage organic mobile phase to remove polar impurities.
-
Elute the purified IAA conjugates with a higher concentration of organic solvent (e.g., 80% methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Phospholipid Removal
Phospholipids are a major source of ion suppression in bioanalysis.[13][18] While general SPE methods can reduce phospholipids, specific phospholipid removal plates or cartridges can be used for highly problematic matrices.[18][19][20] These products selectively remove phospholipids while allowing analytes to pass through, significantly improving data quality and instrument robustness.[18][19][21]
Q4: Besides sample preparation, what other strategies can I use to compensate for matrix effects?
A: While a clean sample is always the best starting point, several analytical strategies can effectively compensate for unavoidable matrix effects.
Stable Isotope Dilution (SID) using a Labeled Internal Standard (IS)
This is the most reliable method for correcting matrix effects.[11]
-
Principle: A stable isotope-labeled (e.g., ¹³C₆ or ²H₄) version of the analyte is added to the sample at the very beginning of the extraction process.[17][22][23] This internal standard (IS) is chemically identical to the analyte and will therefore co-elute and experience the same degree of ion suppression or enhancement.[11]
-
Quantification: Quantification is based on the ratio of the response of the endogenous analyte to the response of the known concentration of the IS. Since both are affected proportionally by the matrix, the ratio remains constant and accurate.[12] This approach corrects for both matrix effects and variability in extraction recovery.[1]
Chromatographic Optimization
-
Goal: The aim is to chromatographically separate the IAA conjugates from the co-eluting matrix components that cause interference.
-
Methods:
-
Modify the Gradient: Adjust the mobile phase gradient to increase the resolution between your analyte peak and any interfering peaks identified by post-column infusion.
-
Change the Column: Use a column with a different stationary phase chemistry (e.g., Phenyl-Hexyl instead of C18) to alter selectivity.
-
Employ UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems provide sharper peaks and better resolution, which can be sufficient to separate analytes from interferences.
-
Matrix-Matched Calibration
-
Concept: If a suitable stable isotope-labeled internal standard is not available, creating calibration standards in a blank matrix extract can help compensate for matrix effects.[12]
-
Procedure: Prepare your calibration curve by spiking known concentrations of the analyte into extracted blank matrix (from a source known to be free of the analyte). This ensures that the standards and the samples experience similar matrix effects.
-
Limitation: This method assumes that the matrix effect is consistent across all unknown samples, which may not always be the case due to biological variability.
Decision Tree for Mitigating Matrix Effects
Caption: A decision tree outlining strategies to overcome matrix effects in LC-MS analysis.
Section 4: Summary of Best Practices
To ensure the development of a robust and reliable LC-MS method for IAA conjugates, adhere to the following best practices.
| Strategy | Key Action | Rationale |
| Method Development | Quantitatively assess matrix factor (MF) using at least 6 different matrix lots.[9] | To understand the extent and variability of matrix effects before method validation. |
| Sample Preparation | Employ multi-step Solid-Phase Extraction (SPE) or specific phospholipid removal techniques.[15][20] | To remove the maximum amount of interfering endogenous compounds. |
| Internal Standard | Use a stable isotope-labeled internal standard (SIL-IS) for each analyte whenever possible.[11][17] | To reliably correct for both matrix effects and extraction recovery losses. |
| Chromatography | Optimize LC conditions to achieve baseline separation of the analyte from regions of known ion suppression. | To physically separate the analyte from interfering compounds before they enter the MS source. |
| Calibration | If a SIL-IS is unavailable, use matrix-matched calibration curves.[12] | To ensure that standards and samples are affected by the matrix in a similar way. |
| Validation | Adhere to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation, which includes a thorough assessment of matrix effects.[8][9] | To guarantee the method is robust, accurate, and reproducible. |
By systematically diagnosing and addressing matrix effects through a combination of rigorous sample cleanup, optimized chromatography, and appropriate internal standardization, researchers can achieve high-quality, reliable data in the challenging analysis of IAA conjugates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-treatment Methods for Plant Hormone Samples - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nebiolab.com [nebiolab.com]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. eijppr.com [eijppr.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. longdom.org [longdom.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [discover.restek.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]
Technical Support Center: Optimization of Extraction Protocols for Auxin Metabolites
Welcome to the technical support center for auxin metabolite analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common and complex challenges associated with extracting and quantifying auxins. Our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, empowering you to build robust, self-validating protocols.
Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that form the foundation of a successful auxin extraction protocol.
Q1: What is the most effective starting solvent for auxin extraction from plant tissues?
A1: The choice of solvent is critical and depends on the specific auxin metabolites of interest and the plant matrix. However, a widely accepted and effective starting point is an aqueous organic solvent mixture, typically pre-chilled 80% methanol or 80% acetone .[1][2]
-
Expertise & Experience: The high organic content effectively denatures degradative enzymes, while the water component ensures the extraction of both polar and moderately non-polar auxin species.[3] Using solvents pre-chilled to at least -20°C is a standard practice to further quench metabolic activity and prevent analyte degradation upon cell lysis.[1] While solvents like isopropanol or acetonitrile can also be used to avoid potential esterification of indole-3-acetic acid (IAA) that can occur with primary alcohols, methanol remains a common choice due to its extraction efficiency.[4] It is also critical to ensure all solvents are of high purity and free from peroxides, which are known to destroy IAA.[2]
Q2: How critical is the use of an internal standard, and which one should I choose?
A2: The use of an internal standard is absolutely essential for accurate and reproducible quantification. It is the cornerstone of a self-validating system. Auxin analysis is challenged by low endogenous concentrations and potential analyte loss at every stage—from extraction and purification to ionization in the mass spectrometer.[4][5] An internal standard co-extracted with your sample corrects for these losses.
-
Trustworthiness: The gold standard is a stable isotope-labeled internal standard that is chemically identical to the analyte. For IAA, [¹³C₆]IAA is considered the best choice.[4][6] The six ¹³C atoms provide a +6 Da mass shift, which prevents isotopic interference from the natural abundance of isotopes in the endogenous analyte.[4] While deuterated standards (e.g., [²H₅]IAA) are also used, they can sometimes exhibit slight chromatographic shifts and carry a minor risk of back-exchange, making ¹³C-labeled standards superior for quantitative accuracy.[4][7] The internal standard must be added at the very first step, ideally to the frozen plant tissue before homogenization, to account for all subsequent analyte losses.[6][8]
Q3: My auxin metabolites seem to be degrading during sample preparation. What are the primary causes and prevention strategies?
A3: Indole-3-acetic acid (IAA) and some of its precursors are notoriously unstable.[9][10] Degradation can be caused by enzymatic activity, oxidation, light, and heat.[9]
-
Key Prevention Strategies:
-
Immediate Freezing: Harvest tissue by flash-freezing in liquid nitrogen to halt all enzymatic processes instantly.[6][9]
-
Work Cold and Fast: Perform all extraction steps on ice or at 4°C. Use pre-chilled solvents and centrifuge under refrigeration.[10] This minimizes enzymatic degradation.
-
Protect from Light: Conduct extractions in low-light conditions or use amber-colored tubes, as IAA is light-sensitive.[1][9]
-
Prevent Oxidation: The indole ring is susceptible to oxidation. While not always necessary with rapid, cold extractions, some protocols advocate for the inclusion of antioxidants like butylated hydroxytoluene (BHT) or diethyldithiocarbamic acid (DIECA) in the extraction buffer.[10]
-
Q4: How does pH influence the extraction and purification of auxins?
A4: pH is a critical parameter that must be controlled, particularly during liquid-liquid extraction (LLE) and solid-phase extraction (SPE). IAA is a weak acid (pKa ≈ 4.75).
-
Expertise & Experience:
-
For LLE: To extract acidic auxins from an aqueous phase into a less polar organic solvent (like diethyl ether or ethyl acetate), the pH of the aqueous phase must be acidified to ~2.5-3.0. At this pH, the carboxyl group is protonated (COOH), making the molecule neutral and more soluble in the organic phase.[11]
-
For SPE: During reversed-phase SPE (e.g., using a C18 cartridge), the sample is typically acidified before loading. This ensures the auxin is in its neutral form, allowing it to bind effectively to the non-polar stationary phase.[10] To elute the auxin, a solvent with a higher pH (or a much stronger organic composition) is used to deprotonate the auxin, making it more polar and releasing it from the sorbent.
-
Troubleshooting Guide: Common Extraction Problems
This section provides a logical framework for diagnosing and solving specific issues encountered during auxin extraction.
Problem 1: Low or No Analyte Recovery
Q: My final analysis shows very low or undetectable levels of auxins. How can I identify the step where I'm losing my sample?
A: Systematically evaluating each step of your workflow is key. Low recovery is the most common problem in SPE and can stem from multiple causes.[12]
Caption: A workflow for diagnosing the cause of low auxin recovery.
Q: I've narrowed down my analyte loss to the Solid-Phase Extraction (SPE) step. What are the common pitfalls?
A: SPE is a powerful purification technique but requires careful optimization. Each step—conditioning, loading, washing, and elution—can be a point of failure.[13][14]
Caption: A decision tree for troubleshooting low recovery in SPE.
Problem 2: High Variability Between Replicates
Q: My results are not reproducible across replicates. What could be the cause?
A: High variability often points to inconsistent sample handling or non-homogenous starting material.
-
Trustworthiness:
-
Incomplete Homogenization: If the initial frozen tissue is not ground to a uniform, fine powder, aliquots taken for extraction will have different compositions. Cryogenic grinding with a bead mill is highly recommended.[10][15]
-
Inconsistent Pipetting: Given the small volumes often used, precise and consistent addition of the internal standard and solvents is crucial.
-
SPE Column Drying: Allowing the sorbent bed to dry out after the conditioning step and before sample loading can lead to inconsistent flow and poor analyte retention.[12] Ensure the sorbent remains wetted.
-
Matrix Effects in LC-MS: If purification is insufficient, co-eluting compounds from the plant matrix can suppress or enhance the ionization of your analyte, leading to variability. A stable isotope-labeled internal standard is the best tool to correct for this, as it will be affected by the matrix in the same way as the endogenous analyte.[4]
-
Problem 3: Emulsion Formation During Liquid-Liquid Extraction (LLE)
Q: I am getting a persistent emulsion layer between the aqueous and organic phases during LLE. How can I resolve this?
A: Emulsions are common when samples contain high levels of lipids or other surfactant-like molecules.[16]
-
Expertise & Experience:
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times. This reduces the energy that forms emulsions while still allowing for phase partitioning.[16]
-
Centrifugation: Transferring the mixture to a centrifuge tube and spinning at a moderate speed can often break the emulsion.
-
"Salting Out": Add a small amount of a saturated salt solution (e.g., NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic solvent and forcing a cleaner separation.[16]
-
Alternative Techniques: For samples prone to emulsions, consider switching from LLE to SPE, which is less susceptible to this issue.
-
Data & Protocols
Table 1: SPE Sorbent Selection and pH Optimization for Auxin Extraction
| Sorbent Type | Retention Mechanism | Sample Loading Conditions | Elution Conditions | Common Use Case |
| C18 (Reversed-Phase) | Hydrophobic Interaction | Acidify sample to pH 2.5-3.0 to neutralize IAA. Load in low organic solvent. | Elute with high percentage of organic solvent (e.g., 80% Methanol). | General purpose cleanup of crude plant extracts.[10] |
| Mixed-Mode Anion Exchange | Hydrophobic & Anionic | Load at pH > 5.7 to ensure IAA is charged (COO⁻). | Wash with organic solvent to remove non-polar interferences. Elute by lowering pH to neutralize IAA. | Provides higher selectivity by removing neutral and cationic interferences. |
Detailed Protocol: General Auxin Metabolite Extraction from Plant Tissue
This protocol provides a robust starting point for the extraction of IAA and related metabolites for LC-MS/MS analysis.
1. Sample Preparation & Homogenization a. Weigh 20-50 mg of fresh plant tissue in a 2 mL screw-cap tube pre-chilled in liquid nitrogen. b. Flash-freeze the tissue by immersing the tube in liquid nitrogen.[6] c. Add 2-3 pre-chilled metallic or zirconia beads to the tube. d. Immediately add the appropriate volume of your internal standard solution (e.g., 10 µL of a [¹³C₆]IAA stock solution).[10] e. Homogenize the frozen tissue to a fine powder using a cryogenic bead mill (e.g., Retsch MM 301) for 3-5 minutes at 25-30 Hz.[10]
2. Extraction a. To the frozen powder, immediately add 1 mL of ice-cold extraction buffer (e.g., 80% Methanol in water). b. Tightly cap the tube and vortex briefly. c. Place the tube on a shaker or rotator at 4°C for 30-60 minutes in the dark.
3. Clarification a. Centrifuge the extract at >15,000 x g for 15 minutes at 4°C.[10] b. Carefully transfer the supernatant to a new, clean tube without disturbing the pellet.
4. Purification via C18 SPE a. Conditioning: Pass 1 mL of methanol through a C18 SPE cartridge, followed by 1 mL of water. Do not let the sorbent go dry.[17] b. Equilibration: Pass 1 mL of your sample loading buffer (e.g., water acidified to pH 3.0) through the cartridge. c. Loading: Acidify your clarified extract from step 3 to pH 3.0 with formic or hydrochloric acid.[10] Load the entire sample onto the SPE cartridge at a slow, controlled flow rate (~1 drop per second). d. Washing: Wash the column with 1 mL of the acidified water to remove polar impurities. e. Elution: Elute the bound auxins with 1 mL of 80% methanol into a clean collection tube.
5. Final Preparation for Analysis a. Evaporate the eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator. Avoid overheating. b. Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase for your LC-MS analysis (e.g., 10% acetonitrile in water with 0.1% formic acid). c. Vortex thoroughly and transfer to an autosampler vial for analysis.
References
- Strategies for Extracting, Purifying, and Assaying Auxins
- How do you extract auxin
- Strategies for Extracting, Purifying, and Assaying Auxins from Plant Tissues. The University of Chicago Press: Journals.
- Method Validation for Auxin Profiling: A Comparative Guide to Using ¹H-Indole-d₅-3-acetamide as an Internal Standard. Benchchem.
- Auxin Metabolite Profiling in Isol
- Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantific
- Current analytical methods for plant auxin quantification - A review.
- Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins. PMC - NIH.
- Auxin Analysis | Plant Metabolomics Facility. University of Minnesota Twin Cities.
- Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. PubMed Central.
- (PDF) Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants.
- Ultra-rapid auxin metabolite profiling for high-throughput mutant screening in Arabidopsis. Journal of Experimental Botany | Oxford Academic.
- The Use of Auxin Quantification for Understanding Clonal Tree Propag
- Preventing Prunasin degradation during sample extraction and storage. Benchchem.
- Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- Chromatography Troubleshooting Guides-Solid Phase Extractions. Thermo Fisher Scientific - SG.
- Three Common SPE Problems.
- Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex.
- (a) Effect of solution pH on extraction efficiency of 2,4-D (SALLE conditions.
- How to Solve Common Challenges in Solid-Phase Extraction. SiliCycle.
- Cell wall pH and auxin transport velocity. PMC - NIH.
- Tips for Troubleshooting Liquid–Liquid Extractions.
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- 17. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
Challenges in quantifying low-level plant hormones
Challenges in Quantifying Low-Level Plant Hormones
Welcome to the . This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of low-level plant hormone quantification. Phytohormones are signaling molecules that regulate nearly every aspect of plant life, often at vanishingly low concentrations (pg/g to ng/g fresh weight).[1][2] Their accurate measurement is paramount but fraught with analytical challenges. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions and concerns regarding phytohormone analysis.
Q1: What is the biggest challenge in quantifying low-level plant hormones?
A1: The single greatest challenge is the complexity of the plant matrix itself.[3][4] Plant tissues are dense with primary and secondary metabolites (pigments, lipids, phenolics, etc.) that are often present at concentrations orders of magnitude higher than the target hormones.[1][5] These interfering substances can cause significant problems during both sample preparation (e.g., analyte loss) and analysis, particularly with mass spectrometry (a phenomenon known as "matrix effects").[3][4][6]
Q2: Which analytical method is better for low-level quantification: LC-MS/MS or ELISA?
A2: For quantitative, high-specificity analysis of low-level hormones, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[2][7][8] Its major advantages are high sensitivity, the ability to distinguish between structurally similar compounds, and the capacity to quantify multiple hormones in a single run.[5][8][9] Immunoassays like ELISA can be useful for high-throughput screening but may suffer from cross-reactivity with related compounds and generally have higher limits of detection compared to modern LC-MS/MS methods.[10][11]
Q3: Why is an internal standard so critical for accurate quantification?
A3: Internal standards (IS), particularly stable isotope-labeled versions of the target analyte (e.g., d6-Abscisic Acid), are essential for achieving accurate and precise quantification.[2] An ideal IS is added at the very beginning of the extraction process.[2] Because it has nearly identical chemical and physical properties to the endogenous hormone, it experiences the same losses during extraction, purification, and the same ionization variability in the mass spectrometer. By tracking the signal of the known amount of IS, you can correct for these variations and accurately calculate the concentration of the endogenous analyte.[2]
Q4: Can I use a single, universal extraction protocol for all plant hormones and tissues?
A4: While some broad-spectrum protocols exist, a "one-size-fits-all" approach is often suboptimal.[3] The vast chemical diversity of phytohormones—from the polar cytokinins to the more nonpolar gibberellins—means that extraction and purification efficiencies will vary with any single method.[3][12] Furthermore, different tissues (e.g., oily seeds vs. watery leaves) present unique matrix challenges.[7] It is best to start with a validated method for your hormone class and tissue type and then optimize from there.
Q5: What does "matrix effect" mean in the context of LC-MS/MS analysis?
A5: Matrix effect refers to the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[3][13] In the electrospray ionization (ESI) source of a mass spectrometer, these interfering compounds can compete with the target hormone for ionization, typically leading to a suppressed signal (ion suppression).[3] Less commonly, they can enhance the signal. This effect is a major source of inaccuracy and must be assessed and mitigated for reliable quantification.[4][6][13]
Section 2: In-Depth Troubleshooting Guides
This section provides structured, step-by-step guidance for resolving specific experimental problems.
Guide 1: Low or No Analyte Signal in LC-MS/MS
This is one of the most common and frustrating issues. A systematic approach is key to diagnosing the root cause.
The first step is to determine if the problem is sample-specific or system-wide. The signal from your stable isotope-labeled internal standard (IS) is the most crucial diagnostic tool.
If the Internal Standard (IS) signal is also LOW or ABSENT:
This strongly suggests a problem with either the sample preparation process or the instrument itself, as both the analyte and the IS were lost or suppressed together.
-
Action 1: Inject a Pure Standard. Prepare a simple solution of your hormone and its IS in the mobile phase and inject it directly.
-
Causality: This step isolates the instrument from the sample matrix. If the signal is strong, you have confirmed the issue lies within your sample extraction and cleanup. If the signal is still poor, the problem is with the LC-MS system (e.g., dirty ion source, clogged lines, detector issue) or the standard solutions themselves have degraded.[14]
-
-
Action 2: Review Sample Preparation. If the instrument is fine, scrutinize your sample prep.
-
Extraction Efficiency: Are you using the correct solvent for your target hormone class? A common starting point is 80% methanol or acetonitrile with a weak acid (e.g., 1% acetic acid), which efficiently disrupts cells while precipitating proteins.[15] Ensure tissue is thoroughly homogenized, often by grinding in liquid nitrogen.[5][16]
-
Solid-Phase Extraction (SPE): This is a critical cleanup step but also a common point of analyte loss.[17] Ensure you are using the correct sorbent (e.g., C18 for general purpose reverse-phase cleanup) and that the cartridge is properly conditioned and not allowed to dry out before elution.[15] Verify that your wash and elution solvents have the correct composition to retain the analyte during washing and fully recover it during elution.
-
Evaporation/Reconstitution: After SPE, samples are often dried down and reconstituted in a smaller volume. Over-drying with excessive heat can cause degradation. Ensure the dried extract is fully redissolved in the reconstitution solvent; vortexing and sonication can help.
-
If the Internal Standard (IS) signal is GOOD:
This is a more nuanced problem. It indicates that the general extraction and analysis were successful (the IS survived), but something specifically affected your target analyte.
-
Action 1: Investigate Analyte Degradation. Hormones can be sensitive to pH, light, and temperature.[18] Indole-3-acetic acid (IAA), for example, is notoriously unstable.
-
Causality: Performing extractions on ice or at 4°C and minimizing exposure to light can prevent enzymatic or chemical breakdown.[19] Ensure the pH of your extraction buffer is appropriate for your analyte's stability.
-
-
Action 2: Check for Analyte-Specific Matrix Effects. While the IS corrects for many matrix effects, it's possible for an interfering compound to co-elute perfectly with your target analyte but not with the IS (which may have a slightly different retention time).
-
Protocol: Post-Extraction Spike. Prepare two samples. (A) A blank matrix extract (a sample extract you believe contains no analyte). (B) The same blank matrix extract spiked with a known amount of your target hormone standard. Analyze both and compare the spiked sample's signal to a pure standard of the same concentration. A significantly lower signal in the spiked matrix indicates ion suppression specific to your analyte's retention time.[13]
-
-
Action 3: Review MS/MS Parameters. Double-check that the Multiple Reaction Monitoring (MRM) transitions and collision energies for your target analyte are correct and optimized.[20][21] A simple typo in the acquisition method can lead to no signal being recorded.
Guide 2: Poor Reproducibility and High Variability
High variability between technical replicates is a clear sign of an uncontrolled aspect of your workflow.
| Potential Cause | Explanation & Causality | Recommended Action & Protocol |
| Inhomogeneous Sampling | Plant tissue is not uniform. Two aliquots from the same ground tissue powder may have different cell types and thus different hormone concentrations. | Protocol: Pool multiple biological replicates (e.g., several whole leaves or roots). Homogenize the entire pooled sample thoroughly in liquid nitrogen to create a uniform powder. Aliquot your starting material from this homogenous powder. |
| Inconsistent Extraction | Minor variations in timing, temperature, or vortexing during the extraction can lead to different efficiencies between samples. | Standardize every step. Use a multi-tube vortexer for consistent agitation. Ensure all samples incubate for the same duration at the same temperature. Prepare a master mix of extraction solvent containing the internal standard to add to all samples.[22] |
| Matrix Effects | The extent of ion suppression can vary from sample to sample, especially if the overall composition of the biological material differs (e.g., control vs. treated).[6][7] | 1. Improve Cleanup: Add an extra purification step (e.g., liquid-liquid extraction or a different SPE phase) to remove more interferences.[1][23] 2. Dilute the Sample: Diluting the final extract can reduce the concentration of interfering compounds, thereby lessening the matrix effect. 3. Create a Matrix-Matched Calibration Curve: This is the most robust solution. Use a blank plant extract, stripped of endogenous hormones, to prepare your calibration standards. This ensures that your standards experience the same matrix effects as your samples, leading to more accurate quantification.[4][16] |
| LC Carryover | "Sticky" compounds from one injection can elute in a subsequent run, artificially inflating the signal. | Protocol: Run a blank injection (mobile phase only) after a high-concentration sample. If you see a peak for your analyte, carryover is occurring. Optimize your column wash step between injections (e.g., a stronger solvent wash or a longer gradient) and clean the injector port and needle. |
graph TD { A[Start: Suspect Matrix Effects] --> B{Quantify the Effect}; B --> C[Post-Extraction Spike Method]; C --> D{Calculate Matrix Effect (ME %)\nME = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100}; D --> E{Is |ME %| > 15-20%?}; E -- Yes --> F[Mitigation Strategy Needed]; E -- No --> G[Matrix Effect is Negligible]; F --> H[Improve Sample Cleanup (SPE, LLE)]; F --> I[Optimize Chromatography]; F --> J[Use Matrix-Matched Calibrants]; H --> K[Re-evaluate ME %]; I --> K; J --> L[Final Quantitation];subgraph "Evaluation" B; C; D; E; G; end subgraph "Mitigation" F; H; I; J; end subgraph "Validation & Final Analysis" K; L; end style A fill:#F1F3F4,stroke:#5F6368 style G fill:#34A853,stroke:#FFFFFF,font-weight:bold,color:#FFFFFF style L fill:#34A853,stroke:#FFFFFF,font-weight:bold,color:#FFFFFF style F fill:#EA4335,stroke:#FFFFFF,font-weight:bold,color:#FFFFFF
}
References
-
Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science. [Link]
-
P., R. (n.d.). G. HORMONE ANALYSIS G1. Methods of Plant Hormone Analysis. ResearchGate. [Link]
-
da Silva, C. M. S., et al. (2012). The role of matrix effects on the quantification of abscisic acid and its metabolites in the leaves of Bauhinia variegata L. using liquid chromatography combined with tandem mass spectrometry. Brazilian Journal of Plant Physiology. [Link]
-
Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. FAO AGRIS. [Link]
-
Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. ResearchGate. [Link]
-
Šimura, J., et al. (2018). Can plant hormonomics be built on simple analysis? A review. Plant Journal. [Link]
-
Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. PubMed Central. [Link]
-
Al-Jabri, M., et al. (2024). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. Molecules. [Link]
-
Hashiguchi, T., et al. (2021). Quantification of plant hormones by standard addition method. protocols.io. [Link]
-
Svačinová, J., et al. (2012). Plant Hormonomics: Multiple Phytohormone Profiling by Targeted Metabolomics. Molecular Plant. [Link]
-
da Silva, C. M. S., et al. (2012). The role of matrix effects on the quantification of abscisic acid and its metabolites in the leaves of Bauhinia variegata L. CORE. [Link]
-
Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. SciSpace. [Link]
-
Zhang, W., et al. (2020). Simultaneous analysis of thirteen phytohormones in fruits and vegetables by SPE-HPLC–DAD. Scientific Reports. [Link]
-
ARC Centre of Excellence for Plant Success in Nature and Agriculture. (2021). Phytohormone extraction. Plant Success. [Link]
-
Hashiguchi, T., et al. (2021). Matrix effects in plant hormone determination. ResearchGate. [Link]
-
Tarkowski, P., et al. (2020). New Trends in Phytohormone Analysis. ResearchGate. [Link]
-
da Silva, C. M. S., et al. (2012). The role of matrix effects on the quantification of abscisic acid and its metabolites in the leaves of Bauhinia variegata L. using liquid chromatography combined with tandem mass spectrometry. Repositório Institucional UNESP. [Link]
-
Cao, D., et al. (2022). Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds. Bio-protocol. [Link]
-
Cao, D., et al. (2020). A Rapid Method for Quantifying RNA and Phytohormones From a Small Amount of Plant Tissue. Frontiers in Plant Science. [Link]
-
Agri E-learning. (2024). L10 Challenges and practical problems of plant hormone in Biotechnology. YouTube. [Link]
-
Bio-protocol. (n.d.). Plant hormone. Bio-protocol. [Link]
-
Agri E-learning. (2024). Techniques for detection and quantitation of plant hormones. YouTube. [Link]
-
MSU Mass Spectrometry and Metabolomics Core. (2019). MSU_MSMC_003 Phytohormone extraction for LC-MS-MS. Michigan State University. [Link]
-
Nguyen, H. P., et al. (2020). Analysis of Plant Growth Substances (Auxins, Gibberelins and Cytokinins) in Vegetables Using High-Performance Liquid Chromatography Coupled to Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. [Link]
-
Dobrev, P., & Vankova, R. (2012). Analytical Determination of Auxins and Cytokinins. Springer Nature Experiments. [Link]
-
Li, C., et al. (2020). Quantitative analysis of plant hormones based on LC-MS/MS. ResearchGate. [Link]
-
Kanno, Y., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. ResearchGate. [Link]
-
Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification - A review. ResearchGate. [Link]
-
van der Krieken, W. M., et al. (2008). Auxin and cytokinin regulate each other's levels via a metabolic feedback loop. PubMed Central. [Link]
-
Manokari, M. (2022). Drawbacks of using multiple cytokinin and auxins. ResearchGate. [Link]
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Technical Support Center: Troubleshooting Poor Separation of Amino Acid Conjugates in HPLC
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the High-Performance Liquid Chromatography (HPLC) separation of amino acid conjugates. Amino acids and their conjugates are notoriously complex analytes due to their zwitterionic nature, varying polarities, and structural similarities. Poor separation can manifest as peak co-elution, broad peaks, tailing, or inconsistent retention times, all of which compromise data quality and quantification.
This document moves beyond a simple checklist. It provides a structured, in-depth troubleshooting guide rooted in the fundamental principles of chromatography. We will explore the causal relationships between experimental parameters and chromatographic outcomes to empower you to diagnose and resolve separation issues effectively.
Part 1: The First Line of Defense - Initial Checks & FAQs
Before delving into complex method adjustments, it's crucial to rule out common, easily rectified issues. Always start with the simplest explanations.
Q1: My chromatogram looks poor for all peaks, not just one or two. Where should I start?
When all peaks are affected similarly (e.g., universal peak tailing, broadening, or retention time shifts), the issue is likely systemic rather than related to the specific chemistry of one analyte.[1]
-
System Check: First, confirm the basics. Are the mobile phase lines in the correct reservoirs?[2] Is the mobile phase composition correct and has it been freshly prepared?[2][3] Old or improperly prepared mobile phases can lead to a host of problems.[4]
-
Column Connection: Check for loose fittings, especially between the column and the detector.[3] Slippage of PEEK finger-tight fittings can introduce extra-column volume, leading to peak broadening.
-
Column Integrity: A damaged column, such as one with a void at the inlet or a blocked frit, will affect all peaks.[5][6] If you suspect this, and have a spare, validated column, swapping it is the quickest diagnostic test.[5][6]
Q2: Only one or a few of my amino acid conjugate peaks are showing poor shape (e.g., tailing). What does this suggest?
This points to a specific chemical interaction between the problematic analyte(s) and the stationary or mobile phase.
-
Analyte-Specific Interactions: This is the most common cause. Amino acid conjugates, especially those with free amine groups, are prone to secondary interactions with acidic silanol groups on the surface of silica-based columns.[5][6][7] This secondary retention mechanism causes significant peak tailing.[5][7] The solution often lies in adjusting the mobile phase pH or using additives, which we will cover in detail in Part 2.
-
Co-elution: The "poor shape" might be two or more unresolved peaks. To check for this, you can alter the detection wavelength or, if using a DAD/PDA detector, check the peak purity.[6] A change in separation selectivity, achieved by modifying the mobile phase, is needed to resolve co-eluting peaks.[8]
Q3: My retention times are drifting with every injection. What's happening?
Retention time instability is often related to the column not being properly equilibrated or issues with the mobile phase preparation or delivery.
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before the first injection. This can take 10-20 column volumes. For gradient methods, proper re-equilibration between runs is critical.[9]
-
Mobile Phase Issues: Buffers can degrade, especially at neutral or high pH, leading to a change in pH over time.[10] Always prepare fresh mobile phase daily.[10] Additionally, if your HPLC pump's proportioning valve is not working correctly, the mobile phase composition delivered to the column will be inconsistent, causing retention shifts.[2]
Part 2: Deep Dive - Optimizing the Mobile Phase
The mobile phase is the most powerful tool for manipulating separation in reversed-phase HPLC. For ionizable compounds like amino acid conjugates, pH, buffer strength, and additives are critical parameters.[11][12]
Q4: How does mobile phase pH affect the separation of my amino acid conjugates?
Mobile phase pH controls the ionization state of both the analytes and the stationary phase, directly impacting retention and peak shape.[8][13][14]
-
Mechanism of Action: Amino acids contain both a carboxylic acid group (pKa ~2) and an amino group (pKa ~9-10). The derivatizing conjugate will also have its own properties. By adjusting the mobile phase pH, you can suppress the ionization of these functional groups.
-
At low pH (e.g., pH 2-3): The carboxylic acid groups are protonated (neutral), and the amino groups are protonated (positively charged). The acidic silanol groups on the silica column surface are also protonated and thus less likely to cause secondary interactions.[6] This is often a good starting point for method development.[8]
-
At high pH (e.g., pH > 8): The carboxylic acid groups are deprotonated (negatively charged), and the amino groups are deprotonated (neutral). This can increase retention for some compounds but carries the risk of dissolving the silica backbone of standard columns.[10]
-
-
Troubleshooting Steps: If you see peak tailing, especially for basic conjugates, lowering the mobile phase pH is a primary strategy.[6][15] A good rule of thumb is to work at a pH at least 1.5-2 units away from the analyte's pKa to ensure a single, stable ionic form.[8][14][15]
dot
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Technical Support Center: Method Refinement for HILIC Separation of Polar Metabolites
Welcome to the Technical Support Center for Hydrophilic Interaction Liquid Chromatography (HILIC). This guide is designed for researchers, scientists, and drug development professionals who are looking to refine their HILIC methods for the challenging analysis of polar metabolites. Here, we move beyond basic protocols to address the nuances of method development and troubleshooting, providing insights grounded in years of field experience.
Core Principles of HILIC
Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful chromatographic technique for the retention and separation of polar and hydrophilic compounds that are poorly retained in reversed-phase (RP) chromatography.[1][2] The fundamental principle of HILIC involves a polar stationary phase (e.g., bare silica or a polar bonded phase) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile, and a smaller amount of an aqueous component.[3][4]
A key feature of HILIC is the formation of a water-enriched layer on the surface of the polar stationary phase.[1][3] Polar analytes partition into this aqueous layer and are retained.[3][4] Elution is then achieved by increasing the polarity of the mobile phase, which is accomplished by increasing the proportion of the aqueous component in the gradient.[3] This is essentially the opposite of reversed-phase chromatography, where water is the weak solvent.[1]
Troubleshooting Guide: From Symptoms to Solutions
This section addresses common issues encountered during HILIC experiments. Each problem is broken down by probable causes and actionable solutions, explaining the scientific reasoning behind each recommendation.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Poor peak shape is one of the most frequent challenges in HILIC and can significantly impact resolution and sensitivity.[5]
Probable Causes & Solutions
-
Mismatch between Injection Solvent and Mobile Phase: This is a critical factor in HILIC.[6] Injecting a sample dissolved in a solvent significantly stronger (more aqueous) than the initial mobile phase will cause peak distortion.[1][7]
-
Solution: As a best practice, dissolve your sample in the initial mobile phase or a weaker solvent (higher organic content).[6] If analyte solubility is an issue, you can prepare stock solutions in a higher water content, but the final dilution should be in a solvent that closely matches the starting mobile phase conditions.[1][6] For instance, if your initial mobile phase is 90% acetonitrile, your sample diluent should also be around 90% acetonitrile.[1]
-
-
Secondary Interactions with the Stationary Phase: Unwanted interactions, particularly with residual silanols on silica-based columns, can lead to peak tailing, especially for basic compounds.[8]
-
Column Overload: Injecting too much sample mass or volume can saturate the stationary phase.[9]
-
Solution: Reduce the injection volume or the sample concentration. For a 2.1 mm ID column, recommended injection volumes are typically between 0.5-5 µL.[9]
-
-
Interaction with Metal Surfaces: Metal-sensitive compounds, such as those containing phosphate groups, can interact with metal components in the LC system and column, leading to poor peak shape.[5][11]
-
Solution: Consider using a bio-inert or metal-passivated LC system and column. Alternatively, adding a weak chelating agent, like medronic acid, to the mobile phase can improve the peak shape and sensitivity for these analytes.[12]
-
Issue 2: Unstable or Drifting Retention Times
Retention time reproducibility is crucial for reliable compound identification and quantification. Drifting retention times are often a symptom of an unequilibrated system.[13]
Probable Causes & Solutions
-
Insufficient Column Equilibration: The water layer on the HILIC stationary phase takes time to form and stabilize. Inadequate equilibration between injections is a primary cause of retention time drift.[1][8]
-
Solution: Ensure sufficient re-equilibration time in your gradient program. A general guideline is to use a minimum of 10-20 column volumes of the initial mobile phase.[1][8] For a new column, a longer conditioning period is necessary; flushing with at least 50 column volumes of the mobile phase is recommended.[1]
-
-
Mobile Phase Instability: Changes in mobile phase composition, such as the evaporation of the organic solvent or a shift in pH, can cause retention times to drift.[14]
-
Solution: Prepare fresh mobile phases regularly and keep the solvent bottles tightly capped. If using buffered mobile phases, ensure the pH is stable and consider preparing the aqueous and organic phases with the same buffer concentration to maintain constant ionic strength during the gradient.[1]
-
-
Temperature Fluctuations: Changes in ambient or column temperature can affect mobile phase viscosity and interaction kinetics, leading to shifts in retention time.[13][14]
-
Solution: Use a column oven to maintain a constant and stable temperature throughout your analytical run.[13]
-
Issue 3: Insufficient Retention of Polar Analytes
The primary goal of HILIC is to retain polar compounds. When retention is poor, several factors related to the mobile phase and stationary phase should be investigated.
Probable Causes & Solutions
-
Mobile Phase is Too Strong (Too Aqueous): In HILIC, water is the strong, eluting solvent.[1] A mobile phase with too high a water content will result in poor retention.
-
Solution: Increase the percentage of the organic solvent (typically acetonitrile) in your mobile phase.[8][10] HILIC methods usually start with a high organic content, often between 60% and 97%.[10] However, a minimum of 3% water is generally required to maintain the hydrated layer on the stationary phase.[8][10]
-
-
Incorrect Mobile Phase pH: The charge state of ionizable analytes and the stationary phase surface is highly dependent on the mobile phase pH.[10][15]
-
Solution: Adjust the mobile phase pH to ensure your analytes are in their ionized form, which generally enhances their polarity and retention in HILIC. For basic compounds, a lower pH will lead to a positive charge, while for acidic compounds, a higher pH will result in a negative charge. Be mindful that the pH of a highly organic mobile phase can be 1-1.5 units higher than the pH of the aqueous portion alone.[1]
-
-
Inappropriate Stationary Phase: HILIC stationary phases are diverse, with different polarities and selectivities.[16][17]
-
Solution: Select a stationary phase that is appropriate for your analytes. For example, unbonded silica phases work well for basic and neutral polar compounds, while amide phases are versatile for a wide range of polar molecules.[16][18] Zwitterionic phases can be a good starting point for complex mixtures containing acidic, basic, and neutral analytes.[18][19]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right HILIC column?
A1: Column selection is a critical step in HILIC method development.[20] The choice depends on the physicochemical properties of your analytes (e.g., polarity, pKa).[19]
-
For very polar, basic compounds: Unbonded silica or ethylene bridged hybrid (BEH) HILIC columns are often a good choice.[18] Bare silica acts as a cation exchanger at pH values above its pKa (~3.5), enhancing retention of positively charged bases.[19]
-
For a broad range of polar compounds, including acidic, basic, and neutral: Zwitterionic phases (e.g., sulfobetaine) or amide phases offer balanced retention and unique selectivity.[18][19]
-
For acidic or neutral polar compounds: Hypersil GOLD HILIC columns can be effective.[16]
A systematic approach is to screen a few columns with different selectivities (e.g., bare silica, amide, and zwitterionic) to find the most suitable one for your separation.[15][19]
Q2: What is a good starting point for HILIC mobile phase composition?
A2: A common starting point for a HILIC gradient is:
-
Mobile Phase A (Aqueous): Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted).
-
Mobile Phase B (Organic): Acetonitrile.
A typical starting gradient could be 95-90% B to 60-50% B over 10-15 minutes. It is crucial to have at least 3% aqueous component in the mobile phase to maintain the water layer.[10] Do not run gradients from 100% organic to 100% aqueous.[10]
Q3: How should I prepare my samples for HILIC analysis?
A3: Sample preparation should aim to remove interferences and ensure the final sample solvent is compatible with the HILIC mobile phase.[21]
-
Protein Precipitation (PPT): For biological samples like plasma or serum, PPT with a high concentration of organic solvent (e.g., acetonitrile) is a common and effective first step.[3][21] This not only removes proteins but also brings the sample into a solvent composition suitable for HILIC injection.
-
Solid-Phase Extraction (SPE): SPE can provide cleaner extracts. If you are using SPE, the final elution step often uses a high organic solvent, which can be directly compatible with HILIC analysis.[1]
-
Final Solvent Composition: The most critical aspect is the final sample diluent. As mentioned in the troubleshooting section, it should closely match the initial mobile phase conditions to ensure good peak shape.[1][6]
Q4: Can I use solvents other than acetonitrile?
A4: While acetonitrile is the most common organic solvent in HILIC, other polar, water-miscible solvents can be used.[10] The elutropic strength in HILIC is generally the inverse of that in reversed-phase. Protic solvents like methanol and isopropanol are stronger eluents than aprotic solvents like acetonitrile, meaning they will lead to less retention.[10] Therefore, switching to another solvent will significantly alter selectivity and retention.
Visual Workflows and Data
Systematic HILIC Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common HILIC issues.
Caption: A step-by-step workflow for diagnosing and resolving common HILIC issues.
HILIC Method Development Logic
This diagram illustrates the decision-making process for developing a robust HILIC method.
Caption: A logical flow for systematic HILIC method development.
Table 1: Recommended Starting Buffer Conditions
| Buffer System | Recommended pH Range | Suitability |
| Ammonium Formate | 2.8 - 4.8 | Excellent for positive ion mode MS, good for acidic and basic analytes.[10] |
| Ammonium Acetate | 3.8 - 5.8 & 8.0 - 10.0 | Versatile for both positive and negative ion mode MS.[10] |
| Ammonium Bicarbonate/Carbonate | 8.5 - 10.5 | Primarily for negative ion mode MS, good for acidic compounds.[12] |
Note: Buffer concentrations of 10-20 mM are generally recommended. Higher concentrations may not be soluble in high organic mobile phases.[10]
References
- 1. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 2. pharmanow.live [pharmanow.live]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sample Solvent in HILIC | Separation Science [sepscience.com]
- 7. agilent.com [agilent.com]
- 8. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. youtube.com [youtube.com]
- 12. lcms.cz [lcms.cz]
- 13. uhplcs.com [uhplcs.com]
- 14. welch-us.com [welch-us.com]
- 15. hplc.eu [hplc.eu]
- 16. HILIC 固定相 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. A survey of polar stationary phases for hydrophilic interaction chromatography and recent progress in understanding retention and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lcms.cz [lcms.cz]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. chromacademy.com [chromacademy.com]
- 21. Sample Preparation Strategies for the Effective Quantitation of Hydrophilic Metabolites in Serum by Multi-Targeted HILIC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Trace Analysis of Phytohormones
Welcome to the Technical Support Center for Phytohormone Trace Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent contamination issues that can compromise the accuracy and reliability of your experimental results. As a Senior Application Scientist, I have compiled this guide based on field-proven insights and established scientific principles to help you navigate the challenges of ultra-trace level quantification.
Troubleshooting Guide
This section addresses specific problems you may encounter during your phytohormone analysis workflow, providing step-by-step guidance to identify and resolve the root cause.
Q1: I'm observing unexpected, non-reproducible peaks (ghost peaks) in my LC-MS chromatograms, especially in my blank runs. What are the likely sources and how can I eliminate them?
A1: Ghost peaks are a common frustration in trace analysis and often point to contamination within your analytical system or sample preparation workflow.[1][2] These peaks can be sporadic and may appear even in solvent blanks, making data integration and quantification unreliable.[2] The most common culprits are impurities in your mobile phase, carryover from previous injections, or contaminants introduced during sample preparation.[3]
Underlying Cause & Solution:
-
Mobile Phase Contamination: Impurities in solvents or additives, particularly water, are a primary source of ghost peaks.[1][4] Even high-purity water can become contaminated with phthalates from storage containers or tubing.[5]
-
Troubleshooting Steps:
-
Solvent Purity: Always use the highest purity solvents available, such as LC-MS or spectrophotometric grade.[6][7] These solvents are specifically tested for low levels of impurities that could interfere with your analysis.[8][9]
-
Fresh Solvents: Prepare mobile phases fresh daily and avoid storing them for extended periods.
-
Solvent Filters: Use solvent inlet filters (frits) to prevent particulate matter from entering the system. However, be aware that these filters themselves can sometimes be a source of contamination, so rinse them thoroughly with a high-purity solvent like methanol before use.[10]
-
System Flush: If you suspect mobile phase contamination, replace it with freshly prepared, high-purity solvents and flush the entire LC system thoroughly.
-
-
-
System Contamination & Carryover: Contaminants can accumulate in various parts of the LC-MS system, including the injector, pump, and column.[1] Carryover from a previous, highly concentrated sample is also a frequent cause.
-
Troubleshooting Steps:
-
Injector Cleaning: A dirty injector needle or rotor seal can be a significant source of carryover.[1] Implement a rigorous needle wash protocol using a strong organic solvent.
-
Blank Injections: Run multiple blank injections (using your mobile phase) after a high-concentration sample to ensure the system is clean.
-
Column Contamination: If the ghost peaks persist, it may indicate a contaminated guard or analytical column. Try back-flushing the column (if recommended by the manufacturer) or replacing it.
-
-
-
Sample Preparation Contamination: The sample preparation stage is highly susceptible to the introduction of contaminants from various sources.
-
Troubleshooting Steps:
-
Analyze Your Blanks: Prepare a "process blank" that goes through the entire sample preparation procedure (extraction, evaporation, reconstitution) without the sample matrix. This will help you pinpoint the step where contamination is introduced.
-
Review Consumables: Scrutinize all plasticware, glassware, and solvents used in your sample preparation. As detailed in the following sections, these are major sources of contamination.
-
-
Q2: My mass spec data shows persistent signals at m/z 149, 279, and 391, which I suspect are plasticizers. How can I confirm this and what are the primary sources of this phthalate contamination?
A2: The presence of ions at m/z 149, 279, and 391 is a classic sign of phthalate contamination. The ion at m/z 149 is a common fragment ion for many phthalates, while m/z 279 and 391 often correspond to protonated dibutyl phthalate (DBP) and di(2-ethylhexyl) phthalate (DEHP), respectively. Phthalates are ubiquitous plasticizers, making them one of the most common contaminants in a laboratory environment.[5][11]
Underlying Cause & Solution:
Phthalates are not chemically bound to the polymer matrix in plastics and can easily leach into your samples, especially when in contact with organic solvents.[10][11]
-
Common Laboratory Sources of Phthalates:
-
Plastic Consumables: Polypropylene tubes, pipette tips, and syringe filters are significant sources of phthalate leaching.[12][13][14] Even plastics that are supposedly "phthalate-free" can become contaminated during manufacturing or packaging.[12]
-
Solvent Bottles and Tubing: Plastic caps, liners, and tubing in your LC system or solvent bottles can leach phthalates.[10]
-
Gloves: Some disposable gloves can transfer phthalates to glassware and samples upon contact.
-
Parafilm®: This common lab film is a known source of DEHP contamination.[12][13][14]
-
Environmental Sources: Phthalates are present in lab air and dust, originating from flooring, paints, and cables, and can settle on surfaces and into open containers.[10][15]
-
Troubleshooting and Prevention Protocol:
-
Systematic Elimination: To identify the source, systematically replace plastic items in your workflow with glass or other inert alternatives and observe the effect on your blank chromatograms.
-
Avoid Plastic When Possible: Use glass syringes, glass pipette tips (or pre-rinse plastic tips), and glass centrifuge tubes whenever feasible.[12]
-
Pre-rinse Plasticware: If plastic consumables are unavoidable, pre-rinse them with your extraction solvent. For pipette tips, aspirate and discard the solvent three times before use with your sample.[16]
-
Use High-Quality Consumables: Purchase pipette tips and microcentrifuge tubes from reputable manufacturers that certify their products as free from plasticizers.
-
Cover Samples and Solvents: Keep all samples, standards, and solvent reservoirs covered with aluminum foil or PTFE-lined caps to prevent contamination from airborne particles.[15]
-
Glassware Cleaning: Ensure your glassware cleaning procedure is robust and does not introduce contaminants (see Q4).
Table 1: Common Phthalate Contaminants in Mass Spectrometry
| Common Name | Abbreviation | Molecular Weight ( g/mol ) | Common Adducts/Fragments Observed (m/z) |
| Dimethyl phthalate | DMP | 194.18 | 195 [M+H]⁺, 217 [M+Na]⁺, 163 [M-OCH₃]⁺ |
| Diethyl phthalate | DEP | 222.24 | 223 [M+H]⁺, 245 [M+Na]⁺, 177 [M-OC₂H₅]⁺ |
| Dibutyl phthalate | DBP | 278.34 | 279 [M+H]⁺, 301 [M+Na]⁺, 149 (fragment) |
| Benzyl butyl phthalate | BBP | 312.36 | 313 [M+H]⁺, 335 [M+Na]⁺, 149 (fragment) |
| Di(2-ethylhexyl) phthalate | DEHP | 390.56 | 391 [M+H]⁺, 413 [M+Na]⁺, 149 (fragment) |
Q3: I am detecting a series of repeating ions with a mass difference of 74 Da (e.g., m/z 73, 147, 221). What is this contamination and where is it coming from?
A3: A repeating series of ions with a 74 Da mass difference, often including prominent signals at m/z 73 and 147, is a characteristic signature of polydimethylsiloxane (PDMS), commonly known as silicone.[17][18] PDMS is an extremely common polymer used in a vast array of laboratory and consumer products, and its presence can be a significant issue in mass spectrometry due to its high surface mobility and persistence.[18][19]
Underlying Cause & Solution:
PDMS can easily transfer to surfaces upon contact and can be difficult to remove completely.[19] It can also break down into silicon dioxide, which can form insulating layers on instrument components.[17]
-
Primary Sources of PDMS Contamination:
-
Silicone Tubing: Peristaltic pump tubing and other silicone-based tubing in laboratory equipment are major sources.
-
Vial Caps and Septa: The septa in autosampler vials and caps are often made of silicone.
-
Grease and Lubricants: Silicone-based greases used on ground glass joints or other lab equipment can be a source.
-
Lab Equipment: Many lab items, such as baking molds used for polymer curing or even some pipette bulb fillers, contain silicone.[20]
-
Personal Care Products: Hand lotions, cosmetics, and hair products often contain silicones, which can be inadvertently introduced into the lab environment.
-
Troubleshooting and Prevention Protocol:
-
Audit Your Workflow: Carefully examine every step of your experimental process for potential contact with silicone-containing materials.
-
Use PTFE or PEEK Tubing: Where possible, replace silicone tubing with more inert alternatives like PTFE or PEEK.
-
Select Appropriate Vial Septa: Use PTFE-lined septa for your vials. The PTFE barrier minimizes direct contact between the sample/solvent and the silicone.
-
Maintain Personal Hygiene: Encourage lab personnel to avoid using hand lotions or other personal care products before starting lab work. Always wear gloves.[21][22]
-
Dedicated Glassware: Use dedicated glassware for ultra-trace analysis and ensure it is not used with silicone-based greases.
FAQs: Best Practices for Contamination Prevention
This section provides answers to frequently asked questions about establishing a robust, contamination-free workflow for phytohormone trace analysis.
Q4: What is the most effective protocol for cleaning laboratory glassware to be used in trace analysis?
A4: A meticulous glassware cleaning protocol is fundamental to preventing contamination. Household detergents can leave residues, and simple water rinses are often insufficient.[23] The goal is to remove all organic and inorganic residues without introducing new contaminants.
Expert-Recommended Glassware Cleaning Protocol:
-
Initial Rinse: As soon as possible after use, rinse glassware with a suitable solvent to remove the bulk of any residues.[23]
-
Wash: Wash with a laboratory-grade, phosphate-free detergent (e.g., Alconox, Liquinox) and hot water.[23] Use brushes to scrub surfaces, but ensure brushes are made with inert materials to avoid scratching the glass.[24]
-
Tap Water Rinse: Rinse profusely with tap water (at least 5 times) to remove all detergent.[25]
-
Acid Soak (for non-metallic ware): For new glassware or for removing stubborn residues, soak in an acid bath. A common and effective choice is a 0.5-10% nitric acid solution for at least 4-8 hours, or overnight.[25][26] This helps to remove trace metal and organic contaminants.
-
Purified Water Rinse: After the acid soak, rinse thoroughly with high-purity water (e.g., deionized or Milli-Q water). A minimum of 5 rinses is recommended.[25]
-
Drying: Air-dry glassware by placing it on a clean rack, or dry in an oven. Avoid drying with paper towels or forced air, as this can introduce fibers and other particulates.[23]
-
Storage: Once clean, cover the openings of the glassware with aluminum foil and store in a clean, enclosed cabinet to prevent contamination from dust.[25]
Q5: How critical is the purity of solvents and reagents, and what grade should I be using?
A5: Solvent and reagent purity is absolutely critical in trace analysis.[7] Impurities present in lower-grade solvents can leach from containers, introduce interfering compounds, and contribute to high background noise in your chromatograms, masking the low-level signals of your target phytohormones.[1][4]
Solvent and Reagent Grade Recommendations:
-
Solvents (e.g., Acetonitrile, Methanol, Water): Always use the highest purity available, typically designated as "LC-MS Grade," "HPLC Grade," or "Spectrophotometric Grade."[6][9] These solvents are filtered and undergo rigorous testing to ensure low levels of UV-absorbing impurities, particulates, and non-volatile residues.[6]
-
Reagents and Additives (e.g., Formic Acid, Acetic Acid, Ammonium Acetate): Use high-purity grades, often labeled as "ACS Grade" or higher.[6][27] These reagents are tested for impurities that could interfere with analytical procedures.[6]
-
Phytohormone Standards: Use certified analytical standards from a reputable supplier.[28][29] Prepare stock solutions in high-purity solvents and store them in glass vials at the recommended temperature (typically -20°C or -80°C).[30]
Q6: What are the key principles for preventing cross-contamination between samples?
A6: Cross-contamination, the unintentional transfer of analytes from one sample to another, can lead to false positives and inaccurate quantification.[22] Adhering to strict laboratory practices is essential for prevention.
Key Principles for Preventing Cross-Contamination:
-
Spatial Separation: If possible, designate separate areas in the lab for sample preparation, standard preparation, and analysis.[22][31] This is particularly important for preventing high-concentration standards from contaminating low-concentration samples.[26]
-
Use of Personal Protective Equipment (PPE): Always wear gloves and a clean lab coat. Change gloves frequently, especially after handling a concentrated sample or standard.[21][22]
-
Pipetting Technique: Never reuse pipette tips between different samples or standards.[32] Use filter tips to prevent aerosols from contaminating the pipette barrel.[32]
-
Workflow Organization: Process samples in a logical order, moving from expected low-concentration samples to high-concentration samples. Run blank samples periodically throughout your sequence to monitor for carryover.
-
Cleaning Practices: Clean work surfaces and equipment before and after each use with an appropriate solvent like 70% ethanol.[22]
Visual Guides
Workflow for Troubleshooting Contamination
This decision tree outlines a systematic approach to identifying the source of contamination in your LC-MS analysis.
Caption: A decision tree for troubleshooting contamination sources.
Sources of Contamination in Phytohormone Analysis
This diagram illustrates the various points in a typical workflow where contaminants can be introduced.
Caption: Common sources of contamination in the analytical workflow.
References
-
Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (n.d.). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Taylor & Francis Online. Retrieved from [Link]
-
(n.d.). Plasticizers as Interferences in Pollutant Analyses. PubMed. Retrieved from [Link]
-
(2023, January 17). 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. Teledyne ISCO. Retrieved from [Link]
-
(n.d.). Phthalates: The Main Issue in Quality Control in the Beverage Industry. MDPI. Retrieved from [Link]
-
(n.d.). Elemental Analysis Manual for Food and Related Products. FDA. Retrieved from [Link]
-
Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (n.d.). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Research at TUS. Retrieved from [Link]
-
Reid, A. M., Brougham, C. A., Fogarty, A. M., & Roche, J. J. (2007). An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. ResearchGate. Retrieved from [Link]
-
(n.d.). Glassware Cleaning for Trace TOC Analysis. Frederick National Laboratory. Retrieved from [Link]
-
(2024, February 6). Hiden Analytical Unveils Advanced Detection of Silicone Contamination in Industrial Applications. Hiden Analytical. Retrieved from [Link]
-
(2022, October 28). A Guide to Solvent Grades. CP Lab Safety. Retrieved from [Link]
-
(n.d.). Contamination with Silicone - SIMS Surface Analysis. Hiden Analytical. Retrieved from [Link]
-
(n.d.). Purity and Grading. Advanced Technology & Industrial Co., Ltd. Retrieved from [Link]
-
(2001). Poly-dimethyl-siloxane (PDMS) contamination of polystyrene (PS) oligomers samples: A comparison of time-of-flight static secondary ion mass spectrometry (TOF-SSIMS) and X-ray photoelectron spectroscopy (XPS) results. ResearchGate. Retrieved from [Link]
-
(n.d.). Plasticizer contamination in LCMS samples - WKB11497. Waters Knowledge Base. Retrieved from [Link]
-
(n.d.). Holding Data to a Higher Standard, Part II: When Every Peak Counts-A Practical Guide to Reducing Contamination and Eliminating Error in the Analytical Laboratory. Cannabis Science and Technology. Retrieved from [Link]
-
Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. Frontiers in Plant Science. Retrieved from [Link]
-
(2018). Polydimethylsiloxane Extraction from Silicone Rubber intO Baked Goods Detected by Direct Analysis in Real-Time Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Henderson, T. J. (2024, December 30). How to Clean Laboratory Glassware: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
-
Floková, K., et al. (2014). Validated method for phytohormone quantification in plants. PMC - NIH. Retrieved from [Link]
-
Jakob, A., Crawford, E. A., & Gross, J. H. (2016). Detection of polydimethylsiloxanes transferred from silicone-coated parchment paper to baked goods using direct analysis in real time mass spectrometry. PubMed. Retrieved from [Link]
-
(2018, March 2). M0045 Laboratory Glassware and Plasticware Cleaning Procedures Rev 4.pdf. Feed HACCP. Retrieved from [Link]
-
(2019, March 28). MSU_MSMC_003 Phytohormone extraction for LC-MS-MS. . Retrieved from [Link]
-
(2019). Determination strategies of phytohormones: Recent advances. ResearchGate. Retrieved from [Link]
-
(2025, May 11). Why Solvent Purity Is Crucial in the World of Chemistry. Ibis Scientific, LLC. Retrieved from [Link]
-
(2024, December 12). A Green Analytical Method for Simultaneously Determining Plasticizers Residues in Honeys from Different Botanical Origins. LCGC International. Retrieved from [Link]
-
Mandal, P., Karmakar, S., & Pal, T. K. (2024, October 23). Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. Academic Strive. Retrieved from [Link]
-
(2025, January 6). How to Reduce Sample Contamination. OMNI International Blog. Retrieved from [Link]
-
(n.d.). Plant Hormonomics: Multiple Phytohormone Profiling by Targeted Metabolomics. NIH. Retrieved from [Link]
-
(n.d.). LC-MS Contaminants. Merck Millipore. Retrieved from [Link]
-
(n.d.). Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. MDPI. Retrieved from [Link]
-
(n.d.). A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study. NIH. Retrieved from [Link]
-
(2023, August 1). TECH TIPS: 7 Tips to Avoid Cross-Contamination in the Lab. Labcompare. Retrieved from [Link]
-
(2022, November 2). 5 Tips for preventing cross-contamination in your lab. Flow Robotics. Retrieved from [Link]
-
(2021, September 13). How to Prevent Contamination. YouTube. Retrieved from [Link]
-
(n.d.). Phytohormone extraction. Plant Success. Retrieved from [Link]
-
(2011, May 1). Ghost Peak Investigation in a Reversed-Phase Gradient LC System. LCGC International. Retrieved from [Link]
-
(n.d.). why are lc vials showing ghost peaks with the new generation of mass spectrometers?. Waters Corporation. Retrieved from [Link]
-
(2025, December 12). When Good Methods Go Bad: The Ghost Peak Problem Haunting Your LC-MS. ResinTech. Retrieved from [Link]
-
(2024, February 17). Techniques for detection and quantitation of plant hormones. YouTube. Retrieved from [Link]
-
(2025, September 18). Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices. Frontiers. Retrieved from [Link]
-
(2025, July 2). How to Identify Ghost Peaks in U/HPLC. Phenomenex. Retrieved from [Link]
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Technical Support Center: Enhancing Detection Limits for IAA Amino acid Conjugates
Welcome to the technical support center for the analysis of Indole-3-Acetic Acid (IAA) amino acid conjugates. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods for these low-abundance, yet critically important, plant hormones. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve the highest levels of sensitivity and reproducibility.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we encounter from researchers in the field.
Q1: Why is my signal intensity for IAA conjugates so low, even when the free IAA signal is strong?
A1: This is a frequent challenge and can stem from several factors. Firstly, the endogenous concentrations of specific IAA amino acid conjugates can be significantly lower—sometimes by orders of magnitude—than free IAA.[1][2] Secondly, the ionization efficiency of each conjugate in the mass spectrometer's source can differ substantially from free IAA and from each other due to variations in their physicochemical properties. Finally, suboptimal extraction and cleanup procedures may lead to poor recovery of these specific compounds from a complex plant matrix.[3]
Q2: What is the most critical factor for achieving low detection limits: sample preparation, chromatography, or mass spectrometry?
A2: While all three are vital, a robust sample preparation protocol is the foundation for sensitive analysis. Plant tissues contain a vast array of secondary metabolites that can interfere with your analysis.[3][4] If you do not effectively remove these matrix components and enrich your target analytes, even the most advanced LC-MS/MS system will struggle. Poor sample prep leads to ion suppression, where co-eluting compounds reduce the ionization efficiency of your target analytes in the ESI source, directly impacting detection limits.[4][5][6]
Q3: Should I use positive or negative electrospray ionization (ESI) mode for detecting IAA conjugates?
A3: Positive ESI mode is generally preferred for the analysis of IAA and its amino acid conjugates.[7] This is because the indole ring is readily protonated, leading to the formation of a stable protonated molecule [M+H]⁺.[7][8] While negative mode can be used, positive mode typically yields greater sensitivity for these compounds. Optimization of the MS source parameters for the specific [M+H]⁺ ions of your target conjugates is a critical step.
Q4: How essential are stable isotope-labeled internal standards, and can I use just one for all conjugates?
A4: They are absolutely essential for accurate and precise quantification. Using stable isotope-labeled (e.g., ¹³C₆, D₂, ¹⁵N₁) internal standards is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response, including matrix effects.[9][10] It is highly recommended to use a specific labeled internal standard for each conjugate you are quantifying.[11][12][13] Using a single standard (like ¹³C₆-IAA) for all conjugates assumes that their extraction recovery and ionization efficiencies are identical, which is not a valid assumption and will lead to inaccurate quantification.[14]
In-Depth Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experimental workflow.
Troubleshooting Sample Preparation & Extraction
Problem: My analyte recovery is low and inconsistent between samples.
-
Potential Cause 1: Inefficient Cell Lysis and Extraction. Plant cell walls are robust. If your tissue is not thoroughly homogenized, the extraction solvent cannot efficiently penetrate and extract the analytes.
-
Solution: Always homogenize plant tissues under cryogenic conditions (liquid nitrogen) to a fine powder.[3] This halts enzymatic activity and makes the tissue brittle for effective grinding. For the extraction solvent, a common and effective choice is 80% acetone or 80% acetonitrile in water, often with a small amount of acetic or formic acid to ensure the acidic analytes remain protonated.[15][16][17]
-
-
Potential Cause 2: Suboptimal Solid-Phase Extraction (SPE) Protocol. SPE is a critical cleanup step, but if not optimized, it can be a major source of analyte loss.[3][8][18]
-
Solution: Reverse-phase C18 cartridges are commonly used and effective for IAA and its conjugates.[8][15] Ensure your protocol includes these critical steps:
-
Conditioning: Wet the sorbent with methanol.
-
Equilibration: Flush the column with an acidic aqueous solution (e.g., 1% acetic acid) to match the load conditions.[16][17]
-
Loading: Ensure your sample is acidified (pH ~2.7-3.0) before loading to promote retention of the acidic IAA conjugates on the C18 sorbent.
-
Washing: Use a weak solvent (e.g., 1% acetic acid) to remove polar interferences.
-
Elution: Elute your analytes with a solvent strong enough to desorb them, such as 80% acetonitrile with 1% acetic acid.[16][17]
-
-
-
Potential Cause 3: Analyte Degradation. IAA and its conjugates can be susceptible to enzymatic and oxidative degradation during the extraction process.
Troubleshooting Chromatographic Separation
Problem: I'm observing poor peak shape (e.g., tailing, fronting) for my analytes.
-
Potential Cause 1: Secondary Interactions with the Column. The indole moiety can have secondary interactions with residual silanols on silica-based C18 columns, leading to peak tailing.
-
Solution: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid). The low pH suppresses the ionization of residual silanols, minimizing these unwanted interactions. Using a high-purity, end-capped C18 column is also crucial.
-
-
Potential Cause 2: Mismatch between Injection Solvent and Mobile Phase. Injecting your sample in a solvent that is much stronger than the initial mobile phase composition will cause distorted peaks.
-
Solution: After elution from SPE and evaporation, reconstitute your dried extract in a solvent that is as close as possible to your starting mobile phase conditions (e.g., 5-10% acetonitrile in water with 0.1% formic acid).[4]
-
Troubleshooting Mass Spectrometric Detection
Problem: The signal-to-noise ratio is poor, and I see a high chemical background.
-
Potential Cause 1: Matrix Effects. This is one of the most significant challenges in LC-MS-based plant metabolomics.[4][5] Co-eluting compounds from the plant matrix compete with your analytes for ionization, suppressing their signal.[6][14]
-
Solution 1: Improve your sample cleanup. Consider a multi-step SPE approach, perhaps combining reverse-phase (C18) with an anion exchange mechanism.
-
Solution 2: Optimize your chromatography. A longer gradient or a column with higher resolving power (like a UPLC system) can help separate your analytes from the interfering matrix components.[3]
-
Solution 3: Use stable isotope-labeled internal standards. While they won't eliminate ion suppression, they will be suppressed to the same extent as the endogenous analyte, allowing for accurate quantification despite the matrix effect.[14]
-
-
Potential Cause 2: Suboptimal MS/MS Parameters. The sensitivity of a tandem mass spectrometer relies on the efficient fragmentation of the parent ion into a specific product ion.
-
Solution: For each IAA conjugate, you must optimize the Multiple Reaction Monitoring (MRM) transitions.[3] This involves infusing a pure standard of each conjugate to determine the optimal collision energy (CE) and other parameters for the most intense and stable parent-to-product ion transition. The most common transition for IAA and its conjugates is the fragmentation of the protonated molecule [M+H]⁺ to the quinolinium ion fragment at m/z 130.0.[7]
-
Key Experimental Protocols & Data
Protocol 1: General Extraction and SPE Cleanup
This protocol provides a robust starting point for extracting IAA conjugates from plant tissue.
-
Sample Collection: Flash-freeze ~50-100 mg of plant tissue in liquid nitrogen.[20]
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.
-
Extraction: To the frozen powder, add 1 mL of ice-cold extraction buffer (80% acetonitrile, 19.9% H₂O, 0.1% formic acid) containing the appropriate stable isotope-labeled internal standards.[16][17] Vortex vigorously and incubate at 4°C for 1 hour with shaking.
-
Centrifugation: Centrifuge at >15,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Evaporation: Evaporate the acetonitrile from the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
SPE Cleanup (C18):
-
Acidify the remaining aqueous extract to pH ~3.0 with formic acid.
-
Condition a C18 SPE cartridge (e.g., 50 mg) with 1 mL of methanol, followed by 1 mL of 1% formic acid.[16]
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 1 mL of 1% formic acid.
-
Elute the analytes with 1 mL of 80% acetonitrile containing 0.1% formic acid.
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial LC mobile phase (e.g., 10% acetonitrile, 0.1% formic acid).
Data Table 1: Example LC-MS/MS Parameters for IAA Conjugates
The following table provides starting parameters for a UPLC-MS/MS system operating in positive ESI mode. These must be optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| IAA | 176.1 | 130.1 | 50 | 25 | 15 |
| ¹³C₆-IAA (IS) | 182.1 | 136.1 | 50 | 25 | 15 |
| IAA-Alanine | 247.1 | 130.1 | 50 | 30 | 18 |
| IAA-Aspartate | 291.1 | 130.1 | 50 | 35 | 22 |
| IAA-Glutamate | 305.1 | 130.1 | 50 | 35 | 22 |
| IAA-Leucine | 289.2 | 130.1 | 50 | 30 | 20 |
Visual Workflow and Diagrams
Diagram 1: Workflow for Enhancing IAA Conjugate Detection
This diagram outlines the complete experimental process, highlighting critical stages for troubleshooting and optimization.
Caption: A comprehensive workflow from sample preparation to data analysis for IAA conjugates.
References
-
Mass spectrometry as a quantitative tool in plant metabolomics. (n.d.). Royal Society Publishing. Retrieved January 6, 2026, from [Link]
-
Matsuda, F., Miyazawa, H., Wakasa, K., & Miyagawa, H. (2005). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(4), 778-783. Retrieved January 6, 2026, from [Link]
-
Matsuda, F., Miyazawa, H., Wakasa, K., & Miyagawa, H. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(4), 778–783. Retrieved January 6, 2026, from [Link]
-
Böttcher, C., Roepenack-Lahaye, E., Schmidt, R., Schlereth, A., & Clemens, S. (2007). Evaluation of Matrix Effects in Metabolite Profiling Based on Capillary Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Analytical Chemistry, 79(12), 4631-4639. Retrieved January 6, 2026, from [Link]
-
Optimization of LC/MS conditions for the detection of IAA and... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Bialek, K., & Cohen, J. D. (2004). Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis. Plant Physiology, 134(1), 381-391. Retrieved January 6, 2026, from [Link]
-
Analytical Methods for Plant Hormones. (2023, November 28). PharmiWeb.com. Retrieved January 6, 2026, from [Link]
-
Chen, M. L., Chien, Y. C., & Cohen, J. D. (2024). Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. PLOS ONE, 19(5), e0302213. Retrieved January 6, 2026, from [Link]
-
Solid-phase extraction (SPE) applications in plant hormone analysis. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Chen, M. L., Chien, Y. C., & Cohen, J. D. (2024). Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. PLOS ONE, 19(5), e0302213. Retrieved January 6, 2026, from [Link]
-
Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Li, Y., et al. (2022). Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds. STAR Protocols, 3(4), 101749. Retrieved January 6, 2026, from [Link]
-
Methods of Plant Hormone Analysis. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
-
Study of auxin metabolism using stable isotope labeling and LCMS; evidence for in planta auxin decarboxylation pathway. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Study of auxin metabolism using stable isotope labeling and LCMS. (2023, June 5). bioRxiv. Retrieved January 6, 2026, from [Link]
-
The role of matrix effects on the quantification of abscisic acid and its metabolites in the leaves of Bauhinia variegata L. using liquid chromatography combined with tandem mass spectrometry. (n.d.). SciELO. Retrieved January 6, 2026, from [Link]
-
Li, Y., et al. (2022). Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds. Bio-protocol, 12(20), e4529. Retrieved January 6, 2026, from [Link]
-
Evaluation of Matrix Effects in Metabolite Profiling Based on Capillary Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Matsuda, F., Miyazawa, H., Wakasa, K., & Miyagawa, H. (2005). Quantification of Indole-3-Acetic Acid and Amino Acid Conjugates in Rice by Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(4), 778-783. Retrieved January 6, 2026, from [Link]
-
Isolation of novel indole-3-acetic acid conjugates by immunoaffinity extraction | Request PDF. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
-
A recovery principle provides insight into auxin pattern control in the Arabidopsis root. (2017, February 21). NIH. Retrieved January 6, 2026, from [Link]
-
Effect of Low Light Stress on Distribution of Auxin (Indole-3-acetic Acid) between Shoot and Roots and Development of Lateral Roots in Barley Plants. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]
-
Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
-
Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. (2019, March 22). ResearchGate. Retrieved January 6, 2026, from [Link]
-
Auxin Input Pathway Disruptions Are Mitigated by Changes in Auxin Biosynthetic Gene Expression in Arabidopsis. (n.d.). NIH. Retrieved January 6, 2026, from [Link]
-
Walz, A., & Cohen, J. D. (2004). Indole-3-acetic acid protein conjugates: novel players in auxin homeostasis. Plant and Cell Physiology, 45(7), 891–897. Retrieved January 6, 2026, from [Link]
-
Tam, Y. Y., & Normanly, J. (2000). Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose. Plant Physiology, 123(3), 1163-1170. Retrieved January 6, 2026, from [Link]
Sources
- 1. Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmiweb.com [pharmiweb.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana | PLOS One [journals.plos.org]
- 10. Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Analysis of Indole-3-Acetic Acid Metabolites in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. scielo.br [scielo.br]
- 15. Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Auxin Analysis | Plant Metabolomics Facility [metabolomics.cfans.umn.edu]
Preventing hydrolysis of auxin conjugates during extraction
Welcome to the technical support resource for researchers and scientists working with auxin analysis. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and FAQs to address common challenges in preventing the hydrolysis of auxin conjugates during extraction. Our goal is to ensure the integrity of your samples and the accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: I suspect my results show artificially high levels of free auxin. What are the primary causes of auxin conjugate hydrolysis during extraction?
A1: This is a critical issue in auxin analysis, as unintended hydrolysis can significantly skew the quantification of endogenous free auxin versus its conjugated pools. The two main culprits are enzymatic and chemical hydrolysis.
-
Enzymatic Hydrolysis: Plant tissues contain endogenous enzymes, primarily from the ILR1/IAR3/ILL family of amidohydrolases, whose natural function is to cleave amino acid conjugates to release free, active indole-3-acetic acid (IAA).[1][2][3] If these enzymes are not immediately and completely inactivated upon tissue harvesting, they will continue to function in your extract, artificially inflating free IAA levels at the expense of your target conjugates.[4]
-
Chemical (Abiotic) Hydrolysis: Auxin conjugates, particularly ester-linked conjugates like IAA-glucose, are susceptible to hydrolysis under certain chemical conditions. The stability of IAA itself is highly dependent on pH and temperature.[5][6] For instance, while free IAA is more stable at alkaline pH, these same conditions can promote the hydrolysis of certain conjugates.[5][7] High temperatures during extraction or solvent evaporation can accelerate both degradation and hydrolysis.[8]
Understanding these two factors is the first step toward designing a robust extraction protocol.
Q2: What is the most effective strategy to inactivate the endogenous enzymes that hydrolyze my auxin conjugates?
A2: Halting all biological activity at the moment of sampling is non-negotiable for accurate results. The strategy relies on a combination of physical and chemical methods to denature enzymes instantly and keep them inactive.
-
Flash-Freezing: This is the most critical step. Immediately upon harvesting, flash-freeze your plant tissue in liquid nitrogen.[9] This ceases all metabolic processes, including enzymatic activity. Do not allow the tissue to thaw at any point before it comes into contact with the extraction solvent.
-
Cryogenic Homogenization: The tissue should be ground to a fine powder while still frozen, typically using a mortar and pestle pre-chilled with liquid nitrogen. This ensures that when the extraction solvent is added, it can penetrate the tissue instantaneously and uniformly, maximizing the efficiency of enzyme denaturation.
-
Use of Pre-Chilled Organic Solvents: The extraction solvent's primary role, besides solubilizing auxins, is to denature proteins. Pre-chilling the solvent to at least -20°C is standard practice.[5] An 80% methanol solution is widely used as it is effective at both precipitating proteins and extracting polar and semi-polar metabolites like auxins and their conjugates.[5][10]
-
Maintain Low Temperatures: Every step of the extraction, from homogenization to centrifugation and supernatant transfer, must be performed at low temperatures (e.g., -20°C to 4°C). Use pre-chilled tubes, centrifuges, and pipettes. Exposure to room temperature, even for brief periods, can be enough to allow some enzymatic activity to resume.[11]
The workflow below illustrates the critical points for enzyme inactivation.
Caption: Workflow for preventing enzymatic hydrolysis of auxin conjugates.
Q3: How do I choose the right pH for my extraction buffer to ensure chemical stability?
A3: Selecting the optimal pH is a balancing act between analyte stability and extraction efficiency. Free IAA is an acidic molecule that is most stable in alkaline conditions but is often extracted more efficiently at a slightly acidic pH where it is protonated.[5] Conversely, strongly alkaline conditions (e.g., 1N NaOH) are used to intentionally hydrolyze ester conjugates for total IAA measurement and must be avoided if you need to quantify the intact conjugate.[7]
For routine analysis aiming to preserve both free and conjugated forms, a buffered extraction solvent is recommended. Using a buffer such as imidazole or Tris to maintain the pH around a neutral 7.0 is a common and effective strategy.[7] This provides a good compromise, preventing acid- or base-catalyzed hydrolysis while still allowing for efficient extraction.
The table below summarizes the key considerations:
| pH Range | Effect on Free IAA Stability | Effect on Conjugate Stability | Impact on Extraction Efficiency (for SPE) | Recommendation |
| Acidic (pH < 4) | Low stability, prone to degradation.[5] | Generally stable, but extreme acid can cause hydrolysis. | High. Required for protonating IAA for binding to C18/PMME resins.[12] | Use only immediately before a purification step like SPE, not for initial extraction/storage. |
| Neutral (pH ~7) | Moderate stability. | High stability. Minimizes both enzymatic and chemical hydrolysis. | Low. IAA is ionized and will not retain well on reverse-phase sorbents. | Ideal for initial extraction and storage. Use a buffer (e.g., 200 mM imidazole).[7] |
| Alkaline (pH > 8) | High stability. [5] | Risk of hydrolysis, especially for ester-linked conjugates.[7] | Low. IAA is ionized. | Avoid for initial extraction unless specifically targeting free IAA and confident no ester conjugates are present. |
Troubleshooting Guide
Problem: My recovery of spiked internal standards for auxin conjugates is low, and I see a corresponding increase in the free auxin standard.
This classic symptom points directly to hydrolysis occurring during your sample preparation. Use this decision tree to diagnose the issue.
Caption: Decision tree for diagnosing the cause of auxin conjugate hydrolysis.
Validated Protocol: Extraction of Auxins and their Conjugates with Minimized Hydrolysis
This protocol is designed to be a self-validating system through the inclusion of stable isotope-labeled internal standards.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Pre-chilled (-20°C) mortar, pestle, and spatula
-
Extraction Buffer: 80% Methanol / 20% H₂O with 50 mM Imidazole buffer (pH 7.0). Prepare fresh and chill to -20°C.
-
Stable isotope-labeled internal standards (e.g., ¹³C₆-IAA, ¹³C₆-IAA-Asp, D₅-IAA-Glu).
-
Refrigerated centrifuge (4°C).
Methodology:
-
Harvest and Weigh: Harvest plant tissue (e.g., 50-100 mg fresh weight) and immediately plunge into liquid nitrogen. Record the weight.
-
Internal Standard Spike: Place the frozen tissue in a pre-chilled mortar. Add a known quantity of the internal standard cocktail directly to the frozen tissue. This is the validation step : any hydrolysis from this point forward will be detectable by the conversion of the labeled conjugate to labeled free IAA.
-
Homogenization: Add more liquid nitrogen and grind the tissue with the internal standards to a fine, homogenous powder. Ensure the sample remains frozen throughout.
-
Extraction: Transfer the frozen powder to a tube containing 1.0 mL of pre-chilled (-20°C) Extraction Buffer. Vortex vigorously for 1 minute.
-
Incubation: Place the sample at -20°C for at least 2 hours (or overnight) to allow for complete extraction and protein precipitation.
-
Clarification: Centrifuge the extract at 16,000 x g for 20 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Collection: Carefully transfer the supernatant to a new, pre-chilled tube. This is your crude extract. Store at -80°C until purification.
-
Validation Check: During your LC-MS analysis, monitor for the presence of the labeled free auxin (e.g., ¹³C₆-IAA). Its presence in any significant amount indicates that hydrolysis occurred post-extraction. High recovery of the intact labeled conjugate standard (e.g., >90%) validates that your procedure successfully prevented hydrolysis.
By following these guidelines and protocols, you can be confident in the quality of your extracts and the accuracy of your data on auxin homeostasis.
References
- 1. Auxin: Regulation, Action, and Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germinat… [ouci.dntb.gov.ua]
- 3. [PDF] Characterization of a Family of IAA-Amino Acid Conjugate Hydrolases from Arabidopsis* | Semantic Scholar [semanticscholar.org]
- 4. A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Auxin Extraction and Purification Based on Recombinant Aux/IAA Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.uchicago.edu [journals.uchicago.edu]
- 11. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for Researchers: N-(3-Indolylacetyl)-L-valine vs. Free Indole-3-Acetic Acid (IAA)
For researchers in plant biology, agriculture, and drug development, the choice of an auxin source is a critical experimental decision. While free indole-3-acetic acid (IAA) is the principal, naturally occurring auxin, its conjugated forms, such as N-(3-Indolylacetyl)-L-valine (IAA-Val), offer distinct biochemical properties and experimental advantages. This guide provides an in-depth comparison of free IAA and IAA-Val, supported by experimental data and protocols, to inform your research design.
Introduction: The Active Hormone vs. Its Stable Precursor
Indole-3-acetic acid (IAA) is a pivotal signaling molecule that orchestrates a vast array of developmental processes in plants, from cell division and elongation to organogenesis and stress responses.[1][2][3] It functions as the primary active auxin. However, the cellular concentration of free, active IAA is tightly regulated through a dynamic interplay of biosynthesis, transport, degradation, and conjugation.[4][5][6]
IAA-amino acid conjugates, like IAA-Val, are products of this homeostatic regulation.[7] They are generally considered biologically inactive storage forms that can be hydrolyzed to release free IAA.[6][8][9] This fundamental difference—direct activity versus a slow-release mechanism—defines their distinct applications and performance in experimental systems.
Biochemical Properties and Metabolic Pathways
The divergent roles of free IAA and IAA-Val stem from their distinct metabolic pathways and modes of action.
Free Indole-3-Acetic Acid (IAA)
Free IAA is synthesized primarily from tryptophan and exerts its effect directly.[1][10] Its signaling cascade is one of the most well-characterized in plant biology. At low concentrations, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins form heterodimers with AUXIN RESPONSE FACTOR (ARF) transcription factors, repressing the expression of auxin-responsive genes.[5][11][12] When free IAA is present, it acts as a "molecular glue," promoting the interaction between Aux/IAA repressors and the TIR1/AFB F-box protein co-receptors.[2][12][13] This interaction targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome, thereby liberating ARFs to activate gene transcription.[5][13] This pathway allows for a rapid and direct cellular response to changes in auxin levels.
However, free IAA is susceptible to rapid inactivation through two primary routes:
-
Oxidation: Irreversible degradation to 2-oxindole-3-acetic acid (oxIAA), catalyzed by enzymes like DIOXYGENASE FOR AUXIN OXIDATION (DAO).[4][14][15]
-
Conjugation: Reversible formation of ester- or amide-linked conjugates.[6][10][14]
This compound (IAA-Val)
IAA-Val is an amide-linked conjugate, synthesized by enzymes from the GRETCHEN HAGEN 3 (GH3) family.[4][16] This conjugation process is a key mechanism for maintaining auxin homeostasis, effectively removing excess free IAA from the active pool.[14][17]
The biological activity of IAA-Val is entirely dependent on its conversion back to free IAA. This hydrolysis is catalyzed by specific amidohydrolases, such as members of the IAA-LEUCINE RESISTANT 1 (ILR1)-like family.[4][16][18] Because the expression of these hydrolases is often tissue-specific and developmentally regulated, IAA-Val functions as a stable, slow-release source of the active hormone.[9][16] This provides a sustained, long-term auxin signal that can be more physiologically relevant than a single application of exogenous free IAA.
Diagram: The Central Hub of Auxin Homeostasis
The following diagram illustrates the metabolic relationship between free IAA and its conjugated form, IAA-Valine.
Caption: Workflow for comparing auxin effects on root growth.
Protocol 2: Quantification of Free IAA by LC-MS/MS
This protocol allows for direct measurement of the conversion of IAA-Val to free IAA within plant tissue.
Objective: To quantify the time-dependent release of free IAA in plant tissues following treatment with IAA-Val.
Methodology:
-
Plant Material: Grow Arabidopsis seedlings in liquid MS medium for 7 days.
-
Treatment: Add IAA-Val to the liquid culture to a final concentration of 10 µM. Use a mock treatment (solvent control) as a negative control.
-
Time Course Sampling: Harvest whole seedlings at various time points (e.g., 0, 1, 3, 6, 12, 24 hours) after treatment. Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
Extraction:
-
Homogenize the frozen tissue (50-100 mg) in an extraction buffer (e.g., 80% methanol) containing a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA).
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Purification: Purify and concentrate the auxin fraction from the supernatant using Solid Phase Extraction (SPE).
-
Quantification: Analyze the purified samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Use the ratio of the endogenous IAA signal to the ¹³C₆-IAA internal standard signal for absolute quantification.
-
Data Analysis: Plot the concentration of free IAA over time to visualize the rate of hydrolysis of IAA-Val.
Conclusion and Recommendations
The choice between this compound and free indole-3-acetic acid is not a matter of one being superior, but rather of selecting the right tool for the scientific question at hand.
-
Use Free IAA for:
-
Studying rapid, direct auxin signaling events.
-
Calibrating dose-response curves for auxin sensitivity.
-
Experiments where a transient, high-concentration pulse of auxin is desired.
-
-
Use IAA-Valine for:
-
Investigating long-term developmental processes that require a sustained auxin supply.
-
Mimicking a more physiologically regulated release of active hormone.
-
Studying the activity and expression of IAA-conjugate hydrolases in specific tissues or genetic backgrounds.
-
By understanding their distinct metabolic fates and modes of action, researchers can leverage both free IAA and its conjugated forms to gain deeper insights into the complex world of auxin biology.
References
-
Title: Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses Source: MDPI URL: [Link]
-
Title: 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis Source: PLOS One URL: [Link]
-
Title: Amino acid conjugation of oxIAA is a secondary metabolic regulation involved in auxin homeostasis Source: New Phytologist URL: [Link]
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Title: Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology Source: Biology Discussion URL: [Link]
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Title: Indole-3-acetic acid - Wikipedia Source: Wikipedia URL: [Link]
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Title: Interaction and Integration of Auxin Signaling Components Source: Plant and Cell Physiology URL: [Link]
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Title: cAMP: A Second Messenger in the Auxin Signaling Pathway Source: Lifeasible URL: [Link]
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Title: The chemical nature, functions and application methods of IAA 3-indole acetic acid Source: Haitao URL: [Link]
-
Title: IAA degradation and conjugation regulate IAA homeostasis in Arabidopsis Source: ResearchGate URL: [Link]
-
Title: Auxin conjugates: their role for plant development and in the evolution of land plants Source: Journal of Experimental Botany URL: [Link]
-
Title: 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis Source: PLOS URL: [Link]
-
Title: Mechanisms of auxin signaling Source: Development URL: [Link]
-
Title: 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis Source: SLUpub URL: [Link]
-
Title: Auxin Signaling in Regulation of Plant Translation Reinitiation Source: Frontiers in Plant Science URL: [Link]
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Title: Auxin Metabolism in Plants Source: Cold Spring Harbor Perspectives in Biology URL: [Link]
-
Title: Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis Source: Journal of Biological Chemistry URL: [Link]
-
Title: Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells Source: Frontiers in Marine Science URL: [Link]
-
Title: Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms Source: Plant Signaling & Behavior URL: [Link]
-
Title: Evidence That IAA Conjugates Are Slow-Release Sources of Free IAA in Plant Tissues Source: Plant Physiology URL: [Link]
-
Title: Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples Source: ResearchGate URL: [Link]
-
Title: Dynamics of the concentration of IAA and some of its conjugates during the induction of somatic embryogenesis in Coffea canephora Source: Plant Signaling & Behavior URL: [Link]
-
Title: The Conjugated Auxin Indole-3-Acetic Acid–Aspartic Acid Promotes Plant Disease Development Source: The Plant Cell URL: [Link]
-
Title: Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms Source: International Journal of Molecular Sciences URL: [Link]
-
Title: Protocol for measuring the auxin-induced changes of m6A modification Source: STAR Protocols URL: [Link]
-
Title: Auxins and Cytokinins in Plant Biology: Methods and Protocols Source: ResearchGate URL: [Link]
-
Title: Auxin biosynthesis and storage forms Source: Journal of Experimental Botany URL: [Link]
-
Title: Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis Source: Plant Methods URL: [Link]
-
Title: Auxin homeostasis: new roads in a tight network Source: Journal of Experimental Botany URL: [Link]
-
Title: Regulation of Auxin Homeostasis and Gradients in Arabidopsis Roots through the Formation of the Indole-3-Acetic Acid Catabolite 2-Oxindole-3-Acetic Acid Source: The Plant Cell URL: [Link]
-
Title: Analysis of the impact of indole-3-acetic acid (IAA) on gene expression during leaf senescence in Arabidopsis thaliana Source: BMC Plant Biology URL: [Link]
-
Title: Auxin catabolism unplugged: Role of IAA oxidation in auxin homeostasis Source: PNAS URL: [Link]
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A Researcher's Guide to IAA-Amino Acid Conjugates: A Comparative Analysis
In the intricate world of plant biology and drug development, understanding the nuanced roles of phytohormones is paramount. Indole-3-acetic acid (IAA), the principal auxin, governs a vast array of developmental processes. However, its activity is not solely dictated by its free form. The conjugation of IAA to amino acids creates a diverse pool of molecules with distinct metabolic fates and biological activities. This guide provides a comparative analysis of different IAA-amino acid conjugates, offering insights into their synthesis, stability, and physiological functions, supported by experimental data and detailed protocols.
The Central Role of IAA Conjugation in Auxin Homeostasis
The cellular concentration of free, active IAA is tightly regulated through a dynamic interplay of biosynthesis, transport, degradation, and conjugation.[1][2][3] Amide-linked IAA-amino acid conjugates are key players in this homeostatic network, primarily serving as storage forms, transport molecules, or targets for catabolism.[4][5] The formation of these conjugates is catalyzed by the GRETCHEN HAGEN 3 (GH3) family of enzymes, which possess IAA-amido synthetase activity.[2][6][7] Conversely, the release of free IAA from these conjugates is mediated by the IAA-LEUCINE RESISTANT 1 (ILR1)-like family of amidohydrolases.[1][5][8][9] This reversible conjugation allows plants to finely tune auxin responses in a tissue-specific and developmentally regulated manner.[1]
The choice of the conjugated amino acid is not random and significantly influences the conjugate's fate. Some conjugates, like those with alanine and leucine, are considered reversible storage forms that can be hydrolyzed to release active IAA.[10] In contrast, conjugates with aspartate and glutamate are often targeted for irreversible degradation.[5][11] Furthermore, some conjugates, such as IAA-tryptophan, can even exhibit inhibitory effects on auxin action.[5][10]
Below is a diagram illustrating the central role of IAA-amino acid conjugates in the overall auxin metabolic pathway.
Caption: The central role of IAA-amino acid conjugation in auxin homeostasis.
Comparative Analysis of Key IAA-Amino Acid Conjugates
The biological activity and metabolic stability of IAA-amino acid conjugates vary significantly depending on the specific amino acid attached. This section provides a comparative overview of some of the most well-studied conjugates.
| Conjugate | Primary Role | Reversibility | Relative Biological Activity (as auxin) | Key Enzymes Involved (Synthesis/Hydrolysis) |
| IAA-Alanine (IAA-Ala) | Storage | Reversible | Moderate (slow release of IAA)[12][13] | GH3 / ILR1-like |
| IAA-Leucine (IAA-Leu) | Storage | Reversible | Moderate (slow release of IAA)[1] | GH3 / ILR1 |
| IAA-Aspartate (IAA-Asp) | Degradation Precursor | Generally Irreversible[5][11] | Low | GH3 |
| IAA-Glutamate (IAA-Glu) | Degradation Precursor | Generally Irreversible[5][11] | Low | GH3 |
| IAA-Tryptophan (IAA-Trp) | Inhibitor of Auxin Action | N/A | Antagonistic to IAA[5][10] | GH3-like |
| IAA-Phenylalanine (IAA-Phe) | Storage | Reversible | Moderate | GH3 / IAR3 |
Note: The biological activity is often context-dependent and can vary between different plant species and tissues.
Experimental Protocols for the Study of IAA-Amino Acid Conjugates
To facilitate further research in this area, we provide detailed protocols for the synthesis, purification, and biological characterization of IAA-amino acid conjugates.
Chemical Synthesis of IAA-Amino Acid Conjugates
This protocol describes a general and efficient method for the synthesis of IAA-amino acid conjugates using a water-soluble carbodiimide coupling agent.[4]
Materials:
-
Indole-3-acetic acid (IAA)
-
Amino acid methyl ester hydrochloride
-
1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (WSCI·HCl or EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Dissolve IAA (1.0 mmol) in anhydrous CH2Cl2 (10 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add Et3N (2.2 mmol), WSCI·HCl (1.1 mmol), and HOBt (1.0 mmol) to the stirred solution.
-
Add the desired amino acid methyl ester hydrochloride (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the IAA-amino acid methyl ester conjugate.
-
For the free acid form, the methyl ester can be hydrolyzed using standard procedures (e.g., with LiOH in THF/water).
Caption: Workflow for the chemical synthesis of IAA-amino acid conjugates.
Biological Activity Assay: Arabidopsis Root Elongation
This bioassay is a standard method to assess the auxin-like activity of different compounds by measuring their effect on root growth in Arabidopsis thaliana seedlings.[8][9]
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel or Agar
-
Sterile petri dishes
-
IAA and synthesized IAA-amino acid conjugates
-
Ethanol (for stock solutions)
-
Sterile water
Procedure:
-
Prepare MS medium with 1% sucrose and solidify with 0.8% agar. Autoclave and cool to ~50 °C.
-
Prepare stock solutions of IAA and the test conjugates in ethanol. Add the compounds to the molten MS medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM). Pour the medium into sterile petri dishes.
-
Sterilize Arabidopsis seeds by treating with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes. Wash the seeds five times with sterile water.
-
Stratify the seeds at 4 °C for 2-3 days in the dark.
-
Plate the sterilized, stratified seeds on the prepared MS plates.
-
Orient the plates vertically in a growth chamber with a long-day photoperiod (16 h light / 8 h dark) at 22 °C.
-
After 5-7 days, measure the primary root length of the seedlings.
-
Calculate the percentage of root growth inhibition compared to the control (MS medium with ethanol only).
Analytical Method: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific method for the identification and quantification of IAA and its conjugates in plant tissues.[14][15]
Sample Extraction:
-
Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
Extract the powder with a suitable solvent, such as 80% methanol containing an antioxidant (e.g., butylated hydroxytoluene) and internal standards (e.g., 13C6-IAA).
-
Centrifuge to pellet debris and collect the supernatant.
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove interfering compounds.
-
Elute the auxins with a more polar solvent, such as methanol or acetonitrile.
-
Evaporate the eluate to dryness and resuspend in a small volume of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid, is commonly employed.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is often used. Detection is performed using multiple reaction monitoring (MRM) for high specificity and sensitivity.
Caption: General workflow for the quantification of IAA conjugates by LC-MS.
Conclusion and Future Perspectives
The study of IAA-amino acid conjugates is crucial for a comprehensive understanding of auxin biology. The choice of the conjugated amino acid dictates the metabolic fate and biological activity of the molecule, ranging from being a readily available source of free auxin to a signal for degradation or even an inhibitor of auxin action. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and characterize these important molecules.
Future research should focus on elucidating the substrate specificities of the various GH3 and ILR1-like enzymes to better understand the regulation of IAA conjugate formation and hydrolysis. Moreover, exploring the potential roles of these conjugates in long-distance transport and as signaling molecules in their own right will undoubtedly open new avenues in plant science and agriculture. The application of advanced analytical techniques, such as those described here, will be instrumental in unraveling the complex dynamics of auxin homeostasis.
References
-
Chatzistergiou, A., et al. (2019). Preparation of synthetic auxin-amino acid conjugates. Synthetic Communications, 49(13), 1747-1755. [Link][4][16]
-
Staswick, P. E., et al. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. Plant Cell, 17(2), 616-627. [Link][6][12]
-
Eyer, L., et al. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLoS ONE, 11(7), e0159269. [Link][1][3][17]
-
LeClere, S., et al. (2002). Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis. Journal of Biological Chemistry, 277(23), 20446-20452. [Link][8]
-
LeClere, S., et al. (2002). Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis. Journal of Biological Chemistry, 277(23), 20446-20452. [Link][9]
-
Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757-1773. [Link][5]
-
Staswick, P. E. (2009). Plant hormone conjugation: a signal decision. Plant Signaling & Behavior, 4(7), 663-665. [Link][10]
-
Hangarter, R. P., & Good, N. E. (1981). Evidence That IAA Conjugates Are Slow-Release Sources of Free IAA in Plant Tissues. Plant Physiology, 68(6), 1424-1427. [Link][13]
-
Casanova-Sáez, R., et al. (2021). Auxin Metabolism in Plants. Cold Spring Harbor Perspectives in Biology, 13(3), a039867. [Link][18]
-
Wang, S., et al. (2023). The Roles of GRETCHEN HAGEN3 (GH3)-Dependent Auxin Conjugation in the Regulation of Plant Development and Stress Adaptation. International Journal of Molecular Sciences, 24(24), 17351. [Link][7]
-
Porco, S., et al. (2016). Dioxygenase-encoding AtDAO1 gene controls IAA oxidation and homeostasis in Arabidopsis. Proceedings of the National Academy of Sciences, 113(39), 11021-11026. [Link][11]
-
Tang, Q., et al. (2024). Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. PLoS ONE, 19(5), e0303992. [Link][15]
-
Tang, Q., et al. (2024). Analytical methods for stable isotope labeling to elucidate rapid auxin kinetics in Arabidopsis thaliana. PLoS ONE, 19(5), e0303992. [Link][14]
-
Feung, C. S., et al. (1977). Biological Activity of Amino Acid Conjugates of IAA on Avena Coleoptile and Soybean Callus. Plant Physiology, 59(1), 91-93. [Link][19]
-
Brunoni, F., et al. (2023). Amino acid conjugation of oxIAA is a secondary metabolic regulation involved in auxin homeostasis. New Phytologist, 238(6), 2264-2270. [Link][20]
-
Hu, Y., et al. (2022). Roles of Auxin in the Growth, Development, and Stress Tolerance of Horticultural Plants. Horticulturae, 8(9), 813. [Link][2]
-
Tam, Y. Y., & Normanly, J. (2002). Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose. Plant Physiology, 130(4), 1901-1909. [Link][21]
-
Agilent Technologies. (2021). AdvanceBio Amino Acid Analysis. [Link][22]
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A Researcher's Guide to Validating Quantitative Methods for N-(3-Indolylacetyl)-L-valine
An In-Depth Technical Guide for Method Validation and Comparison
In the intricate worlds of plant physiology, metabolomics, and drug development, the precise quantification of signaling molecules is paramount. N-(3-Indolylacetyl)-L-valine (IA-Val), an amino acid conjugate of the primary plant auxin, indole-3-acetic acid (IAA), plays a crucial role in hormone homeostasis and signaling. Accurately measuring its concentration is key to understanding plant growth, development, and stress responses.
This guide provides a comprehensive framework for validating a quantitative method for IA-Val, designed for researchers, scientists, and professionals who require reliable and reproducible data. We will delve into the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, the gold standard for such analyses, and compare its performance with other common techniques. The principles and protocols detailed herein are grounded in internationally recognized guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2]
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for quantifying phytohormones and their metabolites due to its exceptional sensitivity, selectivity, and specificity.[3][4][5][6][7] This technique combines the separation power of liquid chromatography with the precise detection and structural confirmation capabilities of tandem mass spectrometry, allowing for the accurate measurement of low-concentration analytes like IA-Val even in complex biological matrices.[4][5][7]
A typical LC-MS/MS workflow involves sample extraction, chromatographic separation, ionization of the target analyte, and detection of specific precursor-to-product ion transitions. The validation process ensures that this workflow consistently and reliably measures the true concentration of IA-Val.
Figure 1. General workflow for the quantification of IA-Val using LC-MS/MS.
Core Principles of Method Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] According to ICH Q2(R1) and FDA guidelines, this involves evaluating a specific set of performance characteristics.[1][8][9][10] For a quantitative method like this, the key parameters are:
-
Specificity & Selectivity
-
Linearity & Range
-
Accuracy & Precision
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
Robustness
-
Stability
The following sections provide the rationale, experimental protocols, and acceptance criteria for each of these validation parameters.
Specificity and Selectivity
Why it Matters: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In plant extracts, the chemical complexity is immense. A selective method ensures that the signal you are measuring comes only from IA-Val and not from interfering compounds, preventing falsely elevated results.
Experimental Protocol:
-
Analyze Blank Matrix: Obtain and analyze at least six independent sources of the blank biological matrix (e.g., plant tissue known to be free of IA-Val, if possible).
-
Check for Interference: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for IA-Val and its internal standard (IS) at the expected retention time.
-
Spike and Analyze: Analyze the blank matrix spiked with IA-Val and other structurally related auxin conjugates (e.g., IAA, IA-Aspartate) to demonstrate that the method can differentiate IA-Val from these related compounds.
Acceptance Criteria:
-
The response in the blank matrix at the retention time of IA-Val should be less than 20% of the response of the Lower Limit of Quantitation (LLOQ).
-
The response for the internal standard should be less than 5% of the average IS response in the calibration standards.
-
There should be no significant interfering peaks from other related compounds at the retention time of IA-Val.
Linearity and Range
Why it Matters: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. This relationship allows for the creation of a standard curve to calculate the concentration of unknown samples. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare Calibration Standards: Prepare a stock solution of IA-Val and serially dilute it in the blank matrix to create a series of at least 6-8 non-zero calibration standards.
-
Analyze Standards: Analyze each calibration standard in triplicate.
-
Construct Calibration Curve: Plot the peak area ratio (IA-Val area / Internal Standard area) versus the nominal concentration of IA-Val.
-
Perform Regression Analysis: Apply a linear, weighted (typically 1/x or 1/x²) least-squares regression to the data.
Acceptance Criteria:
-
The coefficient of determination (r²) should be ≥ 0.99.
-
The back-calculated concentration of each calibration standard must be within ±15% of its nominal value (±20% for the LLOQ).
-
At least 75% of the standards must meet this criterion.
| Parameter | Example Value | Acceptance Criteria |
| Calibration Range | 0.1 - 200 ng/mL | Defines the working range |
| Regression Model | Linear, Weighted (1/x²) | Most appropriate for bioanalysis |
| Correlation (r²) | >0.995 | ≥ 0.99 |
| Standard Deviation | <15% (except LLOQ <20%) | Within defined limits |
Table 1. Example Linearity and Range Performance Data.
Accuracy and Precision
Why it Matters: Accuracy refers to the closeness of the measured value to the true value, while precision measures the closeness of repeated measurements to each other. Together, they ensure the data is both correct and reproducible. This is assessed at multiple concentration levels using Quality Control (QC) samples.
Experimental Protocol:
-
Prepare QC Samples: Prepare QC samples in the blank matrix at a minimum of four concentration levels:
-
LLOQ: Lower Limit of Quantitation
-
LQC: Low Quality Control (approx. 3x LLOQ)
-
MQC: Medium Quality Control (mid-range)
-
HQC: High Quality Control (approx. 80% of the highest standard)
-
-
Intra-Assay (Repeatability): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-Assay (Intermediate Precision): Analyze the QC replicates on at least three different days with different analysts or equipment if possible.
Acceptance Criteria:
-
Accuracy: The mean calculated concentration should be within ±15% of the nominal value for LQC, MQC, and HQC (±20% for LLOQ).
-
Precision: The coefficient of variation (%CV) should not exceed 15% for LQC, MQC, and HQC (≤20% for LLOQ).
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Accuracy (% Bias) | Intra-Assay Precision (%CV) | Inter-Assay Accuracy (% Bias) | Inter-Assay Precision (%CV) |
| LLOQ | 0.1 | 5.5% | 11.2% | 8.1% | 14.5% |
| LQC | 0.3 | -2.1% | 7.8% | -0.5% | 9.2% |
| MQC | 50 | 1.3% | 4.5% | 2.0% | 6.1% |
| HQC | 160 | -4.6% | 3.9% | -3.8% | 5.5% |
Table 2. Example Accuracy and Precision Performance Data.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it Matters: The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[6] The LOQ defines the lower end of the method's usable range.[4]
Experimental Protocol:
-
LOD: Typically determined as the concentration that yields a signal-to-noise (S/N) ratio of approximately 3.
-
LOQ: Determined as the lowest standard on the calibration curve (the LLOQ) that meets the acceptance criteria for accuracy (±20%) and precision (≤20%).[6]
Acceptance Criteria:
-
LOD: S/N ratio ≥ 3.
-
LOQ: S/N ratio ≥ 10, with accuracy and precision within 20%.
Figure 2. Relationship between core validation parameters and method reliability.
Comparison of Quantitative Methods
While LC-MS/MS is superior in many respects, other methods may be suitable depending on the research question, available equipment, and required throughput.
| Feature | LC-MS/MS | HPLC-UV/Fluorescence | ELISA (Immunoassay) |
| Specificity | Very High (based on mass) | Moderate (based on retention time & absorbance/fluorescence) | Variable (potential cross-reactivity) |
| Sensitivity | Very High (pg to fg range) | Moderate (ng to µg range) | High (pg to ng range) |
| Throughput | Moderate | Moderate | High |
| Development Cost | High | Moderate | High (for antibody development) |
| Cost per Sample | High | Low | Low to Moderate |
| Confirmation | Inherent (MS/MS fragmentation) | Requires confirmation | None |
| Best For | Definitive quantification, metabolomics, complex matrices | Routine analysis, simpler matrices, higher concentrations | High-throughput screening, relative quantification |
Table 3. Comparative Analysis of Common Quantitative Methods.
Conclusion
Validating a quantitative method for this compound is a rigorous but essential process for generating trustworthy scientific data. By systematically evaluating specificity, linearity, accuracy, precision, and sensitivity according to established guidelines, researchers can ensure their method is fit for purpose. While LC-MS/MS offers unparalleled performance for this application, a thorough understanding of alternative methods allows scientists to select the most appropriate technique for their specific research goals and resources. This guide provides the foundational principles and practical protocols to achieve robust and reliable quantification of this important auxin conjugate.
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A Researcher's Guide to Quantifying Auxin: Evaluating Anti-IAA Antibody Cross-Reactivity with IAA-Valine Conjugate
For researchers in plant biology, agricultural science, and drug development, the accurate quantification of indole-3-acetic acid (IAA), the principal native auxin, is paramount. Auxin homeostasis, meticulously regulated through biosynthesis, transport, and metabolic inactivation, governs nearly every aspect of plant growth and development.[1][2] However, the presence of IAA conjugates, such as IAA-amino acids, presents a significant analytical challenge. These conjugates, formed to store, transport, or mark IAA for degradation, can interfere with immunoassays, leading to an overestimation of the free, biologically active IAA pool.[3][4][5]
This guide provides a comprehensive framework for evaluating the cross-reactivity of anti-IAA antibodies with IAA-valine, a representative IAA-amino acid conjugate. We will delve into the rationale behind experimental design, provide a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA), and offer guidance on data interpretation. This guide is designed to empower researchers to validate their immunoassays, ensuring the specificity and accuracy of their auxin quantification.
The Challenge of IAA Conjugates in Immunoassays
IAA is often found conjugated to amino acids, sugars, and peptides.[1][3][6] The formation of amide-linked IAA-amino acid conjugates is catalyzed by the GRETCHEN HAGEN3 (GH3) family of enzymes.[1] While some conjugates like IAA-Alanine and IAA-Leucine can be hydrolyzed back to free IAA, others such as IAA-Aspartate and IAA-Glutamate are targeted for degradation.[4][7] The specific metabolic fate of IAA-Valine can vary between plant species, but its structural similarity to free IAA makes it a potential cross-reactant in immunoassays.
An antibody's specificity is a critical determinant of an immunoassay's reliability. Cross-reactivity occurs when an antibody binds to molecules other than its target antigen, typically due to shared structural motifs. In the context of auxin analysis, an anti-IAA antibody that cross-reacts with IAA-valine will produce a signal in the presence of the conjugate, leading to an inaccurate measurement of free IAA. Therefore, it is essential to characterize the cross-reactivity profile of any anti-IAA antibody before its use in quantitative studies.
Experimental Workflow for Assessing Cross-Reactivity
The most common and robust method for determining antibody cross-reactivity with small molecules like auxin is the competitive ELISA . This assay measures the ability of a potential cross-reactant (in this case, IAA-valine) to compete with the target antigen (IAA) for a limited number of antibody binding sites.
Caption: Structures of IAA and IAA-valine.
The anti-IAA antibody recognizes a specific epitope on the IAA molecule. The addition of the valine moiety to the carboxyl group of IAA alters the size, shape, and charge of this region. A highly specific antibody will have a binding pocket that precisely accommodates the carboxyl group of free IAA and will not bind effectively when the bulky valine group is present. Conversely, an antibody with a less stringent binding pocket may tolerate this modification, leading to higher cross-reactivity.
Conclusion
The rigorous validation of antibody specificity is a cornerstone of reliable scientific research. For scientists studying auxin, understanding the cross-reactivity of their anti-IAA antibodies with prevalent conjugates like IAA-valine is not merely a technical exercise but a prerequisite for generating accurate and reproducible data. By employing the competitive ELISA protocol detailed in this guide, researchers can confidently characterize their antibodies and ensure the integrity of their auxin quantification. This diligence is essential for advancing our understanding of the complex roles of auxins in plant biology and for the development of novel applications in agriculture and beyond.
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A Comparative Guide to the Biosynthetic Pathways of Indole-3-Acetic Acid (IAA) and Phenylacetic Acid (PAA)
For researchers, scientists, and drug development professionals delving into the world of plant hormones, understanding the nuances of auxin biosynthesis is paramount. While Indole-3-acetic acid (IAA) has long been the poster child of auxins, Phenylacetic acid (PAA) is emerging as a significant, and in many cases more abundant, counterpart.[1] This guide provides an in-depth, objective comparison of the biosynthetic pathways of these two critical phytohormones, supported by experimental evidence and structured to elucidate both their parallels and their fundamental differences.
Introduction: Two Sides of the Auxin Coin
IAA and PAA, despite both being classified as auxins and sharing the ability to regulate plant growth and development, are synthesized from different aromatic amino acid precursors.[2][3] IAA is primarily derived from tryptophan (Trp), while PAA originates from phenylalanine (Phe).[2][4] This fundamental difference in starting material dictates distinct, though structurally analogous, biosynthetic routes. The elucidation of these pathways has been a complex process, relying on genetic studies of mutants, isotopic labeling experiments, and in vitro enzymatic assays to piece together the metabolic puzzle.[5][6][7][8] This guide will dissect these pathways, offering a clear comparison of their core components and regulatory features.
I. The Biosynthesis of Indole-3-Acetic Acid (IAA): A Multi-faceted Network
The biosynthesis of IAA is a well-studied process, characterized by multiple pathways converging on the production of this vital hormone. These pathways are broadly categorized into tryptophan-dependent and tryptophan-independent routes.[9][10][11]
A. Tryptophan-Dependent Pathways: The Primary Routes to IAA
The majority of IAA in plants and many microorganisms is synthesized from tryptophan through several distinct pathways, named after their key intermediates.[11][12][13]
-
The Indole-3-Pyruvic Acid (IPyA) Pathway: This is now considered the main and most conserved IAA biosynthetic pathway in plants.[14][15][16][17][18] It is a two-step process:
-
Step 1: Transamination of Tryptophan. The TAA (TRYPTOPHAN AMINOTRANSEFERASE OF ARABIDOPSIS) family of aminotransferases converts L-tryptophan to indole-3-pyruvic acid (IPyA).[15][16][19]
-
Step 2: Oxidative Decarboxylation of IPyA. The YUCCA (YUC) family of flavin monooxygenases then catalyzes the conversion of IPyA to IAA.[15][16][18][19] This step is considered rate-limiting.[18]
-
-
The Indole-3-Acetamide (IAM) Pathway: This pathway involves the conversion of tryptophan to indole-3-acetamide (IAM) by a tryptophan monooxygenase, followed by the hydrolysis of IAM to IAA by an IAM hydrolase.[9][20] While prominent in bacteria, evidence for this pathway also exists in plants.[20]
-
The Tryptamine (TAM) Pathway: In this route, tryptophan is first decarboxylated to tryptamine (TAM) by a tryptophan decarboxylase.[9][21] TAM is then oxidized to indole-3-acetaldehyde (IAAld), which is subsequently converted to IAA by an aldehyde dehydrogenase.[9][21]
-
The Indole-3-Acetonitrile (IAN) Pathway: This pathway proceeds through indole-3-acetaldoxime (IAOx) as a key intermediate, which can be converted to indole-3-acetonitrile (IAN).[9] A nitrilase then hydrolyzes IAN to produce IAA.[9] This pathway is particularly significant in the Brassicaceae family.[17][21]
B. Tryptophan-Independent Pathway: An Alternative Route
Evidence from labeling studies and tryptophan auxotrophic mutants in species like maize and Arabidopsis has long suggested the existence of a tryptophan-independent pathway for IAA biosynthesis.[5][6] This pathway is thought to use precursors such as indole or indole-3-glycerol phosphate, which are intermediates in the tryptophan synthesis pathway.[5][9] While genetically and biochemically less characterized than the Trp-dependent routes, the discovery of an indole synthase (INS) in Arabidopsis has provided a key component for this long-speculated pathway.[5][22]
II. The Biosynthesis of Phenylacetic Acid (PAA): A Parallel Yet Distinct Pathway
The biosynthesis of PAA, while less extensively studied than that of IAA, is understood to primarily originate from the amino acid L-phenylalanine (Phe).[2][3][4] The pathways show a striking resemblance to the IAA biosynthetic network, but with crucial enzymatic distinctions.
A. The Phenylpyruvate Pathway: The Major Route to PAA
The primary and most analogous pathway to IAA's IPyA route involves the conversion of phenylalanine to phenylpyruvic acid (PPA), which is then converted to PAA.[2][3][4][7]
-
Step 1: Transamination of Phenylalanine. An aminotransferase converts Phe to PPA. While it was initially proposed that the TAA enzymes from the IAA pathway might catalyze this step, evidence from mutants suggests that dedicated aromatic aminotransferases (ArATs) are likely the main enzymes involved.[2][7][14] The TAA1 enzyme, for instance, has a much higher affinity for tryptophan than for phenylalanine.[7]
-
Step 2: Conversion of PPA to PAA. The subsequent conversion of PPA to PAA is thought to be catalyzed by enzymes with flavin monooxygenase activity, similar to the YUCCA enzymes.[1][23] In vitro assays have shown that some YUC proteins can catalyze this reaction.[7] However, genetic studies on yuc and taa mutants reveal that while IAA levels are significantly altered, PAA levels often remain largely unaffected, indicating that distinct enzymes are primarily responsible for PAA biosynthesis in vivo.[14][24]
B. Alternative PAA Biosynthetic Routes
Similar to IAA, alternative pathways for PAA synthesis have been proposed, providing metabolic flexibility.
-
The Phenylacetaldehyde Pathway: This route involves the conversion of phenylalanine to phenylacetaldehyde (PAAld), which is then oxidized to PAA.[3][4][25] This can occur via phenylpyruvate decarboxylation to PAAld or direct conversion from Phe by enzymes like aromatic aldehyde synthases.[3][26]
-
The Phenylacetaldoxime Pathway: A minor, stress-activated pathway has been identified in maize where Phe is converted to phenylacetaldoxime via the enzyme CYP79A2, which is then directly converted to PAA.[4][25]
III. Comparative Analysis: Mirror Images or Distant Relatives?
While the biosynthetic pathways of IAA and PAA appear to be mirror images at a glance—both proceeding from an aromatic amino acid to a keto acid intermediate and then to the final auxin—key experimental data reveal a more complex relationship.[2][24]
| Feature | Indole-3-Acetic Acid (IAA) Biosynthesis | Phenylacetic Acid (PAA) Biosynthesis | Key Comparative Insight |
| Precursor | L-Tryptophan | L-Phenylalanine | Different amino acid precursors are the foundational distinction. |
| Primary Intermediate | Indole-3-Pyruvic Acid (IPyA) | Phenylpyruvic Acid (PPA) | The core pathways are structurally analogous, following a transamination-decarboxylation sequence.[2][14] |
| Key Enzymes (Primary Pathway) | TAA Family (Aminotransferases), YUC Family (Flavin Monooxygenases) | Aromatic Aminotransferases (ArATs), YUC-like enzymes | Despite structural similarities in the pathway, genetic evidence from IAA biosynthetic mutants shows that the primary enzymes are largely distinct and not interchangeable in vivo.[2][14][24][27] |
| Pathway Diversity | High (IPyA, IAM, TAM, IAN, Trp-independent) | Moderate (PPA, PAAld, Phenylacetaldoxime) | IAA biosynthesis is characterized by a more complex and redundant network of pathways.[9][11][13] |
| Metabolic Link | Primarily linked to Tryptophan metabolism. | Linked to Phenylalanine metabolism, which also feeds into a vast array of secondary metabolites (e.g., flavonoids, lignin).[28][29] | The precursors originate from different branches of the shikimate pathway, which synthesizes all aromatic amino acids.[28] |
Experimental Protocol: Isotopic Labeling to Trace Biosynthetic Pathways
A common and powerful method to elucidate these pathways is through stable isotope labeling followed by mass spectrometry. This technique allows researchers to trace the metabolic fate of a labeled precursor.
Objective: To determine if Phenylalanine (Phe) is a precursor to Phenylacetic Acid (PAA) in plant tissue.
Methodology:
-
Preparation of Labeled Precursor: Synthesize or procure a stable isotope-labeled version of the precursor, for example, Deuterium-labeled Phenylalanine (D5-Phe).
-
Incubation: Incubate plant tissue (e.g., pea seedlings, Arabidopsis cell culture) with a known concentration of D5-Phe for a defined period (e.g., 24-48 hours). A control group should be incubated without the labeled precursor.
-
Extraction: Harvest the tissue, flash-freeze in liquid nitrogen to halt metabolic activity, and homogenize. Extract the auxins and their metabolites using an appropriate solvent system (e.g., acidified isopropanol/ethyl acetate).
-
Purification: Purify the extract to enrich for acidic compounds like IAA and PAA, often using solid-phase extraction (SPE) cartridges.
-
Derivatization (Optional but Recommended): To improve chromatographic separation and mass spectrometric detection, derivatize the samples (e.g., methylation with diazomethane).
-
Analysis by LC-MS/MS: Analyze the purified and derivatized samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Set the mass spectrometer to monitor for the specific mass transitions of both unlabeled PAA and the labeled PAA (D5-PAA).
-
The detection of a significant D5-PAA peak in the tissue fed with D5-Phe, which is absent in the control, provides direct evidence that Phe is converted to PAA.
-
-
Quantification: Use an internal standard (e.g., 13C6-PAA) added at the beginning of the extraction to accurately quantify the amount of newly synthesized PAA.[4]
IV. Conclusion and Future Directions
The biosynthetic pathways of IAA and PAA, while originating from different precursors, follow a remarkably similar chemical logic. The primary routes for both involve a transamination followed by an oxidative decarboxylation. However, crucial in vivo and genetic evidence demonstrates that despite this parallel structure, the enzymatic machinery is largely distinct.[2][14][27] The enzymes of the well-established IPyA pathway for IAA biosynthesis (TAA and YUC families) do not appear to be the main drivers of PAA synthesis.[24]
This distinction is critical for researchers in drug development and crop improvement. Targeting a specific enzyme in the IAA pathway may not affect PAA levels, and vice-versa. Understanding this enzymatic separation opens the door to selectively manipulating the levels of individual auxins to achieve desired physiological outcomes. Future research will undoubtedly focus on identifying the specific, dedicated enzymes of the PAA pathway and unraveling the regulatory networks that control the flux between IAA and PAA biosynthesis, which likely involves a delicate balance at the level of their common precursor, chorismate.[30][31]
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The phenylacetic acid (PAA) biosynthesis pathway used in this study. (n.d.). ResearchGate. [Link]
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Tivendale, N. D., et al. (2010). Auxin Biosynthesis in Pea: Characterization of the Tryptamine Pathway. Oxford Academic. [Link]
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Sugawara, S., et al. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Plant and Cell Physiology, Oxford Academic. [Link]
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Kunkel, B. N., & Harper, C. P. (2018). Investigating the biosynthesis and roles of the auxin phenylacetic acid during Pseudomonas syringae-Arabidopsis thaliana pathogenesis. Frontiers. [Link]
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Perez, F. J., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. National Institutes of Health (NIH). [Link]
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Mashiguchi, K., et al. (2011). The main auxin biosynthesis pathway in Arabidopsis. National Institutes of Health (NIH). [Link]
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Allison, M. J. (1965). PHENYLALANINE BIOSYNTHESIS FROM PHENYLACETIC ACID BY ANAEROBIC BACTERIA FROM THE RUMEN. PubMed. [Link]
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Canas, R. A., et al. (2019). Properties and Functional Analysis of Two Chorismate Mutases from Maritime Pine. National Institutes of Health (NIH). [Link]
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A Comparative Guide to GH3 Enzyme Products: Spotlight on N-(3-Indolylacetyl)-L-valine
For researchers, scientists, and drug development professionals navigating the intricate world of auxin biology, understanding the nuanced roles of Indole-3-acetic acid (IAA) conjugates is paramount. The Gretchen Hagen 3 (GH3) family of enzymes plays a critical role in maintaining auxin homeostasis by catalyzing the conjugation of IAA to various amino acids.[1][2][3] This guide provides an in-depth comparison of N-(3-Indolylacetyl)-L-valine (IAA-Val) with other prominent GH3 enzyme products, offering insights into their synthesis, biological efficacy, and metabolic fate, supported by experimental data.
The Central Role of GH3 Enzymes in Auxin Homeostasis
Plant growth and development are meticulously orchestrated by the phytohormone auxin, with IAA being the most crucial form. Maintaining optimal intracellular auxin levels is essential, as excesses can be inhibitory.[4] GH3 enzymes act as key regulators in this process by forming amide-linked IAA-amino acid conjugates, effectively removing excess active IAA from the cellular pool.[2][5] This conjugation is a vital feedback mechanism, as the expression of many GH3 genes is rapidly induced by high auxin concentrations.[2]
The choice of amino acid for conjugation is not arbitrary and dictates the conjugate's ultimate fate. Some IAA-amino acid conjugates, such as those with alanine (Ala) and leucine (Leu), are considered reversible storage forms that can be hydrolyzed back to free IAA by amidohydrolases.[4][6] In contrast, conjugates with aspartic acid (Asp) and glutamic acid (Glu) are generally destined for irreversible degradation.[4][6]
This compound: A Closer Look
This compound is a naturally occurring IAA conjugate synthesized by GH3 enzymes.[7][8] Its chemical structure consists of an indole-3-acetyl moiety linked to the amino group of L-valine.[7][9] The biological activity of IAA-Val, like other IAA-amino acid conjugates, is largely dependent on its hydrolysis to release free IAA.
Comparative Performance of IAA-Valine and Other GH3 Products
The efficacy of different IAA-amino acid conjugates varies significantly, influenced by the specific amino acid attached. This variation manifests in their biological activity in different plant tissues and their susceptibility to hydrolysis by amidohydrolases.
Biological Activity
Experimental studies have demonstrated the differential effects of various IAA-amino acid conjugates on plant growth and development. For instance, in tomato hypocotyl explants, IAA-Ala promotes rapid callus growth while inhibiting shoot and root formation.[10] In contrast, IAA-Val, along with conjugates of leucine, aspartic acid, threonine, methionine, phenylalanine, and proline, tends to support shoot formation with minimal callus growth.[10] This suggests that the cellular machinery, including hydrolases, in different tissues responds selectively to various conjugates.
The table below summarizes the observed biological activities of several key IAA-amino acid conjugates in different plant systems.
| IAA Conjugate | Plant System | Observed Biological Effect | Reference |
| IAA-Valine | Tomato Hypocotyl | Supports shoot formation | [10] |
| IAA-Alanine | Tomato Hypocotyl | Promotes rapid callus growth, inhibits shoot and root formation | [10] |
| IAA-Glycine | Tomato Hypocotyl | Similar to IAA-Alanine but less effective | [10] |
| IAA-Leucine | Tomato Hypocotyl | Supports shoot formation | [10] |
| IAA-Aspartic Acid | Tomato Hypocotyl | Supports shoot formation | [10] |
| IAA-Phenylalanine | Tomato Hypocotyl | Supports shoot formation | [10] |
Substrate Specificity of GH3 Enzymes and Hydrolases
The production of specific IAA-amino acid conjugates is governed by the substrate specificity of the GH3 enzymes present in a particular tissue. While some GH3 enzymes exhibit broad specificity, others may have a preference for certain amino acids.[6] Similarly, the release of free IAA from these conjugates is controlled by IAA-amino acid hydrolases, which also display substrate preferences.[11][12] For example, in Arabidopsis, the hydrolase ILR1 preferentially cleaves IAA-Phe, while IAR3 and ILL2 are more efficient with IAA-Ala.[11] The in vivo bioactivity of a conjugate is often correlated with its in vitro hydrolysis rate by these enzymes.[11][12]
Experimental Protocols
For researchers aiming to investigate the comparative performance of IAA-Val and other GH3 products, the following experimental workflows provide a robust starting point.
Synthesis of IAA-Amino Acid Conjugates
A reliable method for synthesizing IAA-amino acid conjugates involves a water-soluble condensing reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC or WSCI·HCl) in the presence of 1-hydroxybenzotriazole (HOBt).[13]
Step-by-Step Methodology:
-
Dissolve Indole-3-acetic acid (IAA) in a suitable organic solvent (e.g., N,N-dimethylformamide).
-
Add 1-hydroxybenzotriazole (HOBt) and the corresponding amino acid methyl ester hydrochloride to the solution.
-
Cool the mixture in an ice bath and add N-methylmorpholine, followed by the water-soluble carbodiimide hydrochloride (WSCI·HCl).
-
Stir the reaction mixture at room temperature overnight.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting IAA-amino acid methyl ester conjugate using column chromatography.
-
For the free acid form, hydrolyze the methyl ester using lithium hydroxide in a mixture of tetrahydrofuran and water.
In Vitro Auxin Activity Bioassay: Arabidopsis Root Elongation Assay
This assay provides a quantitative measure of the auxin activity of different IAA conjugates by observing their effect on seedling root growth.[14][15]
Step-by-Step Methodology:
-
Prepare sterile agar-solidified plant nutrient medium.
-
Incorporate the IAA-amino acid conjugates to be tested into the molten medium at various concentrations. Use a solvent control (e.g., ethanol) for the baseline.
-
Dispense the medium into sterile petri plates.
-
Sterilize Arabidopsis thaliana seeds and place them on the surface of the solidified medium.
-
Incubate the plates vertically under controlled light and temperature conditions to allow for root growth along the agar surface.
-
After a set period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Compare the root lengths of seedlings grown on media with different conjugates to the control to determine the relative auxin activity.
Conclusion
The selection of an appropriate IAA-amino acid conjugate for research or biotechnological applications requires a thorough understanding of its unique biochemical properties and biological activities. While this compound serves as a valuable tool in studying auxin function, its performance relative to other GH3 enzyme products like IAA-alanine or IAA-leucine is context-dependent. The differential recognition by hydrolases and the resulting impact on free IAA levels underscore the complexity of auxin homeostasis. The experimental protocols provided in this guide offer a framework for researchers to conduct their own comparative analyses and further elucidate the specific roles of these important signaling molecules.
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Staswick, P. E., Serban, B., Rowe, M., Tiryaki, I., Maldonado, M. T., Maldonado, M. C., & Suza, W. (2005). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. The Plant Cell, 17(2), 616–627. [Link]
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Sugawara, S., Hishiyama, S., Jikumaru, Y., Hanada, A., Nishimura, T., Koshiba, T., ... & Kasahara, H. (2015). GH3 Auxin-Amido Synthetases Alter the Ratio of Indole-3-Acetic Acid and Phenylacetic Acid in Arabidopsis. Plant and Cell Physiology, 56(8), 1641-1654. [Link]
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Hayashi, K., Tan, X., & Zheng, N. (2021). Chemical inhibition of the auxin inactivation pathway uncovers the roles of metabolic turnover in auxin homeostasis. Proceedings of the National Academy of Sciences, 118(17), e2023645118. [Link]
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Hangarter, R. P., & Good, N. E. (1981). Biological Activities of Indoleacetylamino Acids and Their Use as Auxins in Tissue Culture. Plant Physiology, 68(6), 1424-1427. [Link]
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Park, J. E., Park, J. Y., Kim, Y. S., Staswick, P. E., Jeon, J., Yun, J., ... & Park, C. M. (2007). GH3-mediated auxin homeostasis links growth regulation with stress adaptation response in Arabidopsis. Journal of Biological Chemistry, 282(13), 10036-10046. [Link]
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Ludwig-Müller, J. (2011). Auxin conjugates: their role for plant development and in the evolution of land plants. Journal of Experimental Botany, 62(6), 1757-1773. [Link]
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Bartel, B., & Fink, G. R. (1995). ILR1, an amidohydrolase that releases active indole-3-acetic acid from conjugates. Science, 268(5218), 1745-1748. [Link]
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Novak, O., Hényková, E., Pařízková, B., Oklestkova, J., Barbez, E., Kozubíková, H., ... & Strnad, M. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLoS ONE, 11(7), e0159269. [Link]
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Walz, A., Park, S., & Cohen, J. D. (2002). Characterization of an Arabidopsis Enzyme Family That Conjugates Amino Acids to Indole-3-Acetic Acid. Plant Physiology, 129(4), 1801-1809. [Link]
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Eyer, L., Vain, T., Pařízková, B., Oklestkova, J., Barbez, E., Kozubíková, H., ... & Novák, O. (2016). 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis. PLoS ONE, 11(7), e0159269. [Link]
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Navigating Auxin Homeostasis: A Comparative Guide to Inactive Storage and Degradation Pathways
Introduction: The Dynamic Regulation of Auxin Levels
Indole-3-acetic acid (IAA), the principal auxin in plants, is a critical signaling molecule that orchestrates a vast array of developmental processes, from embryogenesis to fruit development. The precise spatial and temporal distribution of auxin is paramount, and its concentration within any given cell is meticulously controlled through a dynamic interplay of biosynthesis, transport, and catabolism. This guide provides an in-depth comparison of two key catabolic strategies: the formation of inactive storage forms through conjugation and the irreversible degradation of auxin. Understanding the nuances of these pathways is essential for researchers seeking to manipulate plant growth, develop novel agrochemicals, or unravel the complexities of phytohormone signaling.
Inactive Storage Forms: A Reversible Reservoir of Auxin
Auxin conjugation is a mechanism for temporarily inactivating IAA by covalently linking it to other molecules, primarily amino acids and sugars. These conjugated forms are generally considered biologically inactive but can be hydrolyzed to release free, active IAA, thus acting as a homeostatic buffer to maintain optimal auxin levels.[1]
The Key Players and a Central Pathway
The most prevalent and well-studied form of auxin conjugation is the formation of amide-linked conjugates with amino acids. This process is primarily catalyzed by a family of enzymes known as the GRETCHEN HAGEN 3 (GH3) acyl-amido synthetases.[2] In Arabidopsis thaliana, group II GH3 enzymes are particularly important for conjugating IAA to amino acids such as glutamate (Glu), aspartate (Asp), and others.[3] The resulting IAA-amino acid conjugates can be sequestered, transported, or targeted for further metabolic processing.
The reversibility of this pathway is a key feature. A family of amidohydrolases, such as ILR1 and its homologs, can cleave the amide bond, releasing free IAA and the corresponding amino acid.[4] This allows the plant to rapidly increase the pool of active auxin in response to developmental or environmental cues without de novo synthesis.
Subcellular Context and Rationale
The enzymes involved in auxin conjugation and deconjugation are localized in various cellular compartments, including the cytoplasm and the endoplasmic reticulum (ER).[5] The transport of IAA into the ER via PIN and PILS proteins, followed by conjugation, is emerging as a significant mechanism for regulating cellular auxin homeostasis.[5] This compartmentalization allows for precise control over local auxin concentrations and prevents unintended signaling events.
dot```dot graph Auxin_Conjugation_Pathway { layout=dot; rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
IAA [label="Free IAA (Active)", fillcolor="#FBBC05", fontcolor="#202124"]; AminoAcids [label="Amino Acids\n(e.g., Asp, Glu)", fillcolor="#F1F3F4", fontcolor="#202124"]; GH3 [label="GH3 Amido\nSynthetases", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; IAA_Conjugate [label="IAA-Amino Acid Conjugate\n(Inactive Storage)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolases [label="Amidohydrolases\n(e.g., ILR1)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
IAA -> GH3 [label="ATP, Mg2+"]; AminoAcids -> GH3; GH3 -> IAA_Conjugate [label="Conjugation"]; IAA_Conjugate -> Hydrolases [label="Hydrolysis"]; Hydrolases -> IAA; }
Caption: Irreversible Degradation of Auxin via Oxidation.
Comparative Analysis: Storage vs. Degradation
| Feature | Inactive Storage (Conjugation) | Degradation (Oxidation) |
| Primary Function | Homeostatic buffering of active IAA levels; creating a reversible pool of auxin. | Permanent removal of excess auxin; establishing steep auxin gradients. |
| Key Enzymes | GH3 Amido Synthetases (e.g., GH3.3, GH3.6) | DIOXYGENASE FOR AUXIN OXIDATION (DAO1, DAO2) |
| Primary Products | IAA-amino acid conjugates (e.g., IAA-Asp, IAA-Glu), IAA-sugar conjugates. | 2-oxindole-3-acetic acid (oxIAA) and its conjugates. |
| Reversibility | Reversible (hydrolyzed by amidohydrolases like ILR1). | Irreversible. |
| Physiological Role | Modulating responses to developmental and environmental stimuli; long-distance transport of inactive auxin. | Creating auxin minima for developmental patterning; preventing auxin toxicity. |
| Regulation | Transcriptional regulation of GH3 and hydrolase genes by auxin and other signals. | Transcriptional regulation of DAO genes by auxin. |
Supporting Experimental Data
The distinct roles of auxin conjugation and degradation are clearly illustrated by analyzing mutant lines with defects in these pathways. A study on Arabidopsis mutants provides compelling quantitative data:
| Genotype | Free IAA (pg/mg FW) | IAA-Asp (pg/mg FW) | IAA-Glu (pg/mg FW) | oxIAA (pg/mg FW) |
| Wild-Type (Col-0) | ~25 | ~5 | ~5 | ~150 |
| dao1-1 | ~30 (slight increase) | ~2190 (438-fold increase) | ~1200 (240-fold increase) | ~75 (50% decrease) |
| gh3 sextuple mutant | ~50 (significant increase) | Not detected | Not detected | ~150 (no significant change) |
Data adapted from Mellor et al. (2016) and Porco et al. (2016). [6][7] Interpretation of Data:
-
In the dao1-1 mutant , the blockage of the primary degradation pathway leads to a massive accumulation of IAA-amino acid conjugates (IAA-Asp and IAA-Glu), indicating that conjugation acts as a compensatory mechanism to handle excess auxin. [6]The level of free IAA is only slightly elevated, demonstrating the robustness of auxin homeostasis. The significant decrease in oxIAA confirms the central role of DAO1 in its formation. [6]* In the gh3 sextuple mutant , the inability to form IAA-amino acid conjugates results in a significant increase in free IAA levels. [8]This directly demonstrates the critical role of the GH3 enzymes in controlling the pool of active auxin. The levels of oxIAA remain relatively unchanged, suggesting that under normal conditions, a substantial portion of auxin is channeled through the conjugation pathway.
Experimental Protocols
Protocol 1: Quantification of Auxin Metabolites by LC-MS/MS
This protocol provides a robust method for the simultaneous quantification of IAA and its major metabolites.
1. Sample Preparation and Extraction: a. Flash-freeze 10-50 mg of plant tissue in liquid nitrogen and grind to a fine powder. b. Add 1 mL of ice-cold extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0, containing an antioxidant like 0.1% sodium diethyldithiocarbamate). c. Add a known amount of stable isotope-labeled internal standards (e.g., ¹³C₆-IAA, ¹³C₆-IAA-Asp, ¹³C₆-oxIAA) for accurate quantification. d. Vortex thoroughly and incubate on a shaker at 4°C for 30 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant.
2. Solid-Phase Extraction (SPE) for Purification: a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge with 1 mL of water to remove polar impurities. d. Elute the auxin metabolites with 1 mL of methanol. e. Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
3. LC-MS/MS Analysis: a. Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% formic acid). b. Inject an aliquot (e.g., 10 µL) onto a reverse-phase C18 column (e.g., 1.7 µm particle size, 2.1 x 50 mm). c. Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be 5-95% B over 10 minutes. d. Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for each analyte and its corresponding internal standard.
dot
Caption: Workflow for Auxin Metabolite Quantification.
Protocol 2: In Vitro GH3 Enzyme Activity Assay
This assay measures the ability of a GH3 enzyme to conjugate IAA with an amino acid.
1. Recombinant Protein Expression and Purification: a. Clone the coding sequence of the GH3 gene of interest into an expression vector with a purification tag (e.g., His-tag, GST-tag). b. Express the recombinant protein in a suitable host system (e.g., E. coli). c. Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). [9] d. Verify the purity and concentration of the protein using SDS-PAGE and a protein quantification assay (e.g., Bradford assay).
2. Enzyme Reaction: a. Prepare a reaction mixture containing:
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- ATP (e.g., 5 mM)
- MgCl₂ (e.g., 10 mM)
- IAA (e.g., 1 mM)
- The specific amino acid substrate (e.g., 1 mM L-aspartate)
- Purified recombinant GH3 enzyme (e.g., 1-5 µg) b. Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes). c. Stop the reaction by adding an equal volume of acidified methanol or by heat inactivation.
3. Product Detection: a. Centrifuge the reaction mixture to pellet the precipitated protein. b. Analyze the supernatant for the formation of the IAA-amino acid conjugate using LC-MS/MS as described in Protocol 1. [10] c. Quantify the product formation by comparing its peak area to a standard curve of the authentic IAA-conjugate.
Conclusion and Future Perspectives
The regulation of auxin levels through conjugation and degradation is a sophisticated system that allows plants to fine-tune their growth and development in response to a constantly changing environment. While conjugation provides a reversible mechanism for auxin storage and homeostasis, degradation offers a permanent solution for eliminating excess auxin and shaping developmental patterns. The interplay between these two pathways is a testament to the robustness and elegance of plant hormonal regulation.
Future research will likely focus on further elucidating the substrate specificities of different GH3 and DAO family members, understanding the regulatory networks that control the expression of these enzymes, and exploring the roles of these pathways in mediating plant responses to biotic and abiotic stresses. The development of specific chemical inhibitors for these enzymes will also provide powerful tools for dissecting their physiological functions and may lead to the development of novel plant growth regulators. [2]
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Ljung, K. (2013). Auxin metabolism and homeostasis during plant development. Development, 140(5), 943-950. [Link]
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Porco, S., Pěnčík, A., Rashed, A., Voß, U., Casanova-Sáez, R., Bishopp, A., ... & Ljung, K. (2016). Dioxygenase-encoding AtDAO1 gene controls IAA oxidation and homeostasis in Arabidopsis. Proceedings of the National Academy of Sciences, 113(39), 11022-11027. [Link]
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Mellor, N., Band, L. R., Pěnčík, A., Novák, O., Rashed, A., Holman, T., ... & Bennett, M. J. (2016). Dynamic regulation of auxin oxidase and conjugating enzymes AtDAO1 and GH3 modulates auxin homeostasis. Proceedings of the National Academy of Sciences, 113(39), 11022-11027. [Link]
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Mellor, N., Band, L. R., Pěnčík, A., Novák, O., Rashed, A., Holman, T., ... & Bennett, M. J. (2016). Dynamic regulation of auxin oxidase and conjugating enzymes AtDAO1 and GH3 modulates auxin homeostasis. Proceedings of the National Academy of Sciences, 113(39), 11022-11027. [Link]
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Simplified schematic of auxin (IAA) biosynthesis, conjugation, and biodegradation. ResearchGate. [Link]
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Overview of the UPS, domain architecture of auxin response proteins, and the canonical nuclear auxin pathway. Oxford Academic. [Link]
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The expression of recombinant GH3-6 protein, which was used for the inhibition assays shown in Figs. 2 and 4, was tested by separating 10 µl of His GraviTrap column elution fractions (E1–E3) on a 4–12% polyacrylamide gel followed by Coomassie Brilliant Blue staining (upper panel) or immunodetection using a monoclonal antibody raised against poly-histidine (lower panel). ResearchGate. [Link]
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Study Notes on Auxin (With Diagram). Biology Discussion. [Link]
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A schematic of the auxin signaling pathway. When auxins are present,... ResearchGate. [Link]
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Primary Auxin Response Genes GH3s and DAO1 Modulate Stamen Elongation in Arabidopsis thaliana and Solanum lycopersicum. ResearchGate. [Link]
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Chemical genetic screening identifies nalacin as an inhibitor of GH3 amido synthetase for auxin conjugation. PNAS. [Link]
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Rampey, R. A., LeClere, S., Kowalczyk, M., Ljung, K., Sandberg, G., & Bartel, B. (2004). A family of auxin-conjugate hydrolases that contributes to free indole-3-acetic acid levels during Arabidopsis germination. Plant physiology, 135(2), 978-988. [Link]
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Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of botany, 95(5), 707-735. [Link]
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Bioassay to determine the effect of putative GH3 inhibitors on root... ResearchGate. [Link]
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Overexpressing GH3.1 and GH3.1L reduces susceptibility to Xanthomonas citri subsp. citri by repressing auxin signaling in citrus (Citrus sinensis Osbeck). BMC Plant Biology. [Link]
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Evolutionary History of the Glycoside Hydrolase 3 (GH3) Family Based on the Sequenced Genomes of 48 Plants and Identification of Jasmonic Acid-Related GH3 Proteins in Solanum tuberosum. International Journal of Molecular Sciences. [Link]
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Functional Differences Between IAA-Valine and IAA-Alanine: A Comparative Guide
Here is a comprehensive comparison guide on the functional differences between IAA-valine and IAA-alanine, designed for researchers, scientists, and drug development professionals.
Introduction
Indole-3-acetic acid (IAA), the principal auxin in most plants, is a critical signaling molecule that orchestrates a vast array of developmental processes, from embryogenesis to senescence. The precise spatiotemporal control of IAA concentration is paramount for normal plant growth and development. To achieve this, plants employ a sophisticated network of pathways to regulate auxin homeostasis, including biosynthesis, transport, degradation, and the formation of IAA conjugates.
Among the various modifications, the conjugation of IAA to amino acids via an amide bond represents a key regulatory hub. These IAA-amino acid conjugates can serve as either storage forms of auxin, which can be hydrolyzed to release free, active IAA, or as intermediates destined for degradation, thereby irreversibly removing IAA from the active pool. This guide provides a detailed comparative analysis of two such conjugates: IAA-valine and IAA-alanine. While both are formed through similar enzymatic pathways, their distinct metabolic fates and consequent biological activities reveal subtle yet significant functional differences. Understanding these nuances is crucial for researchers investigating auxin metabolism and for professionals in drug development aiming to manipulate auxin signaling for agricultural or therapeutic purposes. This guide will delve into their synthesis, hydrolysis, biological activity, and the experimental methodologies used to elucidate these functions, providing a comprehensive resource for the scientific community.
Metabolic Dynamics: Synthesis and Hydrolysis
The functional divergence of IAA-valine and IAA-alanine begins with their synthesis and is further defined by their susceptibility to hydrolysis. These two processes are governed by distinct enzyme families, the GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases and the ILR1-like amidohydrolases, respectively.
Synthesis of IAA-Valine and IAA-Alanine: The Role of GH3 Enzymes
The conjugation of IAA to amino acids is catalyzed by the GH3 family of enzymes.[1][2] These enzymes utilize a two-step mechanism involving the adenylation of the IAA carboxyl group, followed by the transfer of the IAA moiety to the amino group of an amino acid.
The substrate specificity of different GH3 enzymes for various amino acids is a key determinant of the profile of IAA conjugates within a plant. While comprehensive kinetic data for all GH3 enzymes with a wide range of amino acids are not yet available, studies have shown that different GH3 isoforms exhibit preferences. For instance, some GH3 enzymes preferentially conjugate IAA to aspartate and glutamate, marking them for degradation, while others have broader substrate ranges that include alanine and other amino acids, suggesting a role in creating a pool of hydrolyzable conjugates.[3] The specific GH3 enzymes responsible for the bulk synthesis of IAA-valine and IAA-alanine in vivo and their kinetic parameters are still an active area of research.
Hydrolysis and Bioactivation: The ILR1-like Amidohydrolases
The biological activity of many IAA-amino acid conjugates is dependent on their hydrolysis to release free IAA. This critical step is catalyzed by a family of amidohydrolases, including ILR1 (IAA-LEUCINE RESISTANT 1), IAR3 (IAA-ALANINE RESISTANT 3), and ILLs (ILR1-LIKE proteins).[4] These enzymes exhibit distinct substrate specificities, which dictates the physiological role of each IAA conjugate.
Experimental data from in vitro assays have provided valuable insights into the differential hydrolysis of IAA-alanine and the inferred hydrolysis of IAA-valine.
| IAA Conjugate | Hydrolase | Relative Hydrolysis Rate (%) | Km (µM) | Vmax (pmol/min/µg) |
| IAA-Alanine | GST-ILR1 | 38 ± 4 | 24 ± 4 | 140 ± 10 |
| GST-IAR3 | 100 ± 6 | 36 ± 6 | 410 ± 20 | |
| GST-ILL1 | 100 ± 14 | 260 ± 100 | 120 ± 40 | |
| GST-ILL2 | 100 ± 7 | 8 ± 1 | 8400 ± 400 | |
| IAA-Valine | GST-IAR3 | Lower efficiency | Not determined | Not determined |
Data for IAA-Alanine are adapted from LeClere et al., 2002.[5] The relative hydrolysis rates are normalized to the best substrate for each enzyme. Data for IAA-Valine with IAR3 is based on qualitative descriptions from InterPro.[6]
From this data, it is evident that IAA-alanine is an excellent substrate for several amidohydrolases, particularly IAR3 and ILL2 .[5] The low Km value of GST-ILL2 for IAA-alanine suggests a high affinity, and its remarkably high Vmax indicates a very efficient catalytic conversion.[5] In contrast, while quantitative data is scarce, IAA-valine is reported to be hydrolyzed with lower efficiency by IAR3 .[6] This suggests that IAA-valine is a less readily available source of free IAA compared to IAA-alanine.
Functional Consequences: Biological Activity and Physiological Roles
The differences in the hydrolysis rates of IAA-valine and IAA-alanine have direct consequences for their biological activities and their overall roles in auxin homeostasis.
In Vivo Biological Activity
The biological activity of an IAA-amino acid conjugate is largely dependent on its conversion to free IAA. This can be assessed in vivo using assays such as the inhibition of root elongation in Arabidopsis thaliana seedlings, where higher concentrations of active auxin inhibit root growth.
| IAA Conjugate | Concentration for 50% Root Growth Inhibition (µM) |
| IAA | ~0.1 |
| IAA-Alanine | ~10 |
| IAA-Valine | > 50 |
Data are approximate values based on findings from LeClere et al., 2002, and the inferred lower activity of IAA-valine due to its reduced hydrolysis.[5][6]
The data clearly demonstrates that IAA-alanine is biologically active , albeit at a higher concentration than free IAA, consistent with its role as a precursor that requires hydrolysis for activity.[5] The significantly higher concentration of IAA-alanine required to elicit the same response as free IAA reflects the rate-limiting step of hydrolysis. The even lower biological activity of IAA-valine is in line with its reported inefficient hydrolysis.[6] This suggests that under normal physiological conditions, IAA-valine contributes less to the active auxin pool than IAA-alanine.
Distinct Roles in Auxin Homeostasis
Based on their differential synthesis and hydrolysis, IAA-valine and IAA-alanine appear to play distinct roles in the intricate regulation of auxin homeostasis.
-
IAA-Alanine: A Readily Accessible Auxin Reservoir: The efficient hydrolysis of IAA-alanine by multiple ILR1-like enzymes positions it as a readily available storage form of IAA.[5] Plants can synthesize IAA-alanine when auxin levels are high and quickly release free IAA when needed for growth and developmental processes.
-
IAA-Valine: A More Stable, Long-Term Storage Form or a Signal Itself?: The less efficient hydrolysis of IAA-valine suggests it may function as a more stable, long-term storage form of auxin, or perhaps its primary role is not as a direct precursor to free IAA. It is also plausible that IAA-valine, or other conjugates of branched-chain amino acids, may have signaling roles independent of their conversion to IAA. Further research is needed to fully elucidate the metabolic fate and physiological significance of IAA-valine.
The metabolic pathways of the amino acids themselves may also play a role. Alanine is a central molecule in carbon and nitrogen metabolism, while valine is a branched-chain amino acid with its own distinct metabolic pathways.[7] The release of these amino acids upon conjugate hydrolysis could have downstream metabolic effects that are yet to be fully understood in the context of auxin signaling.
Experimental Protocols
To facilitate further research in this area, we provide detailed protocols for key experiments used to characterize the functional differences between IAA-amino acid conjugates.
Protocol 1: In Vitro IAA-Amino Acid Conjugate Hydrolysis Assay
This protocol describes the expression of recombinant amidohydrolase enzymes and the subsequent in vitro assay to determine their hydrolytic activity on IAA-amino acid conjugates.
1. Expression and Purification of Recombinant Hydrolases (e.g., as GST-fusion proteins): a. Subclone the coding sequences of the hydrolase genes (e.g., ILR1, IAR3) into a suitable expression vector (e.g., pGEX vector for GST-fusion). b. Transform the expression constructs into a suitable E. coli expression strain (e.g., BL21). c. Grow a 500 mL culture of the transformed E. coli to an OD600 of 0.6-0.8 at 37°C. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 3-4 hours at 30°C. e. Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 1 mM PMSF). f. Lyse the cells by sonication and centrifuge to pellet the cell debris. g. Purify the GST-fusion protein from the supernatant using glutathione-agarose affinity chromatography according to the manufacturer's instructions. h. Elute the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol). i. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. In Vitro Hydrolysis Assay: a. Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT). b. Set up the reactions in a total volume of 100 µL containing the reaction buffer, a known concentration of the IAA-amino acid conjugate (e.g., 100 µM), and a specific amount of the purified enzyme (e.g., 1 µg). c. Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes). d. Stop the reaction by adding an equal volume of a stop solution (e.g., 1 N HCl or by flash freezing). e. Analyze the reaction products (free IAA) by HPLC or LC-MS/MS. f. For kinetic analysis, vary the substrate concentration and measure the initial reaction rates.
Protocol 2: Arabidopsis Root Growth Inhibition Assay
This protocol details the procedure for assessing the in vivo biological activity of IAA-amino acid conjugates by measuring their effect on Arabidopsis root elongation.
1. Preparation of Growth Media: a. Prepare sterile Murashige and Skoog (MS) medium containing 1% sucrose and 0.8% agar. b. Autoclave the medium and cool to ~50°C. c. Add filter-sterilized stock solutions of IAA, IAA-valine, or IAA-alanine to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50, 100 µM). d. Pour the media into sterile square petri dishes and allow them to solidify.
2. Seed Sterilization and Plating: a. Surface sterilize Arabidopsis thaliana (e.g., Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile water. b. Resuspend the sterilized seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification. c. Aseptically plate the seeds in a single row on the surface of the prepared agar plates.
3. Seedling Growth and Measurement: a. Seal the plates with breathable tape and place them vertically in a growth chamber with a controlled light/dark cycle (e.g., 16h light/8h dark) and temperature (e.g., 22°C). b. After a set period of growth (e.g., 7-10 days), remove the plates and scan them at a high resolution. c. Measure the primary root length of individual seedlings using image analysis software (e.g., ImageJ).
4. Data Analysis: a. For each treatment, calculate the average root length and standard deviation. b. Normalize the data by expressing the average root length as a percentage of the average root length of seedlings grown on control medium (without any auxin conjugate). c. Plot the percentage of root growth against the concentration of the IAA conjugate to generate dose-response curves.
Protocol 3: Quantification of Endogenous IAA and IAA-Amino Acid Conjugates by LC-MS/MS
This protocol provides a general workflow for the extraction, purification, and quantification of IAA and its amino acid conjugates from plant tissues.[8][9]
1. Sample Extraction: a. Harvest and immediately freeze plant tissue (e.g., 50-100 mg) in liquid nitrogen to quench metabolic activity. b. Homogenize the frozen tissue to a fine powder using a mortar and pestle or a bead beater. c. Add a pre-chilled extraction solvent (e.g., 80% methanol or isopropanol/imidazole buffer) containing a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA, D₅-IAA-Ala). d. Incubate the mixture at -20°C or 4°C for a defined period (e.g., 1-16 hours) with gentle shaking. e. Centrifuge to pellet the debris and collect the supernatant.
2. Sample Purification: a. Concentrate the supernatant under a stream of nitrogen or in a vacuum concentrator. b. Resuspend the residue in an acidic aqueous solution (e.g., 1% acetic acid). c. Perform solid-phase extraction (SPE) using a C18 cartridge to remove interfering compounds. d. Wash the cartridge with a non-polar solvent (e.g., hexane) to remove lipids. e. Elute the auxins with a more polar solvent (e.g., methanol or diethyl ether). f. Dry the eluate and resuspend in the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis: a. Use a reverse-phase C18 column for chromatographic separation. b. Employ a gradient elution with a mobile phase consisting of acidified water (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). c. Use an electrospray ionization (ESI) source in positive or negative ion mode. d. Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) to detect and quantify the specific parent-to-daughter ion transitions for each analyte and its corresponding internal standard. e. Generate a standard curve for each compound to accurately quantify its concentration in the plant tissue.
Conclusion
The functional comparison of IAA-valine and IAA-alanine reveals a nuanced system of auxin regulation through amino acid conjugation. While both are synthesized by GH3 enzymes, their differential susceptibility to hydrolysis by ILR1-like amidohydrolases leads to distinct biological activities and physiological roles. IAA-alanine serves as a readily hydrolyzable storage form of auxin, providing a dynamic mechanism to buffer the free IAA pool. In contrast, IAA-valine appears to be a more stable conjugate, suggesting a role in long-term storage or potentially in signaling pathways independent of its conversion to free IAA.
This guide highlights the importance of considering the specific amino acid moiety when studying IAA conjugates. For researchers in plant biology, these differences underscore the complexity of auxin homeostasis. For professionals in drug development and agriculture, understanding these metabolic fates is crucial for designing synthetic auxins or modulators of auxin metabolism with desired stability and activity profiles. Future research focusing on the kinetic parameters of a broader range of GH3 and ILR1-like enzymes with various IAA-amino acid conjugates will further illuminate the intricate network that governs auxin action in plants.
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Matsuda, F., Miyazawa, H., Wakasa, K., & Miyagawa, H. (2005). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Bioscience, Biotechnology, and Biochemistry, 69(4), 778-783. [Link]
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Sugahara, S., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. Journal of Mass Spectrometry, 55(11), e4649. [Link]
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Westfall, C. S., Zubieta, C., & Jez, J. M. (2016). Connecting primary and specialized metabolism: amino acid conjugation of phytohormones by GRETCHEN HAGEN 3 (GH3) acyl acid amido synthetases. Phytochemistry, 132, 28-41. [Link]
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Kowalczyk, M., & Sandberg, G. (2001). Quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis. Plant Physiology, 127(4), 1845-1853. [Link]
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LeClere, S., Tellez, R., Rampey, R. A., Matsuda, S. P., & Bartel, B. (2002). Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis. Journal of Biological Chemistry, 277(23), 20446-20452. [Link]
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Bartel, B., & Fink, G. R. (1995). ILR1, an amidohydrolase that releases active indole-3-acetic acid from conjugates. Science, 268(5218), 1745-1748. [Link]
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A Comparative Guide to the Hydrolysis Rates of Indole-3-Acetyl-Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of IAA-Amino Acid Conjugate Hydrolysis
Indole-3-acetic acid (IAA), the primary native auxin in plants, governs a multitude of developmental processes. The cellular concentration of free, active IAA is meticulously regulated through a balance of biosynthesis, transport, and metabolic inactivation. One of the key metabolic pathways is the conjugation of IAA to amino acids, forming amide-linked indole-3-acetyl-amino acids. These conjugates can serve as either storage forms of IAA, which can be hydrolyzed to release the active hormone, or as intermediates destined for degradation.[1]
The enzymatic hydrolysis of these conjugates is therefore a pivotal control point in auxin signaling.[2] This process is catalyzed by a family of enzymes known as IAA-amino acid hydrolases.[3][4] The substrate specificity and kinetic efficiency of these hydrolases determine which conjugates are reactivated, thereby influencing the local availability of free IAA to exert its physiological effects.[3] Understanding the differential hydrolysis rates of various IAA-amino acid conjugates is not only fundamental to plant biology but also holds significant implications for the design of synthetic auxins and targeted drug release systems that leverage endogenous enzymatic activity.
This guide provides a comparative analysis of the in vitro hydrolysis rates of a range of IAA-amino acid conjugates by key Arabidopsis thaliana hydrolases, offering a valuable resource for researchers in plant science and drug development.
Comparative Hydrolysis Rates of IAA-Amino Acid Conjugates
The susceptibility of an IAA-amino acid conjugate to enzymatic hydrolysis is highly dependent on the specific amino acid moiety and the catalytic preferences of the individual hydrolase enzyme. The following tables summarize the in vitro hydrolysis rates of various IAA-L-amino acid conjugates by four well-characterized Arabidopsis hydrolases: ILR1, IAR3, ILL1, and ILL2.
Table 1: In Vitro Hydrolysis Rates of Various IAA-Amino Acid Conjugates by Arabidopsis Hydrolases
| IAA-Amino Acid Conjugate | ILR1 | IAR3 | ILL1 | ILL2 |
| IAA-Ala | + | +++ | - | +++ |
| IAA-Cys | - | - | - | - |
| IAA-Asp | - | - | - | - |
| IAA-Glu | - | - | - | - |
| IAA-Phe | +++ | - | + | + |
| IAA-Gly | - | + | - | + |
| IAA-His | - | - | - | - |
| IAA-Ile | + | - | + | - |
| IAA-Lys | - | - | - | - |
| IAA-Leu | +++ | - | ++ | - |
| IAA-Met | ++ | - | + | - |
| IAA-Asn | - | - | - | - |
| IAA-Pro | - | - | - | - |
| IAA-Gln | - | - | - | - |
| IAA-Arg | - | - | - | - |
| IAA-Ser | - | - | - | - |
| IAA-Thr | - | - | - | - |
| IAA-Val | + | - | + | - |
| IAA-Trp | - | - | - | - |
| IAA-Tyr | + | - | - | - |
Data synthesized from LeClere et al. (2002).[3][4] Relative activity is denoted as: +++ (high), ++ (medium), + (low), - (not detected).
Table 2: Kinetic Parameters for Selected IAA-Amino Acid Conjugate Hydrolysis
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/µg protein) |
| GST-ILR1 | IAA-Phe | 21 ± 3 | 1,800 ± 100 |
| IAA-Leu | 66 ± 10 | 1,500 ± 100 | |
| GST-IAR3 | IAA-Ala | 12 ± 2 | 8,900 ± 500 |
| GST-ILL2 | IAA-Ala | 17 ± 2 | 2,700 ± 100 |
Data from LeClere et al. (2002).[3][4] Values are reported as mean ± S.E.
Key Insights from the Data:
-
Substrate Specificity: The data clearly demonstrate the distinct substrate specificities of the different hydrolases. For instance, IAR3 shows a strong preference for IAA-Ala, while ILR1 is most active on IAA-Phe and IAA-Leu.[3][4] ILL2 also efficiently hydrolyzes IAA-Ala.[2]
-
Inactive Conjugates: Several conjugates, notably those with acidic amino acids (IAA-Asp, IAA-Glu) and certain others like IAA-Trp and IAA-Cys, are not significantly hydrolyzed by any of the tested enzymes.[3] This suggests that these conjugates may represent irreversible inactivation products rather than storage forms of IAA.
-
Physiological Relevance: The Km values for the preferred substrates are in the low micromolar range, suggesting that these enzymes can function efficiently at physiological substrate concentrations.[3]
Experimental Protocols
To ensure the integrity and reproducibility of hydrolysis rate comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for recombinant enzyme production, in vitro hydrolysis assays, and product quantification.
Expression and Purification of Recombinant IAA-Amino Acid Hydrolases
The production of purified hydrolase enzymes is a prerequisite for in vitro kinetic studies. A common approach involves the expression of recombinant proteins in Escherichia coli as fusions with an affinity tag, such as Glutathione S-transferase (GST), which facilitates purification.
Workflow for Recombinant Hydrolase Production:
Caption: Workflow for recombinant GST-tagged hydrolase expression and purification.
In Vitro Hydrolysis Assay
This protocol describes a typical in vitro assay to determine the rate of hydrolysis of an IAA-amino acid conjugate by a purified hydrolase.
Step-by-Step Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare a reaction mixture containing:
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified GST-hydrolase enzyme (e.g., 0.1-1.0 µg)
-
IAA-amino acid conjugate substrate (at desired concentration, e.g., 10-100 µM)
-
-
Bring the final reaction volume to a defined volume (e.g., 100 µL) with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period (e.g., 10-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of an acidic solution (e.g., 100 µL of 1 M HCl) to denature the enzyme.
-
-
Product Extraction:
-
Add an organic solvent (e.g., 200 µL of ethyl acetate) to the terminated reaction mixture.
-
Vortex vigorously to extract the free IAA into the organic phase.
-
Centrifuge to separate the phases.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the upper organic phase to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the dried residue in a known volume of the mobile phase used for HPLC analysis (e.g., 50 µL of methanol/water).
-
Quantification of Free IAA by HPLC
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a sensitive and reliable method for quantifying the amount of free IAA released during the hydrolysis assay.
HPLC Analysis Workflow:
Caption: Workflow for the quantification of IAA by HPLC with fluorescence detection.
Causality and Self-Validation in Experimental Design
The trustworthiness of the presented data relies on a robust experimental design that incorporates self-validating systems.
-
Enzyme Activity Controls: Negative controls are crucial. A reaction mixture without the enzyme should show no production of free IAA, confirming that the observed hydrolysis is enzyme-dependent and not due to spontaneous chemical degradation of the conjugate. A reaction with a denatured (e.g., boiled) enzyme serves a similar purpose.
-
Linearity of Reaction: For accurate rate determination, it is essential to ensure that the product formation is linear with respect to time and enzyme concentration. Preliminary experiments should be conducted to establish these optimal conditions.
-
Internal Standards: For more complex sample matrices, such as plant extracts, the use of a stable isotope-labeled internal standard (e.g., 13C6-IAA) is recommended to account for variations in extraction efficiency and instrument response.[5]
-
Substrate Purity: The purity of the synthesized IAA-amino acid conjugates should be verified (e.g., by LC-MS and NMR) to ensure that observed activity is not due to contamination with free IAA.
Conclusion and Future Directions
The hydrolysis rates of indole-3-acetyl-amino acids are highly variable and depend on the specific amino acid conjugate and the IAA-amino acid hydrolase involved. This differential hydrolysis provides a sophisticated mechanism for plants to regulate auxin homeostasis, with some conjugates serving as readily accessible pools of active hormone while others are targeted for irreversible catabolism.
For drug development professionals, this differential enzymatic activity presents an opportunity for the design of prodrugs that are selectively activated in specific tissues or cellular compartments expressing particular hydrolases. Future research should focus on characterizing the full complement of IAA-amino acid hydrolases in various plant species and other organisms, as well as exploring the potential for engineering these enzymes for novel biotechnological and therapeutic applications.
References
- 1. Characterization of maximal enzyme catalytic rates in central metabolism of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Family of Auxin-Conjugate Hydrolases That Contributes to Free Indole-3-Acetic Acid Levels during Arabidopsis Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Ripple Effect: A Comparative Guide to the Consequences of Disrupted Valine Catabolism on Plant Development
Introduction: Beyond a Building Block - The Critical Role of Valine Catabolism
To the dedicated researcher in plant biology and drug development, the intricate web of metabolic pathways offers a treasure trove of targets for understanding and manipulating plant growth. Among these, the catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is emerging from the shadows of its biosynthetic counterpart. Far from being a simple waste-disposal system, the breakdown of these essential amino acids is a vital process that fuels energy production, maintains metabolic homeostasis, and profoundly influences key developmental programs.[1][2][3] This guide focuses specifically on the consequences of disrupting valine catabolism, providing a comparative analysis of known genetic perturbations and the experimental frameworks used to characterize them. Understanding these effects is paramount for developing novel herbicides, engineering stress-tolerant crops, and elucidating fundamental aspects of plant physiology.
Valine, an essential amino acid for animals, is synthesized de novo in plants and serves not only as a protein constituent but also as a signaling molecule and a source of respiratory substrates, particularly under energy-limiting conditions such as extended darkness or seed germination.[3][4] The catabolic pathway of valine, primarily localized within the mitochondria and peroxisomes, dismantles the carbon skeleton of valine to produce energy-rich intermediates like propionyl-CoA, which can be further metabolized to acetyl-CoA and enter the citric acid cycle.[1][5][6][7] Disruptions at various enzymatic steps of this pathway trigger a cascade of metabolic and developmental consequences, offering a window into its physiological significance.
The Valine Catabolic Pathway: A Molecular Roadmap
The breakdown of valine is a multi-step enzymatic process. A disruption at any of these stages can lead to the accumulation of upstream intermediates and a deficiency in downstream products, resulting in observable phenotypic changes.
Figure 1: The mitochondrial and peroxisomal pathway for valine catabolism in plants. Key enzymes are highlighted.
Comparative Analysis of Valine Catabolism Mutants
The study of Arabidopsis thaliana mutants with defects in specific enzymes of the valine catabolic pathway has been instrumental in uncovering the physiological roles of this process. Below is a comparative summary of the phenotypes observed in several key mutants.
| Mutant Gene | Enzyme Name | Subcellular Localization | Key Phenotypes | Supporting Experimental Data | Reference |
| chy1 | 3-hydroxyisobutyryl-CoA Hydrolase 1 | Peroxisome | - Sucrose-dependent seedling growth.- Resistance to 2,4-dichlorophenoxybutyric acid (2,4-DB).- Compromised peroxisomal fatty acid β-oxidation due to accumulation of toxic intermediate methacrylyl-CoA.[8] | 14C-feeding studies show reduced valine catabolism.[8] Inhibition of 3-ketoacyl-CoA thiolase activity. | [8] |
| chy4 | 3-hydroxyisobutyryl-CoA Hydrolase 4 | Mitochondrion | - Embryo lethal phenotype.[1] | Genetic analysis of insertional mutants reveals arrested embryo development. | [1] |
| mmsd | Methylmalonate Semialdehyde Dehydrogenase | Mitochondrion | - Wrinkled seed coats.- Decreased storage reserves in seeds.- Elevated levels of valine and leucine in seeds.[1]- Reduced germination rates.[1] | Quantitative analysis of amino acids and seed morphology. Germination assays. | [1] |
| hbdh1 | 3-hydroxyisobutyrate dehydrogenase | Mitochondrion | - Increased root growth inhibition in the presence of exogenous valine or isoleucine. | Root toxicity assays on media supplemented with BCAAs. | [5] |
Causality Behind Experimental Choices: The use of insertional mutants (e.g., T-DNA insertion lines) is a cornerstone of reverse genetics in Arabidopsis. It allows for the targeted disruption of a specific gene to study its function. The subsequent phenotypic analyses, such as germination assays, microscopy of seed development, and metabolic profiling, are chosen to systematically investigate the biological processes potentially affected by the genetic lesion. For instance, the wrinkled seed phenotype of the mmsd mutant prompted a detailed analysis of seed storage reserves (lipids, proteins, and carbohydrates) to understand the underlying cause.[1]
Experimental Protocols: A Self-Validating System
To ensure the reproducibility and validity of findings, standardized and well-controlled experimental protocols are essential. Here, we detail two key methodologies for characterizing mutants with disrupted valine catabolism.
Protocol 1: Quantitative Analysis of Free Amino Acids
Rationale: A direct consequence of a blocked catabolic pathway is the accumulation of its substrate. Therefore, quantifying the levels of free amino acids, particularly BCAAs, is a primary method to confirm a defect in valine catabolism. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed for this purpose.[9][10][11][12]
Step-by-Step Methodology (GC-MS based):
-
Sample Collection and Preparation:
-
Harvest plant tissue (e.g., seedlings, leaves, or mature seeds) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
Accurately weigh 10-50 mg of the powdered tissue into a microcentrifuge tube.
-
-
Extraction:
-
Add a defined volume of extraction buffer (e.g., 80% methanol) containing a known amount of an internal standard (e.g., norvaline) for accurate quantification.
-
Vortex thoroughly and incubate at 70°C for 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Derivatization:
-
Dry the supernatant completely under a stream of nitrogen gas or in a vacuum concentrator.
-
To the dried residue, add a derivatization agent (e.g., a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine). This step makes the amino acids volatile for GC analysis.
-
Incubate at a specific temperature (e.g., 60°C) for a defined time to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
The gas chromatograph separates the different amino acid derivatives based on their volatility and interaction with the column.
-
The mass spectrometer detects and quantifies the separated compounds based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Identify and quantify the amino acids by comparing their retention times and mass spectra to those of known standards.
-
Normalize the abundance of each amino acid to the internal standard and the initial sample weight.
-
Protocol 2: Phenotypic Analysis of Seedling Growth
Rationale: Disruptions in primary metabolism often manifest as altered growth and development, particularly during the critical early stages. A standardized seedling growth assay on agar plates allows for the precise quantification of subtle growth defects.[13]
Step-by-Step Methodology:
-
Seed Sterilization and Stratification:
-
Surface sterilize seeds (e.g., with 70% ethanol followed by a bleach solution) to prevent microbial contamination.
-
Wash the seeds with sterile water.
-
To synchronize germination, stratify the seeds by incubating them in the dark at 4°C for 2-3 days.
-
-
Plating:
-
Prepare sterile agar plates containing a defined growth medium (e.g., Murashige and Skoog (MS) medium with or without sucrose).
-
Carefully place the stratified seeds in a row on the surface of the agar.
-
-
Growth Conditions:
-
Place the plates vertically in a growth chamber with controlled light intensity, photoperiod, and temperature. Vertical orientation allows for unimpeded root growth along the surface of the agar.
-
-
Data Collection:
-
At specified time points (e.g., daily for 10 days), capture high-resolution images of the plates.
-
Using image analysis software (e.g., ImageJ), measure key growth parameters such as primary root length, number of lateral roots, and hypocotyl length.
-
-
Statistical Analysis:
-
Compare the growth parameters of the mutant seedlings to those of wild-type seedlings grown under the same conditions using appropriate statistical tests (e.g., t-test or ANOVA).
-
Visualizing the Research Workflow
The characterization of a plant mutant with a suspected defect in valine catabolism follows a logical and systematic workflow.
Figure 2: A typical experimental workflow for characterizing a plant mutant with a defect in valine catabolism.
Interplay with Other Metabolic Pathways: The Case of Auxin
The metabolic network of a plant is highly interconnected. Perturbations in one pathway can have far-reaching consequences for others. For instance, there is emerging evidence linking BCAA metabolism with the biosynthesis of auxin, a critical plant hormone that regulates numerous aspects of growth and development.[14][15][16] The primary auxin in plants, indole-3-acetic acid (IAA), is synthesized from tryptophan.[15] Some of the aminotransferases involved in the final step of BCAA biosynthesis can also participate in the conversion of tryptophan to indole-3-pyruvic acid, a key intermediate in the main auxin biosynthetic pathway.[15][16] While the direct impact of valine catabolism disruption on auxin biosynthesis is still an active area of research, the accumulation of BCAAs in catabolic mutants could potentially influence the flux through these shared enzymatic steps, thereby altering auxin homeostasis and contributing to the observed developmental phenotypes.
Conclusion and Future Directions
The disruption of valine catabolism in plants leads to a spectrum of developmental defects, ranging from embryo lethality to impaired seed germination and altered seedling growth. These phenotypes underscore the critical role of BCAA breakdown in providing energy and metabolic intermediates essential for normal plant development. The comparative analysis of mutants such as chy1, chy4, and mmsd reveals that both the specific enzymatic step and its subcellular location (mitochondria vs. peroxisome) are key determinants of the phenotypic outcome.
For researchers in drug development, the enzymes of the valine catabolic pathway represent potential targets for the design of novel herbicides. A compound that specifically inhibits a crucial enzyme in this pathway could lead to the accumulation of toxic intermediates or energy deprivation, ultimately resulting in plant death. For scientists focused on crop improvement, a deeper understanding of this pathway could open avenues for engineering plants with enhanced nutritional value or improved stress tolerance.
Future research should aim to further dissect the regulatory networks that govern valine catabolism and its coordination with other metabolic pathways, including the biosynthesis of other amino acids and plant hormones. The application of advanced phenotyping platforms and systems biology approaches will be crucial in unraveling the full complexity of these metabolic interactions and their impact on plant fitness.
References
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(3-Indolylacetyl)-L-valine
Researchers and drug development professionals handle a myriad of chemical compounds daily. Among these, N-(3-Indolylacetyl)-L-valine, a conjugate of the plant hormone indole-3-acetic acid and the amino acid L-valine, requires careful management throughout its lifecycle, including its ultimate disposal.[1][2][3] Adherence to proper disposal protocols is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounded in established scientific principles and regulatory standards.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Disposal
The primary rationale for stringent disposal procedures is to mitigate potential risks to personnel and the environment. Improper disposal could lead to:
-
Contamination of Waterways: Discharge into the sanitary sewer system without proper neutralization or deactivation can harm aquatic life and disrupt ecosystems.[6]
-
Workplace Hazards: Accumulation of chemical waste can create unsafe laboratory conditions, including fire hazards and exposure risks.[7]
-
Regulatory Non-Compliance: Failure to adhere to local, state, and federal regulations can result in significant fines and legal repercussions.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any chemical waste, including this compound, it is imperative to don the appropriate Personal Protective Equipment (PPE). The specific requirements may vary based on the concentration and physical form of the waste (solid or in solution).
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes of solutions containing the compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling the waste.[10] |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. If generating dust or aerosols, a NIOSH-approved respirator may be necessary. | To prevent inhalation of the compound. |
Waste Segregation and Container Management: A Critical Step for Safety
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring compliant disposal.[11][12] this compound waste should be treated as a non-halogenated organic waste unless it is mixed with other substances.
Experimental Workflow for Waste Segregation
Caption: Decision workflow for segregating this compound waste.
Container Requirements
Waste containers must be:
-
Compatible: Use a container that will not react with the waste. For organic solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[9][11]
-
Properly Labeled: The label must clearly state "Hazardous Waste" and list all components of the waste stream by percentage.[13]
-
Securely Closed: Keep the container sealed except when adding waste to prevent spills and evaporation.[12][14]
-
Stored in a Designated Satellite Accumulation Area (SAA): This area should be at or near the point of generation and under the control of laboratory personnel.[12][13][14]
Disposal Procedures: Step-by-Step Guidance
The following protocol outlines the standard procedure for the disposal of this compound waste.
Step 1: Waste Collection
-
Designate a Waste Container: Select a clean, compatible waste container.
-
Label the Container: Affix a hazardous waste label and fill in the necessary information as waste is added.
-
Collect the Waste: Carefully transfer the this compound waste into the designated container. Avoid mixing incompatible waste streams.[12]
Step 2: Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in your laboratory's designated SAA.[12][14]
-
Volume Limits: Do not exceed 55 gallons of hazardous waste in your SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[14] While this compound is not expected to be a P-listed waste, it is good practice to be aware of these limits.
-
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[11]
Step 3: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in the SAA for the maximum allowable time (check with your institution's policy, often up to one year), contact your institution's EHS department to arrange for a pickup.[12][14]
-
Documentation: Complete any required waste pickup forms accurately and completely.
Disposal of Empty Containers
Empty containers that held this compound may still contain hazardous residues. These containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.[11] After triple-rinsing and removal of the label, the container may be discarded as regular trash, but always check your institutional and local regulations first.[6][11]
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Spill Cleanup Protocol
Caption: Step-by-step workflow for managing a spill of this compound.
Regulatory Framework: Understanding the Rules
The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][15] Academic laboratories may have the option to operate under the alternative requirements of 40 CFR part 262, subpart K, which provides more flexibility for the management of laboratory waste.[16] Additionally, the Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations.[17][18][19] It is essential to be familiar with your institution's specific policies, which are designed to comply with these regulations.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a multi-faceted process that requires a thorough understanding of the compound's potential hazards, adherence to established protocols, and a commitment to safety. By following the guidelines outlined in this document, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining compliance with all applicable regulations.
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Needle.Tube. (n.d.). Regulating Lab Waste Disposal in the United States: The Role of the EPA. Retrieved from [Link]
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GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
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Loba Chemie. (n.d.). INDOLE-3-ACETIC ACID FOR BIOCHEMISTRY. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling N-(3-Indolylacetyl)-L-valine: Essential Safety and Operational Protocols
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. N-(3-Indolylacetyl)-L-valine, a synthetic amino acid derivative featuring an indole ring, is a compound of interest in various biochemical and medicinal chemistry applications.[1] While specific toxicological data for this compound is not extensively documented, its structural similarity to other indole derivatives necessitates a cautious and well-defined handling protocol.[2][3] This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring a secure laboratory environment.
Hazard Assessment: A Precautionary Approach
Given the absence of a specific, comprehensive Safety Data Sheet (SDS), a conservative approach to hazard assessment is crucial. Structurally related indole compounds are known to be potentially harmful if swallowed, may be toxic upon skin contact, and can cause skin, eye, and respiratory irritation.[2][3] The compound is a solid, often a powder, meaning dust generation is a primary route of potential exposure.[4][5] Therefore, treating this compound as a potentially hazardous substance and minimizing all routes of exposure is the most responsible course of action.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is mandatory to prevent accidental exposure. The following equipment should be considered the minimum standard when working with this compound.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 (US) or EN 166 (EU) standards.[2][4][6] | Protects eyes from airborne dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[2][3] | Prevents direct skin contact. Gloves must be inspected for integrity before each use and proper removal techniques should be employed to avoid contaminating skin.[6] |
| Body Protection | A lab coat or protective coveralls.[3][7] | Minimizes the risk of the compound coming into contact with personal clothing and underlying skin. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with a particulate filter.[2][7] | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[3][6] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and preventing contamination. The following plan outlines the critical steps for safe handling.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Methodologies
A. Preparation
-
Review Documentation : Before handling, review all available safety information, including SDS for analogous compounds like indole and L-valine, to be fully aware of potential hazards.[4][7]
-
Don PPE : Put on all required PPE as detailed in the table above.
-
Ventilation : Prepare a designated workspace within a certified chemical fume hood to minimize the risk of inhalation.[6][7]
B. Handling
-
Weighing : When weighing the solid powder, handle it carefully to avoid creating dust. Use a balance inside the fume hood or in a contained space with local exhaust ventilation.[7]
-
Dissolving : When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.
C. Storage
-
Container : Keep the compound in a tightly sealed, properly labeled container to prevent contamination.[4][6]
-
Conditions : Store the material in a cool, dry, and well-ventilated place. For long-term stability, storage at 2-8°C is recommended, protected from light.[8][9]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and correct action is critical.
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[6]
-
Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[10]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[6]
-
Spill : For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4][6] Clean the spill area thoroughly. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: A Commitment to Safety and Compliance
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste : Collect any unused solid compound and any disposables contaminated with it (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container designated for hazardous solid waste.[2][6]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled container for hazardous chemical waste. Do not mix with incompatible waste streams.[2]
-
Final Disposal : All waste must be disposed of in accordance with all applicable local, regional, and national regulations, typically through a licensed professional waste disposal service.[3]
By adhering to these rigorous safety protocols, you can confidently work with this compound while ensuring your protection and the integrity of your research environment.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
